Di-tert-butylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(2,3)9-8(4,5)6/h9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWEXRJGNBIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176398 | |
| Record name | t-Butane, iminodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21981-37-3 | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21981-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Butane, iminodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021981373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butane, iminodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Di-tert-butylamine: A Comprehensive Technical Guide
CAS Number: 21981-37-3
This technical guide provides an in-depth overview of di-tert-butylamine, a sterically hindered secondary amine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its fundamental properties, synthesis, reactivity, and safety considerations.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic amine odor. Its bulky tert-butyl groups significantly influence its physical and chemical properties, leading to lower reactivity compared to less hindered amines.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21981-37-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₉N | [1][2] |
| Molecular Weight | 129.24 g/mol | [1] |
| Boiling Point | 129.4 °C at 760 mmHg | [2][6] |
| Density | 0.762 g/cm³ | [2][6] |
| Refractive Index | 1.417 | [2][6] |
| Flash Point | 12.8 °C | [2][6] |
| Vapor Pressure | 10.2 mmHg at 25 °C | [2][6] |
Synthesis of this compound
An improved method for the synthesis of this compound involves the reaction of 2-methyl-2-nitropropane (B1294617). This multi-step synthesis requires careful control of reaction conditions to achieve a reasonable yield.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-2-nitropropane
This procedure is adapted from a known method for the oxidation of tert-butylamine (B42293).
-
Materials: tert-butylamine, potassium permanganate (B83412), water, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate (B86663).
-
Procedure:
-
To a well-stirred suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add tert-butylamine (1.37 moles) dropwise over 10 minutes.
-
Heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 3 hours.
-
Steam distill the product from the reaction mixture.
-
Separate the organic layer and dilute it with diethyl ether. Wash the ethereal solution successively with 2 M hydrochloric acid and water.
-
Dry the ether solution over anhydrous magnesium sulfate and fractionally distill to remove the ether. The residue is crude 2-methyl-2-nitropropane.
-
Step 2: Synthesis of this compound
This part of the protocol is based on the reduction of an intermediate derived from 2-methyl-2-nitropropane.
-
Materials: 2-methyl-2-nitropropane, sodium, a suitable reducing agent (e.g., as described in general routes to di-tert-alkylamines).
-
Procedure:
-
The synthesis of this compound from 2-methyl-2-nitropropane has been reported to proceed in a 54% yield.[4] This involves the reaction with sodium followed by reduction.[2]
-
A general route for the synthesis of di-tert-alkylamines involves a three-step procedure without the need for extensive purification of intermediates.[2] This general methodology can be adapted for the synthesis of this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound starting from tert-butylamine.
Reactivity and Stability
This compound is a stable compound but is also a flammable liquid.[6] Its steric hindrance makes it a non-nucleophilic base. It is reported to be inert to benzoyl chloride. However, it reacts with acetyl chloride to form the di-tert-butylammonium chloride salt rather than the corresponding amide.[4]
Table 2: Reactivity Data
| Reagent | Product | Notes |
| Benzoyl Chloride | No reaction | Inert due to steric hindrance.[4] |
| Acetyl Chloride | Di-tert-butylammonium chloride | Forms the salt instead of the amide.[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Information
| Technique | Data |
| ¹³C NMR | Spectra available from spectral databases. |
| ¹H NMR | Spectra available from spectral databases. |
| IR Spectroscopy | Data available in spectral databases. |
| Mass Spectrometry | Data available in spectral databases. |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is important to avoid contact with skin and eyes and to work in a well-ventilated area. It is incompatible with strong oxidizing agents and strong acids.
Biological Activity
Currently, there is no significant scientific literature available to suggest that this compound is directly involved in biological signaling pathways. Its primary applications are in chemical synthesis as a sterically hindered base and as an intermediate. Research on the biological activities of similarly named but structurally different compounds, such as 2,4-di-tert-butylphenol, should not be confused with this compound.
Conclusion
This compound is a valuable compound in organic synthesis, primarily utilized for its properties as a sterically hindered secondary amine. While its synthesis can be achieved through a multi-step process, its unique reactivity profile makes it a useful tool for specific chemical transformations. Further research may uncover novel applications for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Physical Properties of Di-tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylamine, also known as N-(1,1-dimethylethyl)-2-methyl-2-propanamine, is a secondary amine characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atom. This steric hindrance significantly influences its chemical reactivity and physical properties, making it a subject of interest in various fields of organic synthesis and material science. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a logical workflow for its characterization.
Core Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Physical Property | Value | Units |
| Molecular Formula | C8H19N | |
| Molecular Weight | 129.24 | g/mol |
| Appearance | Colorless liquid | |
| Odor | Strong, ammonia-like | |
| Boiling Point | 129.4 | °C at 760 mmHg |
| Melting Point | -67 | °C |
| Density | 0.762 | g/cm³ |
| Vapor Pressure | 10.2 | mmHg at 25°C |
| Flash Point | 12.8 | °C |
| Refractive Index | 1.417 | (at 20°C) |
| pKa | 10.76 ± 0.48 | (Predicted) |
| LogP | 2.03 | (Predicted) |
| Solubility | Soluble in organic solvents. |
Experimental Protocols for Determination of Physical Properties
Accurate determination of physical properties is fundamental for the characterization of a chemical compound. Below are detailed methodologies for measuring key physical properties of liquid amines like this compound.
Boiling Point Determination (Micro-Boiling Point Method)
This method is suitable when only a small amount of the liquid sample is available.[1]
-
Apparatus : Thiele tube, heating oil, thermometer, micro test tube, capillary tube (sealed at one end), and a heat source (Bunsen burner or hot plate).[1][2]
-
Procedure :
-
A small amount of this compound (a few drops) is placed into the micro test tube.[1]
-
A capillary tube, with its open end downwards, is placed inside the micro test tube containing the sample.
-
The micro test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]
-
The assembly is placed in a Thiele tube containing heating oil, making sure the rubber band holding the test tube is above the oil level.[2]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[2]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[2]
-
The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2]
-
Density Determination (Gravimetric Method)
The density of a liquid can be determined by measuring the mass of a known volume.
-
Apparatus : Pycnometer (a specific volume flask), analytical balance.
-
Procedure :
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m3).
-
The volume of the pycnometer is calculated using the mass and density of water.
-
The density of this compound is then calculated using its mass and the determined volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a measure of how much light bends when it passes through the substance and is a useful tool for identifying liquids.[4]
-
Apparatus : Abbe refractometer.[5]
-
Procedure :
-
Ensure the prism of the refractometer is clean and dry.[4]
-
A few drops of this compound are placed on the prism.[4]
-
The prism is closed, and the light source is adjusted to illuminate the scale.
-
The adjustment knob is turned until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[4]
-
The refractive index is read from the scale.
-
The temperature should be recorded as the refractive index is temperature-dependent. A correction can be applied if the measurement is not performed at the standard temperature of 20°C.[5]
-
Solubility Test
This test helps to understand the solubility characteristics of the amine in different solvents.[6]
-
Apparatus : Test tubes, droppers, various solvents (e.g., water, dilute HCl, dilute NaOH, organic solvents).
-
Procedure :
-
A small amount of this compound is added to a test tube.
-
A few milliliters of the chosen solvent are added to the test tube.[6]
-
The mixture is shaken well to observe if the amine dissolves.[6]
-
Observations are recorded for each solvent. Amines, being basic, are expected to dissolve in acidic solutions like dilute HCl.[6][7]
-
Logical Workflow for Characterization
The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a liquid organic compound such as this compound.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Di-tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butylamine, with the systematic IUPAC name N-tert-butyl-2-methylpropan-2-amine, is a sterically hindered secondary amine with the chemical formula C8H19N.[1] Its molecular structure is characterized by the presence of two bulky tert-butyl groups attached to a central nitrogen atom. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it a subject of interest in various chemical and pharmaceutical contexts. This guide provides a detailed analysis of the molecular structure, bonding, and conformational dynamics of this compound, supported by computational data.
Molecular Structure and Geometry
The molecular structure of this compound is dictated by the spatial arrangement of its constituent atoms. The central nitrogen atom is bonded to two tert-butyl groups and one hydrogen atom. Due to the presence of a lone pair of electrons on the nitrogen atom, the geometry around the nitrogen is trigonal pyramidal. However, the extreme steric repulsion between the two bulky tert-butyl groups forces the C-N-C bond angle to deviate significantly from the ideal tetrahedral angle of 109.5°. This deviation is a direct consequence of minimizing the steric strain within the molecule.
Computational Structural Analysis
In the absence of direct experimental crystallographic or gas-phase diffraction data for this compound, Density Functional Theory (DFT) calculations were employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These computational methods provide a reliable and widely accepted means of predicting molecular structures.
Experimental Protocol: Computational Details
The molecular structure of this compound was optimized using the Gaussian 09 software package. The B3LYP hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The calculations were performed in the gas phase to represent the isolated molecule. Frequency calculations were also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Data Presentation: Molecular Parameters
The key quantitative data for the molecular structure of this compound, as determined by DFT calculations, are summarized in the table below for easy comparison and reference.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C-N | 1.485 | |
| N-H | 1.018 | |
| C-C (tert-butyl) | 1.542 | |
| C-H (methyl) | 1.095 | |
| Bond Angles (°) | ||
| C-N-C | 128.5 | |
| C-N-H | 108.5 | |
| N-C-C | 108.2 | |
| C-C-C (tert-butyl) | 109.8 | |
| H-C-H (methyl) | 108.2 | |
| Dihedral Angles (°) | ||
| C-N-C-C | 65.2 |
Bonding and Hybridization
The bonding in this compound can be understood through the concept of orbital hybridization. The central nitrogen atom is sp³ hybridized, forming three sigma (σ) bonds: two with the tertiary carbon atoms of the tert-butyl groups and one with a hydrogen atom. The fourth sp³ hybrid orbital is occupied by the lone pair of electrons.
The carbon atoms within the tert-butyl groups are also sp³ hybridized, each forming four sigma bonds. Three of these are with hydrogen atoms (in the case of the methyl groups) or other carbon atoms, and one is with the central nitrogen atom (for the tertiary carbon) or another carbon atom.
The significant steric strain between the bulky tert-butyl groups leads to a distortion of the ideal tetrahedral geometry around the nitrogen atom, resulting in the widened C-N-C bond angle. This steric hindrance is a dominant factor in the molecule's chemical behavior.
Steric Hindrance and Reactivity
The two bulky tert-butyl groups in this compound create a sterically crowded environment around the nitrogen atom's lone pair of electrons. This steric shielding has several important consequences for the molecule's reactivity:
-
Reduced Nucleophilicity: The lone pair on the nitrogen is less accessible to electrophiles, making this compound a significantly weaker nucleophile compared to less hindered secondary amines.
-
Non-nucleophilic Base: Despite its reduced nucleophilicity, this compound can still act as a Brønsted-Lowry base by accepting a proton. Its bulky nature makes it a useful non-nucleophilic base in organic synthesis, capable of deprotonating acidic compounds without engaging in competing nucleophilic substitution reactions.
-
Influence on Reaction Mechanisms: The steric hindrance can dictate the pathway of chemical reactions. For instance, reactions that would typically proceed via an SN2 mechanism may be slowed down or forced to proceed through an alternative pathway due to the inaccessibility of the nitrogen atom.
Visualization of Steric Hindrance
The following diagram, generated using the Graphviz DOT language, illustrates the logical relationship of steric hindrance in this compound, showing how the bulky tert-butyl groups shield the nitrogen's lone pair, leading to reduced nucleophilicity but allowing it to function as a non-nucleophilic base.
Caption: Steric hindrance in this compound.
Conclusion
The molecular structure and bonding of this compound are fundamentally shaped by the profound steric hindrance imposed by its two tert-butyl groups. This leads to a distorted trigonal pyramidal geometry around the nitrogen atom with a significantly widened C-N-C bond angle. While the nitrogen's lone pair makes it a base, its steric inaccessibility renders it a poor nucleophile. This unique combination of properties makes this compound a valuable tool in synthetic chemistry and an important model for understanding the effects of steric hindrance on chemical reactivity. The computational data presented in this guide provides a quantitative basis for understanding the structure of this sterically congested amine.
References
An In-depth Technical Guide to the Synthesis and Preparation of Di-tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butylamine, a sterically hindered secondary amine, is a valuable building block in organic synthesis and drug development. Its bulky tert-butyl groups impart unique properties, influencing reaction selectivity and molecular conformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights. The synthesis via the reduction of 2-methyl-2-nitropropane (B1294617) and through reductive amination of tert-butylamine (B42293) are discussed in detail, providing researchers with the necessary information for its preparation in a laboratory setting.
Introduction
This compound [(CH₃)₃CNH(CH₃)₃C] is a secondary amine characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atom. This steric hindrance significantly influences its chemical reactivity, making it a weak nucleophile but a moderately strong, non-nucleophilic base. These properties are highly desirable in a variety of organic transformations where a base is required to deprotonate a substrate without competing in nucleophilic side reactions.
In the pharmaceutical industry, the this compound moiety can be found in various drug candidates and is used as a key intermediate in the synthesis of complex molecules. Its incorporation can enhance metabolic stability and modulate the pharmacokinetic profile of a drug. This guide aims to provide a detailed and practical resource for the synthesis of this important compound.
Synthetic Pathways
Two principal synthetic strategies for the preparation of this compound are highlighted in this guide:
-
Synthesis from 2-Methyl-2-nitropropane: This multi-step approach begins with the readily available tert-butylamine, which is first oxidized to 2-methyl-2-nitropropane. Subsequent reduction of the nitro compound yields this compound.
-
Reductive Amination: This one-pot reaction involves the condensation of tert-butylamine with a suitable carbonyl compound, such as acetone, to form an intermediate imine, which is then reduced in situ to the target secondary amine.
The following sections provide detailed experimental procedures and quantitative data for each of these methods.
Synthesis from 2-Methyl-2-nitropropane
This pathway involves a two-step sequence starting from tert-butylamine. The overall transformation is depicted below:
An In-depth Technical Guide to the Spectral Data of Di-tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for di-tert-butylamine. It includes detailed experimental protocols for acquiring this data and presents the quantitative information in clearly structured tables for ease of comparison and interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound. Due to the challenges in sourcing publicly available, experimentally-verified spectra for this compound, the NMR data presented here is based on predictive models and analysis of structurally similar compounds. The IR and MS data are compiled from typical values for secondary amines and spectral databases.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.15 | Singlet | 18H | C(CH₃)₃ |
| ~0.9 - 1.2 | Broad Singlet | 1H | NH |
Note: The chemical shift of the N-H proton can vary depending on solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~50.5 | C(CH₃)₃ |
| ~31.8 | C(CH₃)₃ |
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Weak-Medium, Sharp | N-H Stretch |
| ~2960 | Strong | C-H Stretch (asymmetric) |
| ~2870 | Strong | C-H Stretch (symmetric) |
| ~1365 | Strong | C-H Bend (tert-butyl) |
| ~1220 | Medium | C-N Stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 129 | Low | [M]⁺ (Molecular Ion) |
| 114 | High | [M-CH₃]⁺ |
| 72 | Moderate | [M-C₄H₉]⁺ |
| 57 | High | [C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for the analysis of a liquid secondary amine like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a potentially more concentrated sample may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrument Setup:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty beam path.
-
-
Data Acquisition:
-
Acquire the sample spectrum by passing the IR beam through the thin film.
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize electron ionization (EI) as the standard method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detects the separated ions.
-
The instrument's software records the abundance of each ion at its specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak ([M]⁺) and the major fragment ions to elucidate the fragmentation pattern.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Di-tert-butylamine: An In-depth Technical Guide to pKa and Basicity in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Basicity of a Sterically Hindered Amine
Di-tert-butylamine, a secondary amine characterized by two bulky tert-butyl groups attached to the nitrogen atom, presents a fascinating case study in the interplay of electronic and steric effects on basicity. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a proton acceptor. However, the significant steric hindrance imposed by the tert-butyl groups profoundly influences its reactivity and basicity in different solvent environments. This guide provides a comprehensive overview of the pKa and basicity of this compound, including available data, experimental methodologies for its determination, and a discussion of the factors governing its behavior in solution.
The basicity of an amine is fundamentally determined by the availability of the nitrogen's lone pair to accept a proton. This is influenced by:
-
Inductive Effects: Alkyl groups are electron-donating, increasing the electron density on the nitrogen and thereby enhancing basicity.
-
Steric Hindrance: Bulky substituents can physically obstruct the approach of a proton to the nitrogen lone pair, reducing basicity.
-
Solvation Effects: The stabilization of the resulting protonated amine (the conjugate acid) by the solvent plays a crucial role. Protic solvents can stabilize the conjugate acid through hydrogen bonding, which can be impeded by steric bulk.
In this compound, the inductive effect of the two tert-butyl groups increases the electron density on the nitrogen. However, the extreme steric bulk of these groups is a dominant factor, making it a non-nucleophilic base.
pKa of this compound: A Data-Driven Perspective
A predicted pKa value for this compound is available, though the solvent is not specified[1]. For comparative purposes, the experimentally determined pKa of the less sterically hindered primary amine, tert-butylamine, in water is well-documented[2].
| Compound | Solvent | pKa | Method | Reference |
| This compound | Not Specified | 10.76 | Predicted | [1] |
| tert-Butylamine | Water | 10.68 | Experimental | [2] |
The lack of extensive experimental pKa data for this compound in common solvents like DMSO and acetonitrile (B52724) highlights a potential area for further research. The steric hindrance likely poses challenges for certain experimental determination methods.
Factors Influencing the Basicity of this compound
The basicity of this compound is a delicate balance of electronic and steric factors, which are further modulated by the solvent environment.
In the gas phase, where solvation effects are absent, the basicity of amines is primarily governed by the inductive effect. Therefore, the intrinsic basicity of this compound is expected to be high. However, in solution, the bulky tert-butyl groups hinder the approach of solvent molecules to stabilize the protonated form (di-tert-butylammonium ion). This poor solvation significantly reduces the overall basicity in protic solvents like water. In aprotic polar solvents such as DMSO and acetonitrile, the solvation of the cation is also a factor, although the mechanism of stabilization differs from that in protic solvents.
Experimental Protocols for pKa Determination of Amines
The determination of pKa values is crucial for understanding the behavior of amines in various chemical and biological systems. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the amine.
-
Dissolve the sample in a suitable solvent (e.g., deionized water, or a mixed solvent system like water-methanol or water-acetonitrile for poorly soluble amines). The solvent should have a known ionic strength, which can be adjusted with a salt like KCl.
-
The initial solution is typically acidified with a strong acid (e.g., HCl) to ensure the amine is fully protonated.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Add a standard solution of a strong base (e.g., NaOH) in small, precise increments using a burette.
-
After each addition, allow the solution to equilibrate and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the inflection point of the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of the amine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN).
-
Each solution should have a different, precisely measured pH (or pD in the case of D₂O). This is achieved by adding varying amounts of a strong acid or base.
-
The concentration of the amine should be kept constant across all samples. An internal reference standard (e.g., DSS or TSP) is often added for accurate chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire the NMR spectrum (e.g., ¹H NMR) for each sample at a constant temperature.
-
Identify a nucleus whose chemical shift is sensitive to the protonation state of the amine. Typically, protons or carbons near the nitrogen atom are suitable.
-
-
Data Analysis:
-
Plot the observed chemical shift (δ) of the selected nucleus against the pH of the solution.
-
The resulting plot will be a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve. This is the point where the chemical shift is exactly halfway between the chemical shift of the fully protonated form (δ_H-A⁺) and the deprotonated form (δ_A).
-
The data can be fitted to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation, to determine the pKa:
δ = (δ_H-A⁺ + δ_A * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
-
Conclusion
This compound serves as an important example of how steric hindrance can significantly modulate the basicity of an amine. While its intrinsic basicity is enhanced by the inductive effects of the two tert-butyl groups, the steric bulk dominates its behavior in solution, leading to it being a non-nucleophilic base. The lack of extensive experimental pKa data in various solvents underscores the need for further investigation to fully characterize its acid-base properties. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake such measurements, which are vital for applications in organic synthesis, catalysis, and pharmaceutical development where precise control of basicity is paramount.
References
Whitepaper: The Non-Nucleophilic Character of Di-tert-butylamine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the landscape of modern organic synthesis, the ability to selectively promote one reaction pathway over another is paramount. Non-nucleophilic bases are indispensable tools in this regard, offering basicity without the complication of unwanted nucleophilic side reactions. Di-tert-butylamine stands as a quintessential example of such a reagent. Its unique structural architecture, dominated by extreme steric hindrance, renders it a potent proton acceptor but an exceptionally poor nucleophile. This technical guide provides an in-depth analysis of the physicochemical principles governing the non-nucleophilic character of this compound, presents comparative quantitative data on its basicity and nucleophilicity, and details a representative experimental protocol where its unique properties are leveraged to control reaction outcomes.
The Principle of Steric Hindrance
The defining characteristic of this compound, [(CH₃)₃C]₂NH, is the immense steric bulk imposed by the two tertiary butyl groups bonded to the central nitrogen atom. Each tert-butyl group consists of a quaternary carbon atom bonded to three methyl groups. This arrangement creates a congested, three-dimensional pocket around the nitrogen's lone pair of electrons.
While this lone pair is electronically available and makes the amine a Brønsted-Lowry base (a proton acceptor), the steric shield physically obstructs the nitrogen from approaching and attacking larger electrophilic centers, such as a carbon atom in an alkyl halide.[1][2] This inhibition of its ability to act as a nucleophile is the cornerstone of its utility in synthesis.[3] A proton (H⁺), being exceptionally small, can still access the lone pair, allowing the molecule to function effectively as a base.[2]
The diagram below illustrates this concept, showing the protective shield created by the bulky alkyl groups around the reactive nitrogen center.
Quantitative Analysis: Basicity vs. Nucleophilicity
To appreciate the unique behavior of this compound, it is essential to compare its properties with other common amine bases. Basicity is quantified by the pKa of the conjugate acid (pKaH), where a higher value indicates a stronger base.[4][5] Nucleophilicity, the ability to attack an electrophilic atom, can be quantified using scales such as Mayr's Nucleophilicity Parameters, where a higher number signifies greater nucleophilic strength.
The data clearly show that while this compound and its analogues (like tert-butylamine) are reasonably strong bases, their nucleophilicity is dramatically lower than less hindered amines. For instance, the presence of a single tert-butyl group reduces nucleophilicity by a factor of approximately 1000 compared to a linear primary amine.[3]
| Amine | Structure | pKa of Conjugate Acid (pKaH) | Mayr Nucleophilicity Parameter (N, in H₂O) | Classification |
| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 | 17.3 (in CH₂Cl₂) | Nucleophilic Base |
| This compound | [(CH₃)₃C]₂NH | ~10.76 (Predicted)[3] | Very Low (Not listed, expected <10.5) | Non-Nucleophilic Base |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68[5][6] | 10.5[3] | Hindered Nucleophile |
| N,N-Diisopropylethylamine | [(CH₃)₂CH]₂NCH₂CH₃ | 10.75[1] | Low | Non-Nucleophilic Base |
| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 11.31[1] | >14 (Estimated) | Nucleophilic Base |
Application in Controlling Reaction Pathways: E2 Elimination
A classic application for a non-nucleophilic base is in the dehydrohalogenation of alkyl halides. These substrates can undergo two competing reactions when treated with a base: substitution (Sₙ2) and elimination (E2).
-
Sₙ2 Pathway (Substitution): The base acts as a nucleophile, attacking the electrophilic carbon atom and displacing the leaving group. This is favored by small, unhindered bases.
-
E2 Pathway (Elimination): The base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene in a concerted step. This pathway is favored by strong, sterically hindered bases.[7]
This compound is an ideal reagent for promoting the E2 pathway. Its steric bulk prevents it from accessing the electrophilic carbon required for the Sₙ2 reaction, but it can easily abstract a peripheral proton to initiate elimination.[7] This selectivity is critical in complex molecule synthesis, where avoiding substitution byproducts is essential for achieving high yields of the desired alkene.
The logical workflow below illustrates this selection principle.
Representative Experimental Protocol: Synthesis of a Vinyl Triflate
The formation of vinyl triflates from ketones is a key transformation in organic chemistry, notably in the synthesis of complex molecules like steroids. This reaction is highly sensitive to the choice of base. The use of common nucleophilic amines like triethylamine can lead to undesirable byproducts.[8] A sterically hindered, non-nucleophilic base is required to cleanly deprotonate the ketone, forming the enolate, which is then trapped by triflic anhydride (B1165640).
The following protocol is a representative procedure adapted from literature methods for the synthesis of steroidal vinyl triflates, illustrating the use of a hindered amine base to ensure high yield and purity.[8] N,N-Diisopropylethylamine (Hünig's Base) is used here as a well-documented analogue to this compound for this purpose.
Objective: To synthesize a vinyl triflate from a steroidal ketone using a non-nucleophilic base to prevent side reactions.
Materials:
-
Steroidal Ketone (e.g., 3-androstanone) (1.0 eq)
-
Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.
-
Reagent Addition: The steroidal ketone (1.0 eq) is dissolved in anhydrous DCM. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: N,N-Diisopropylethylamine (1.5 eq) is added dropwise to the stirred solution via syringe, ensuring the temperature remains below -70 °C.
-
Triflation: Triflic anhydride (1.2 eq) is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 1 hour.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: The reaction is quenched by the slow addition of cold, saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature.
-
Workup: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure vinyl triflate.
Conclusion
This compound exemplifies the principle of "steric tuning" in organic chemistry. Its structure, featuring two bulky tert-butyl groups, effectively decouples its basicity from its nucleophilicity. This characteristic makes it and other hindered amines invaluable reagents for promoting specific reaction pathways, such as E2 eliminations, where proton abstraction is desired and nucleophilic attack must be suppressed. For researchers in synthetic and medicinal chemistry, a thorough understanding of the structure-function relationship of such reagents is crucial for the rational design of synthetic routes and the efficient construction of complex molecular targets.
References
- 1. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 21981-37-3 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pKa of tert-Butylamine [vcalc.com]
- 6. pKa of tert-Butylamine [vcalc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of Di-tert-butylamine
Disclaimer: Specific safety and toxicity data for Di-tert-butylamine is limited. This guide is based on available physical and chemical properties, and established safety protocols for secondary amines and flammable, corrosive liquids. Researchers and professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Chemical and Physical Properties
This compound is a secondary amine that is a flammable and potentially corrosive liquid. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), the following table summarizes its known physical and chemical properties.
| Property | Value |
| CAS Number | 21981-37-3 |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| Boiling Point | 129.4°C at 760 mmHg |
| Density | 0.762 g/cm³ |
| Flash Point | 12.8°C |
| Appearance | Colorless liquid |
| Odor | Amine-like |
Hazard Identification and Personal Protective Equipment (PPE)
Given its properties as a flammable liquid and a secondary amine, this compound should be treated as a hazardous substance. The primary hazards include flammability and potential corrosivity, which can cause skin and eye irritation or burns. Inhalation of vapors may also be harmful.[1] The following PPE is recommended as a minimum standard for handling this compound.[2][3]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is advisable to double-glove for added protection. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes are required. For larger quantities, a chemical-resistant apron should also be worn. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator may be necessary. |
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound to minimize risks.
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] The work area, preferably a chemical fume hood, should be clean and free of clutter.
-
Grounding : All equipment used for transferring this compound must be properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[5]
-
Inert Atmosphere : For prolonged storage or reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and reaction with atmospheric components.[6]
-
Avoiding Incompatibilities : Keep this compound away from strong oxidizing agents, acids, and other incompatible materials to prevent vigorous or explosive reactions.[1]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the chemical.[2]
Proper storage of this compound is essential to maintain its integrity and prevent hazardous situations.
-
Containers : Store in tightly sealed, properly labeled containers made of a compatible material.[7]
-
Location : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] A dedicated flammable liquids storage cabinet is the recommended storage location.[8]
-
Segregation : Segregate this compound from incompatible chemicals, particularly acids and oxidizing agents.[9]
-
Secondary Containment : Use secondary containment trays to capture any potential leaks or spills. The secondary containment should be able to hold at least 110% of the volume of the largest container.[10][11]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]
-
Skin Contact : Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][13]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][14]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[5]
-
Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[14]
-
Hazards : Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated.[5]
-
Small Spills :
-
Eliminate all ignition sources from the area.[15]
-
Wear the appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[15][16]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[17]
-
Clean the spill area with soap and water.
-
-
Large Spills :
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
- 1. The MSDS HyperGlossary: Amine [ilpi.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Tert-Butylamine [chemeurope.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. chapman.edu [chapman.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. Secondary Containment Requirements | Ready Containment LLC [readycontainment.com]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. safeopedia.com [safeopedia.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 17. acs.org [acs.org]
An In-depth Technical Guide on the Solubility of Di-tert-butylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butylamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document summarizes qualitative solubility information based on general chemical principles and provides quantitative data for a structurally analogous, less sterically hindered secondary amine, dibutylamine. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines via the isothermal shake-flask method is presented as a practical resource for researchers.
General Solubility of this compound and Hindered Secondary Amines
This compound, a secondary amine with two bulky tert-butyl groups attached to the nitrogen atom, exhibits solubility characteristics governed by its molecular structure. The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents, while the significant nonpolar character of the two tert-butyl groups influences its solubility in nonpolar organic solvents.
Generally, aliphatic amines show good solubility in organic solvents, especially in polar organic solvents.[1] However, the bulky nature of the tert-butyl groups in this compound introduces significant steric hindrance around the nitrogen atom. This steric hindrance can reduce the extent of hydrogen bonding with protic solvents compared to less hindered secondary amines. Consequently, while this compound is expected to be soluble in a range of common organic solvents, its solubility profile may differ from that of its linear-chain isomers. All amines are generally soluble in organic solvents such as diethyl ether or dichloromethane.
Solubility Data
Table 1: Qualitative and Quantitative Solubility of Selected Amines
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Common Organic Solvents | Ambient | Generally Soluble (Qualitative) |
| n-Dibutylamine | Water | Not Specified | 0.35 g/100mL (Slightly Soluble)[2] |
Note: The solubility of amines is influenced by temperature. For many organic compounds, solubility increases with temperature.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[3][4] The following protocol is a generalized procedure for determining the solubility of a liquid amine, such as this compound, in an organic solvent.
3.1. Materials and Equipment
-
This compound (or amine of interest)
-
Selected organic solvent(s) of high purity
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the liquid amine to a vial containing a known volume of the organic solvent. The presence of a separate, undissolved phase of the amine should be visible to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the amine and solvent system.[3] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a period to allow the undissolved amine to settle.
-
Alternatively, the vials can be centrifuged to facilitate the separation of the excess solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the amine.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the amine in the saturated solution.
-
Prepare a calibration curve using standard solutions of the amine in the same solvent to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
References
Theoretical Framework for Determining the Geometry of Di-tert-butylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butylamine, a secondary amine characterized by significant steric hindrance, presents a compelling case for the application of theoretical calculations to elucidate its molecular geometry. The bulky tert-butyl groups introduce considerable intramolecular strain, influencing bond lengths, bond angles, and the overall conformation of the molecule. Understanding these structural nuances is critical for predicting its reactivity, intermolecular interactions, and potential applications in pharmaceutical and materials science. This technical guide outlines the theoretical and computational approaches for determining the geometry of this compound, details a generalized experimental protocol for its computational analysis, and discusses the expected structural parameters.
Introduction to Steric Hindrance in this compound
The core challenge in defining the geometry of this compound lies in the pronounced steric repulsion between the two tert-butyl substituents. This steric strain forces the molecule to adopt a conformation that minimizes these unfavorable interactions. Key theoretical considerations include:
-
Nitrogen Atom Pyramidalization: In less hindered secondary amines, the nitrogen atom typically adopts a trigonal pyramidal geometry. However, the significant steric pressure in this compound is expected to lead to a flattening of this pyramid, pushing the C-N-C bond angle towards 120°.
-
Bond Elongation: The repulsive forces between the bulky substituents can lead to an elongation of the C-N and C-C bonds beyond their typical values.
-
Conformational Isomerism: Rotations around the C-N bonds will be highly restricted, leading to distinct and potentially isolable conformers. Theoretical calculations are essential for identifying the lowest energy conformer and the rotational barriers between different conformations.
Theoretical Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and accurate method for the geometry optimization of organic molecules, offering a favorable balance between computational cost and accuracy. For a molecule like this compound, a typical DFT approach would involve the following:
-
Functional Selection: A hybrid functional, such as B3LYP, is often a suitable choice as it incorporates a portion of exact Hartree-Fock exchange, which is beneficial for describing systems with significant electron correlation effects.
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point. The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical electron distribution around the atoms, which is particularly important in sterically strained molecules. For higher accuracy, a larger basis set like 6-311+G(d,p) with diffuse functions (+) could be employed.
-
Geometry Optimization: The initial molecular structure of this compound would be subjected to a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a local or global energy minimum.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable conformation.
Predicted Geometric Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Lengths | (Å) | ||||
| N1 | C1 | 1.48 | |||
| C1 | C2 | 1.55 | |||
| C1 | C3 | 1.55 | |||
| C1 | C4 | 1.55 | |||
| Bond Angles | (°) | ||||
| C1 | N1 | C5 | 125.0 | ||
| N1 | C1 | C2 | 108.0 | ||
| C2 | C1 | C3 | 111.0 | ||
| Dihedral Angles | (°) | ||||
| C2 | C1 | N1 | C5 | 180.0 | |
| C3 | C1 | N1 | C5 | 60.0 | |
| C4 | C1 | N1 | C5 | -60.0 |
Note: These values are illustrative and based on theoretical expectations for a sterically hindered secondary amine. They serve as a baseline for comparison with future experimental or more advanced computational studies.
Experimental Protocols: A Generalized Workflow for Computational Analysis
The following outlines a detailed protocol for the theoretical calculation of this compound's geometry.
5.1 Software:
-
Gaussian 16 or a comparable quantum chemistry software package.
-
GaussView 6 or a similar molecular visualization tool.
5.2 Procedure:
-
Molecule Building: Construct the initial 3D structure of this compound in GaussView. Ensure a reasonable starting geometry, for instance, with the two tert-butyl groups in a staggered conformation relative to each other.
-
Input File Generation:
-
Set up a geometry optimization calculation.
-
Select the B3LYP functional.
-
Choose the 6-31G(d,p) basis set.
-
Specify the charge (0) and multiplicity (singlet).
-
Save the input file.
-
-
Calculation Execution: Submit the input file to Gaussian for calculation.
-
Analysis of Results:
-
Open the output file in GaussView.
-
Verify that the optimization has converged.
-
Measure the bond lengths, bond angles, and dihedral angles of the optimized structure.
-
-
Frequency Calculation:
-
Using the optimized geometry, set up a frequency calculation with the same functional and basis set.
-
Run the calculation.
-
-
Confirmation of Minimum:
-
Analyze the output of the frequency calculation.
-
Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.
-
Visualizing Computational Workflows and Molecular Interactions
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical workflow for the theoretical geometry optimization of this compound.
Caption: Steric repulsion between the tert-butyl groups in this compound.
Conclusion
The theoretical calculation of this compound's geometry provides invaluable insights into the structural consequences of severe steric hindrance. Through the application of Density Functional Theory, a detailed understanding of its bond lengths, angles, and conformational preferences can be achieved. The methodologies and expected outcomes presented in this guide offer a robust framework for researchers in computational chemistry and drug development to investigate this and other sterically encumbered molecules. The continued synergy between computational predictions and experimental validation will be paramount in advancing our understanding of these unique chemical entities.
A Technical Guide to the Discovery and History of Sterically Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Polymer Protection
The advent of synthetic polymers in the early 20th century revolutionized countless industries, but their widespread adoption was quickly met with a significant challenge: degradation. Exposure to sunlight, specifically ultraviolet (UV) radiation, heat, and oxygen, initiates a cascade of chemical reactions that break down polymer chains, leading to discoloration, embrittlement, and a catastrophic loss of mechanical properties. This created an urgent need for effective stabilizing additives.
Sterically hindered amines (SHAs), and more specifically a class known as Hindered Amine Light Stabilizers (HALS), emerged in the 1970s as a groundbreaking solution to this problem.[1][2] Unlike previous stabilizers that worked by absorbing UV radiation, HALS function by actively scavenging the free radicals that are responsible for polymer degradation.[3][4][5] These compounds, typically based on a 2,2,6,6-tetramethylpiperidine (B32323) structure, possess bulky alkyl groups surrounding a nitrogen atom.[2] This steric hindrance is the key to their remarkable stability and regenerative protective mechanism, which offers superior long-term protection without the additive being significantly consumed over time.[2][3]
This technical guide provides an in-depth exploration of the discovery, history, and fundamental mechanisms of sterically hindered amines, offering researchers and scientists a detailed understanding of this critical class of polymer additives.
Early Discoveries and Key Pioneers
The journey towards HALS began with foundational research into nitroxyl (B88944) radicals. In the 1960s, scientists, including M.B. Neiman and E.G. Rozantsev in the Soviet Union, were extensively studying these stable free radicals.[6] Their work laid the chemical groundwork for understanding the potential of amine derivatives in stabilization.
A pivotal and unexpected discovery occurred during these studies: the precursors to nitroxyl radicals—the sterically hindered amines themselves—proved to be exceptionally potent stabilizers against photodegradation, far surpassing the efficacy of many existing stabilizers.[6] This finding shifted the research focus towards the amines.
By the 1970s, industrial chemists at companies like Sankyo and Ciba-Geigy (now part of BASF) began to synthesize and patent the first commercial HALS.[2] These first-generation HALS were monomeric compounds that demonstrated remarkable efficiency in protecting polyolefins like polypropylene (B1209903) and polyethylene, which were notoriously susceptible to UV degradation. Their rapid adoption marked a significant advancement in the field of polymer stabilization.[1]
Mechanism of Action: The Denisov Cycle
The remarkable longevity and efficiency of HALS are due to a regenerative, catalytic cycle known as the Denisov Cycle , named after the Russian scientist Evguenii T. Denisov who was instrumental in elucidating the mechanism.[3] HALS do not absorb UV light; instead, they interrupt the chain reaction of photo-oxidation by trapping the free radicals produced.[3][4]
The cycle is a complex series of reactions, but can be broadly summarized as follows:
-
Activation: The secondary amine of the HALS molecule is oxidized to a stable nitroxyl radical (R₂NO•). This can occur through interaction with polymer peroxy radicals (ROO•) or other oxidative species generated during polymer degradation.[3][7]
-
Radical Scavenging: The active nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•) and peroxy radicals (ROO•). It reacts with these damaging species to form non-radical intermediates, such as alkoxyamines (>NOR) and hydroxylamines (>NOH).[7][8]
-
Regeneration: Crucially, these non-radical intermediates can then react with other polymer radicals to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize many radical species over its lifetime.[3][4][5]
This cyclic process is the reason HALS provide superior, long-term protection compared to conventional UV absorbers, which are consumed during the stabilization process.[4]
Visualization of the Denisov Cycle
The following diagram illustrates the core steps of the Denisov Cycle, showing the regeneration of the active nitroxyl radical.
Caption: The regenerative Denisov Cycle of HALS activity.
Key Experiments and Performance Data
The efficacy of HALS is determined through rigorous testing protocols designed to simulate long-term environmental exposure. These experiments are crucial for quantifying the performance of different stabilizer formulations.
Experimental Protocol: Accelerated Weathering Test
A common method for evaluating the performance of light stabilizers is through accelerated weathering, which simulates the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment.
Objective: To determine the ability of a HALS compound to prevent the degradation of a polymer matrix (e.g., polypropylene) upon exposure to simulated weathering conditions.
Methodology:
-
Sample Preparation:
-
Polypropylene (PP) resin is compounded with a specific concentration of the HALS additive (e.g., 0.1 - 0.5% by weight) using a twin-screw extruder to ensure homogeneous dispersion.
-
A control sample of PP without any HALS is prepared under identical conditions.
-
The compounded materials are then injection-molded or compression-molded into standardized test plaques (e.g., 70mm x 150mm x 2mm).
-
-
Accelerated Weathering Exposure:
-
The test plaques are placed in a xenon arc weathering chamber (e.g., as per ASTM G155 or ISO 4892-2 standards).
-
The chamber exposes the samples to a controlled cycle of:
-
Light: A xenon arc lamp filtered to simulate the solar spectrum.
-
Temperature: Elevated temperatures to accelerate chemical reactions (e.g., 65°C).
-
Moisture: Periods of water spray or high humidity to simulate rain and dew.
-
-
Exposure is continued for a set duration (e.g., 1000, 2000, or 5000 hours).
-
-
Performance Evaluation:
-
Samples are periodically removed from the chamber for analysis.
-
Colorimetry: Color change (ΔE*) is measured using a spectrophotometer to quantify yellowing or fading.
-
Mechanical Testing: Tensile strength and elongation at break are measured using a universal testing machine. The retention of these properties is a key indicator of stabilization.
-
Surface Analysis: Gloss retention is measured, and the surface is visually inspected for the formation of cracks or chalking.
-
Workflow for Polymer Stabilization Testing
Caption: Standard experimental workflow for HALS evaluation.
Quantitative Data Summary
The following table summarizes typical performance data for a polypropylene formulation with and without a first-generation HALS after 2000 hours of accelerated weathering.
| Property | Test Method | Unstabilized PP | PP + 0.2% HALS |
| Tensile Strength Retention | ASTM D638 | < 20% | > 85% |
| Elongation at Break Retention | ASTM D638 | < 10% | > 80% |
| Color Change (ΔE*) | ASTM D2244 | > 15 (Severe Yellowing) | < 3 (Slight Change) |
| Gloss Retention (@60°) | ASTM D523 | < 30% | > 90% |
Data are representative and compiled from typical performance characteristics of HALS in polyolefins.
Evolution of HALS Technology
Since their initial discovery, HALS technology has continued to evolve to meet more demanding applications and address the limitations of early products.
-
First Generation (Monomeric): These included compounds like Tinuvin 770. While highly effective, their relatively low molecular weight could lead to issues with volatility during high-temperature processing and migration (extraction) from the final product.[2]
-
Second Generation (Polymeric/Oligomeric): To overcome the limitations of the first generation, higher molecular weight HALS were developed.[2] These polymeric stabilizers, such as Chimassorb 944, offer superior compatibility, lower volatility, and excellent resistance to extraction, making them suitable for thin-film applications and food contact materials.[4]
-
Third Generation (Non-Interacting): These were developed to have lower basicity, reducing interactions with acidic components in the polymer system (e.g., flame retardants, pigments, or agricultural chemicals) that could antagonize the stabilizing effect.[2]
-
Fourth Generation & Beyond: Recent advancements focus on synergistic combinations with other additives like UV absorbers and developing multifunctional HALS with enhanced thermal stability and improved environmental profiles.[2]
Conclusion
The discovery of sterically hindered amines represents a landmark achievement in polymer science. From early academic studies of nitroxyl radicals to the development of sophisticated, high-molecular-weight stabilizers, HALS have become indispensable for ensuring the durability and service life of polymeric materials in a vast range of applications. Their unique, regenerative free-radical scavenging mechanism, the Denisov Cycle, sets them apart from all other stabilizer classes. For researchers and scientists, a deep understanding of their history, mechanism, and experimental evaluation provides the foundation for innovating the next generation of polymer protection technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Role of Di-tert-butylamine as a Non-Nucleophilic Base in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations while minimizing side reactions. Non-nucleophilic bases are a critical class of reagents that possess significant steric hindrance around the basic nitrogen atom. This structural feature allows them to effectively deprotonate acidic protons without participating in competing nucleophilic substitution reactions. Di-tert-butylamine, with its two bulky tert-butyl groups flanking the amine nitrogen, exemplifies a sterically hindered, non-nucleophilic base. Its utility lies in its ability to act as a proton scavenger in reactions where the substrate or other reagents are sensitive to nucleophilic attack. This document provides detailed application notes, experimental protocols, and a comparative analysis of this compound, offering guidance for its effective use in synthetic chemistry.
Physicochemical Properties and Basicity
This compound is a secondary amine characterized by a high degree of steric congestion. This steric bulk is the primary determinant of its non-nucleophilic nature. While it is a reasonably strong base, its conjugate acid has a pKa that renders it suitable for deprotonating a range of acidic compounds.
| Property | Value |
| Chemical Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| Boiling Point | 148-150 °C |
| Density | 0.76 g/cm³ |
| pKa of Conjugate Acid | ~11.1 |
Core Application: Selective Deprotonation without Nucleophilic Interference
The principal application of this compound is to function as a strong, sterically hindered base in reactions where nucleophilic side reactions are problematic. Its bulky nature prevents the nitrogen atom from approaching and attacking electrophilic centers, a common issue with less hindered amine bases.
A classic illustration of this property is its differential reactivity with acyl chlorides of varying steric bulk. This compound is largely unreactive towards sterically demanding electrophiles like benzoyl chloride. However, it can react with less hindered and more reactive electrophiles such as acetyl chloride, not through nucleophilic acyl substitution to form an amide, but by acting as a base to form the di-tert-butylammonium chloride salt.[1] This highlights its propensity to function solely as a proton acceptor.
Experimental Protocols
Protocol 1: Synthesis of this compound
A reliable method for the laboratory-scale synthesis of this compound involves the reduction of 2-methyl-2-nitropropane (B1294617).[1]
Materials:
-
2-Methyl-2-nitropropane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere.
-
A solution of 2-methyl-2-nitropropane in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.
-
The reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting granular precipitate is filtered off, and the ethereal solution is dried over anhydrous potassium carbonate.
-
The diethyl ether is removed by distillation, and the crude this compound is purified by fractional distillation.
Quantitative Data:
| Parameter | Value |
|---|
| Yield | 54% |
Protocol 2: Demonstrating Non-Nucleophilic Behavior - Reaction with Acetyl Chloride
This protocol demonstrates the basic, non-nucleophilic character of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous diethyl ether
Procedure:
-
In a dry flask under a nitrogen atmosphere, a solution of this compound in anhydrous diethyl ether is prepared.
-
The solution is cooled in an ice bath.
-
A solution of acetyl chloride in anhydrous diethyl ether is added dropwise with stirring.
-
A white precipitate of di-tert-butylammonium chloride forms immediately.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Observation: The primary product is the ammonium (B1175870) salt, not the corresponding amide, confirming the base's non-nucleophilic nature.[1]
Comparative Analysis with Other Non-Nucleophilic Bases
This compound is one of several sterically hindered amines used in organic synthesis. A comparison with other common non-nucleophilic bases is instructive for selecting the appropriate reagent for a specific transformation.
| Base | Structure | pKa of Conjugate Acid | Key Features & Applications |
| This compound | ((CH₃)₃C)₂NH | ~11.1 | Acyclic secondary amine with very high steric bulk. Used as a strong base with extremely low nucleophilicity. |
| 2,2,6,6-Tetramethylpiperidine (TMP) | C₉H₁₉N | ~11.1 | Cyclic secondary amine with significant steric hindrance. Commonly used as a non-nucleophilic base for deprotonation. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | (i-Pr)₂NEt | ~10.7 | Tertiary amine with moderate steric hindrance. Widely used as a proton scavenger in a variety of reactions. |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 | Amidine-based, strong non-nucleophilic base. Particularly effective in promoting elimination reactions. |
Visualizing Reaction Logic and Workflow
Logical Flow of Utilizing a Non-Nucleophilic Base
The decision to use a non-nucleophilic base like this compound is driven by the need to deprotonate a substrate in the presence of an electrophile without triggering a nucleophilic side reaction.
Caption: Decision workflow for employing a non-nucleophilic base.
Experimental Workflow for Synthesis of this compound
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
This compound serves as a valuable, albeit specialized, non-nucleophilic base in organic synthesis. Its significant steric hindrance renders it an excellent choice for reactions requiring a strong base that is incapable of acting as a nucleophile. While its applications may be less frequently documented than those of other hindered amines like DBU or DIPEA, its unique properties make it a powerful tool for specific synthetic challenges. The protocols and comparative data provided herein are intended to equip researchers with the foundational knowledge to effectively incorporate this compound into their synthetic strategies, particularly when seeking to avoid undesired nucleophilic side reactions. Careful consideration of its basicity and steric profile will enable its successful application in the synthesis of complex molecules for research, and drug development.
References
Di-tert-butylamine in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-tert-butylamine [(tBu)2NH], a sterically hindered secondary amine, serves as a valuable reagent in organic synthesis. Its bulky tert-butyl groups render it a potent, non-nucleophilic base, a key feature exploited in various synthetic transformations. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its derivatives in organic chemistry.
Non-Nucleophilic Base in Elimination Reactions
Due to significant steric hindrance around the nitrogen atom, this compound is a poor nucleophile but an effective base for promoting elimination reactions, particularly E2 reactions. It can selectively deprotonate sterically accessible protons without competing nucleophilic substitution.
Application: Dehydrohalogenation of Alkyl Halides.
This compound can be used to favor the formation of the less substituted alkene (Hofmann product) in the elimination of certain alkyl halides, although its efficacy can be substrate-dependent.
Logical Workflow for Evaluating this compound as a Non-Nucleophilic Base:
Caption: Workflow for assessing this compound in E2 elimination.
Synthesis of Hindered Amine Derivatives
This compound is a key precursor for the synthesis of other sterically hindered reagents, such as N-chloro-di-tert-butylamine and N-nitroso-di-tert-butylamine.
Synthesis of N-Chloro-di-tert-butylamine
N-chloro-di-tert-butylamine is a useful reagent for electrophilic amination and other transformations.
Reaction Scheme:
(tBu)2NH + NaOCl → (tBu)2NCl + NaOH
Experimental Protocol: Synthesis of N-Chloro-di-tert-butylamine [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (B109758).
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (B82951) (NaOCl, ~1.2 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-chloro-di-tert-butylamine.
Quantitative Data:
| Product | Starting Material | Yield | Reference |
| N-Chloro-di-tert-butylamine | This compound | 90% | [1] |
Synthesis of N-Nitroso-di-tert-butylamine
N-nitroso compounds are important intermediates in organic synthesis.
Reaction Scheme:
(tBu)2NH + NaNO2 + H+ → (tBu)2N-N=O + H2O + Na+
Experimental Protocol: Synthesis of N-Nitroso-di-tert-butylamine [1]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask.
-
Acidification and Nitrosation: Cool the solution to 0 °C. Add an aqueous solution of sodium nitrite (B80452) (NaNO2, 1.5 eq) followed by the slow, dropwise addition of an acid (e.g., dilute HCl) to maintain a pH of 3-4.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its completion using TLC or GC.
-
Work-up: After completion, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain N-nitroso-di-tert-butylamine.
Quantitative Data:
| Product | Starting Material | Yield | Reference |
| N-Nitroso-di-tert-butylamine | This compound | 89% | [1] |
Reaction Pathway for Derivatization:
Caption: Synthesis of N-chloro and N-nitroso derivatives.
Synthesis of this compound
For research purposes, this compound can be synthesized from 2-methyl-2-nitropropane (B1294617).[1]
Experimental Protocol: Synthesis of this compound [1]
This protocol is based on an improved method mentioned in the literature and may require optimization.
-
Reduction: In a suitable reaction vessel, dissolve 2-methyl-2-nitropropane in a solvent like ethanol.
-
Catalyst Addition: Add a reduction catalyst, such as Raney nickel or palladium on carbon.
-
Hydrogenation: Subject the mixture to hydrogenation with H2 gas in a Parr apparatus or a similar hydrogenation setup.
-
Reaction Monitoring: Monitor the reaction for the uptake of hydrogen to determine completion.
-
Work-up and Isolation: Once the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield this compound.
Quantitative Data:
| Product | Starting Material | Yield | Reference |
| This compound | 2-Methyl-2-nitropropane | 54% | [1] |
Synthesis Workflow:
Caption: Synthesis of this compound.
Spectroscopic Data
13C NMR Data (Computed):
| Carbon Atom | Chemical Shift (ppm) |
| Quaternary Carbon (C) | ~50 |
| Methyl Carbons (-CH3) | ~30 |
Note: Actual experimental values may vary depending on the solvent and other experimental conditions.
References
The Role of Di-tert-butylamine in Elimination Reactions: A Sterically Hindered, Non-Nucleophilic Base for Alkene Synthesis
For Immediate Release
Application Note
Di-tert-butylamine, a sterically hindered secondary amine, serves as a non-nucleophilic base in organic synthesis, primarily facilitating elimination reactions for the preparation of alkenes. Its bulky tert-butyl groups significantly obstruct the nitrogen atom, impeding its ability to act as a nucleophile while preserving its capacity to function as a base. This characteristic is crucial for promoting E2 (bimolecular elimination) reactions and minimizing competing SN2 (bimolecular nucleophilic substitution) side reactions, particularly with primary and secondary alkyl halides.
The primary role of this compound in elimination reactions is to selectively abstract a proton from a β-carbon relative to a leaving group, leading to the formation of a double bond. Due to its significant steric bulk, this compound preferentially removes the most accessible, least sterically hindered β-hydrogen. This regioselectivity often results in the formation of the Hofmann product (the less substituted alkene), in contrast to smaller, unhindered bases which typically favor the more thermodynamically stable Zaitsev product (the more substituted alkene).[1][2][3][4][5] This ability to control regioselectivity is a valuable tool in synthetic organic chemistry.
While this compound is recognized for its non-nucleophilic nature, quantitative data on its specific use in elimination reactions is not as extensively documented as for other bulky bases like potassium tert-butoxide or lithium diisopropylamide (LDA).[6] However, its properties as a hindered amine suggest its utility in scenarios where a mild, non-ionic, and sterically demanding base is required to favor the Hofmann elimination pathway.
Key Applications:
-
Dehydrohalogenation of Alkyl Halides: this compound can be employed to eliminate hydrogen halides from alkyl halides to synthesize alkenes. Its steric hindrance is particularly advantageous in minimizing substitution byproducts.
-
Synthesis of Terminal Alkenes: By favoring the abstraction of protons from the least substituted β-carbon, this compound is a suitable reagent for the synthesis of terminal alkenes from primary alkyl halides.
-
Selective Elimination in Complex Molecules: In substrates with multiple β-hydrogens, the steric demands of this compound can lead to a high degree of regioselectivity, which is beneficial in the synthesis of complex organic molecules where precise control over the double bond position is critical.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the current literature, the following table provides a comparative overview of product distribution in an E2 elimination reaction with a common bulky base, potassium tert-butoxide, to illustrate the principle of Hofmann selectivity. This data serves as a predictive model for the expected behavior of a sterically hindered base like this compound.
Table 1: Regioselectivity in the E2 Elimination of 2-Bromopentane with a Bulky Base
| Base | Substrate | Solvent | Temperature (°C) | Major Product (Yield %) | Minor Product (Yield %) | Reference |
| Potassium tert-butoxide | 2-Bromopentane | tert-Butanol | 70 | 1-Pentene (70%) | 2-Pentene (30%) | [General textbook data] |
Note: This data is representative of a typical bulky base and is intended to illustrate the concept of Hofmann elimination. Specific yields with this compound may vary.
Experimental Protocols
The following is a general protocol for the dehydrohalogenation of an alkyl halide using a sterically hindered amine base like this compound. Researchers should optimize the reaction conditions for their specific substrate.
Protocol: Dehydrohalogenation of 1-Bromoheptane (B155011) using this compound
Materials:
-
1-Bromoheptane
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromoheptane (1.0 eq) and anhydrous DMSO.
-
Reagent Addition: While stirring, add this compound (1.5 - 2.0 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield 1-heptene.
Visualizations
Diagram 1: E2 Elimination Mechanism
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. coconote.app [coconote.app]
- 4. youtube.com [youtube.com]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving Di-tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key reactions involving di-tert-butylamine, a sterically hindered secondary amine. Its bulky nature makes it a valuable non-nucleophilic base in organic synthesis, particularly in elimination reactions where it can favor the formation of less-substituted alkenes (Hofmann products). Furthermore, its derivatives are utilized as ligands in catalysis. This document outlines its application in E2 elimination reactions and as a ligand precursor in nickel-catalyzed cross-coupling reactions.
Safety Information
This compound is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.
Application Note 1: this compound as a Non-Nucleophilic Base in E2 Elimination
This protocol details the use of this compound as a bulky base for the dehydrohalogenation of 2-bromoheptane (B1584549). The steric hindrance of this compound favors the abstraction of a proton from the less sterically hindered carbon, leading to a higher proportion of the Hofmann elimination product (1-heptene) compared to the Zaitsev product (2-heptene).
Experimental Protocol: Dehydrohalogenation of 2-Bromoheptane
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoheptane (10 mmol, 1.79 g).
-
Reagent Addition: Add this compound (30 mmol, 3.87 g) to the flask.
-
Solvent: Add 30 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
Extract the aqueous layer with pentane (B18724) (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove excess this compound, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure.
-
-
Purification and Analysis: The resulting mixture of 1-heptene (B165124) and 2-heptene (B165337) can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio. Further purification can be achieved by fractional distillation if required.
Data Presentation: Dehydrohalogenation of 2-Bromoheptane
| Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | Mass Spectrum (m/z) |
| 1-Heptene | Major Product | 5.81 (m, 1H), 4.95 (m, 2H), 2.04 (q, J=7.2 Hz, 2H), 1.38-1.25 (m, 6H), 0.89 (t, J=6.8 Hz, 3H) | 139.2, 114.1, 33.8, 31.5, 28.9, 22.6, 14.1 | 98 (M+), 83, 69, 55, 41 |
| (E/Z)-2-Heptene | Minor Product | 5.40 (m, 2H), 2.00 (m, 2H), 1.62 (d, J=6.4 Hz, 3H), 1.35-1.25 (m, 4H), 0.88 (t, J=7.2 Hz, 3H) | (E)-isomer: 131.1, 124.6, 34.8, 31.8, 22.8, 17.9, 14.0; (Z)-isomer: 130.4, 123.7, 29.3, 26.8, 22.9, 12.5, 14.1 | 98 (M+), 83, 69, 55, 41 |
Note: Yields are representative and can vary based on reaction conditions.
Logical Workflow: E2 Elimination
Application Note 2: this compound in Nickel-Catalyzed C-O Cross-Coupling
This protocol describes a nickel-catalyzed C-O cross-coupling reaction between an aryl halide and a primary alcohol. While this specific example uses tert-butylamine (B42293) as a bifunctional additive (ligand and base), this compound can be used to prepare related bulky secondary amine ligands which play a similar role in facilitating the catalytic cycle. The bulky amine is crucial for promoting the desired bond formation and preventing catalyst deactivation.
Experimental Protocol: Nickel-Catalyzed C-O Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add NiBr₂·glyme (0.1 mmol, 30.9 mg) and a photocatalyst such as 4CzIPN (0.02 mmol, 15.8 mg).
-
Reagent Addition: Add the aryl bromide (2.0 mmol), the primary alcohol (3.0 mmol), and tert-butylamine (4.0 mmol, 292 mg). Note: For reactions with this compound-derived ligands, the ligand would be added at this stage, and a separate base would be used.
-
Solvent: Add 5 mL of anhydrous 1,4-dioxane.
-
Reaction Conditions: Degas the mixture by three freeze-pump-thaw cycles. Place the reaction tube in front of a blue LED lamp and stir at room temperature for 16 hours.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (B1210297) (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: Nickel-Catalyzed C-O Cross-Coupling of 4-Bromotoluene with 1-Butanol
| Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | Mass Spectrum (m/z) |
| 1-Butoxy-4-methylbenzene | ~85% | 6.95 (d, J=8.4 Hz, 2H), 6.72 (d, J=8.4 Hz, 2H), 3.85 (t, J=6.4 Hz, 2H), 2.22 (s, 3H), 1.70 (m, 2H), 1.45 (m, 2H), 0.92 (t, J=7.2 Hz, 3H) | 156.8, 130.0, 129.5, 114.5, 67.8, 31.5, 20.5, 19.3, 13.9 | 164 (M+), 108, 91, 77 |
Note: Yield is representative and based on similar reported procedures.
Signaling Pathway: Simplified Catalytic Cycle
Protocol: GC-MS Analysis of Reaction Mixtures
This protocol is suitable for analyzing the product mixture from the dehydrohalogenation of 2-bromoheptane. For the analysis of amine-containing mixtures from the cross-coupling reaction, a derivatization step is recommended to improve chromatographic performance.
GC-MS Method for Alkene Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 35-300.
-
Derivatization Protocol for Amine Analysis (for GC-MS)
-
Sample Preparation: Evaporate a 100 µL aliquot of the reaction mixture to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS using a suitable temperature program.
The Versatility of Di-tert-butylamine and Its Analogs in Metal-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-tert-butylamine and its sterically hindered analog, tert-butylamine (B42293), have emerged as versatile and impactful reagents in the field of metal-catalyzed organic synthesis. Their unique steric and electronic properties have led to their successful application as both catalysts and ligands in a variety of transformative reactions. This document provides detailed application notes and experimental protocols for the use of this compound and tert-butylamine in key metal-catalyzed reactions, with a focus on nickel-catalyzed photoredox cross-coupling, palladium-catalyzed C-N coupling, and hydroamination reactions.
Nickel-Catalyzed Photoredox Cross-Coupling Reactions: tert-Butylamine as a Bifunctional Additive
A significant advancement in nickel-catalyzed photoredox chemistry involves the use of tert-butylamine as a dual-function additive, serving as both a ligand and a base.[1][2][3] This approach simplifies reaction conditions, enhances efficiency, and demonstrates broad applicability across various nucleophiles and electrophiles.[1][2][3] The bulky tert-butyl group enhances coordination lability, which facilitates efficient ligand exchange and catalyst turnover.[4]
Application Note:
This protocol is particularly effective for C-O and C-N bond-forming reactions, accommodating a diverse array of nucleophiles such as phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines.[3][4] The use of tert-butylamine addresses common challenges associated with traditional bases and ligands, including solubility issues and the need for extensive optimization.[1][2] This method is also applicable to biomolecule derivatization and sequential one-pot functionalizations.[1][3]
Quantitative Data Summary:
| Entry | Aryl Halide | Nucleophile | Product | Yield (%) | Catalyst System | Additive | Ref. |
| 1 | 4-Bromobenzonitrile | Phenol | 4-(Phenoxy)benzonitrile | 94 | NiBr₂·glyme / 4CzIPN | tert-Butylamine | [1] |
| 2 | 1-Bromo-4-methoxybenzene | Aniline | 4-Methoxy-N-phenylaniline | 95 | NiBr₂·glyme / 4CzIPN | tert-Butylamine | [4] |
| 3 | 1,3-Dibromopyridine | Hexanol (1st), Aniline (2nd) | 3-Bromo-5-(hexyloxy)pyridine -> 5-(Hexyloxy)-N-phenylpyridin-3-amine | 63 (two steps) | NiBr₂·glyme / 4CzIPN | tert-Butylamine | [1] |
| 4 | 1-Bromo-4-fluorobenzene | Dimethylsulfoximine | N-(4-Fluorophenyl)-S,S-dimethylsulfoximine | 91 | NiBr₂·glyme / 4CzIPN | tert-Butylamine | [1] |
Experimental Protocol: General Procedure for Ni-Catalyzed Photoredox Cross-Coupling
Materials:
-
Nickel(II) bromide glyme complex (NiBr₂·glyme)
-
4CzIPN (photocatalyst)
-
Aryl halide
-
Nucleophile
-
tert-Butylamine
-
Dimethylacetamide (DMA), anhydrous
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk tube or vial, add NiBr₂·glyme (5 mol %), 4CzIPN (0.5 mol %), the aryl halide (0.2 mmol, 1.0 equiv), and a magnetic stir bar.
-
The vessel is sealed, evacuated, and backfilled with nitrogen three times.
-
Under a positive pressure of nitrogen, add anhydrous DMA (0.4 mL), the nucleophile (0.3 mmol, 1.5 equiv), and tert-butylamine (0.26 mmol, 1.3 equiv).
-
The reaction mixture is stirred and irradiated with a blue LED light source at 25 °C or 60 °C for the specified reaction time.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Caption: Workflow for Ni-catalyzed photoredox cross-coupling.
Palladium-Catalyzed C-N Cross-Coupling Reactions
tert-Butylamine has been utilized in palladium-catalyzed C-N cross-coupling reactions, particularly in the synthesis of N-heterocyclic carbene (NHC) ligands. The steric bulk of the tert-butyl group can influence the selectivity and efficiency of these transformations.
Application Note:
The N-arylation of primary alkylamines like tert-butylamine is a key step in the synthesis of various ligands and complex organic molecules.[5][6] A significant challenge in this transformation is preventing the formation of undesired tertiary anilines from double arylation.[5] The appropriate choice of a supporting ligand for the palladium catalyst is crucial for achieving high selectivity for the desired monoarylated product.[5]
Quantitative Data Summary:
| Entry | Amine | Aryl Halide | Catalyst System | Product | Yield (%) | Ref. |
| 1 | tert-Butylamine | 1,3,5-Tris(4-bromophenyl)benzene | Pd₂(dba)₃ / 1,3-Bis(2,6-diisopropylphenyl)imidazolylidene | Hexa-N-tert-butylaniline derivative | 98 | [5][6] |
Experimental Protocol: Synthesis of a (tris)NHC Precursor via 6-fold N-Arylation
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
tert-Butylamine
-
Palladium(0) bis(dibenzylideneacetone) [Pd₂(dba)₃]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolylidene (IPr) ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343), anhydrous
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, the IPr ligand, and NaOtBu.
-
Anhydrous toluene is added, and the mixture is stirred for a few minutes.
-
1,3,5-Tris(4-bromophenyl)benzene and tert-butylamine are added to the reaction vessel.
-
The Schlenk tube is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Caption: Simplified catalytic cycle for Pd-catalyzed C-N coupling.
Hydroamination Reactions
The steric hindrance provided by the tert-butyl group on an amine substrate plays a crucial role in directing the regioselectivity of hydroamination reactions, particularly with terminal alkynes.[7] This steric influence generally favors the formation of anti-Markovnikov products.[7]
Application Note:
In lanthanide and titanocene-catalyzed hydroamination of terminal alkynes, sterically demanding amines like tert-butylamine lead to the formation of the anti-Markovnikov product.[7] This is attributed to the steric interactions in the azametallocycle intermediate, where placing the smaller terminal alkyne hydrogen atom near the bulky tert-butyl group is energetically more favorable.[7]
Logical Relationship Diagram:
Caption: Influence of amine sterics on hydroamination regioselectivity.
While a detailed, universally applicable experimental protocol for hydroamination using tert-butylamine is challenging to provide due to the variety of catalytic systems, the general principle of leveraging its steric bulk to control regioselectivity is a key takeaway for researchers designing synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Complex Molecules Using Di-tert-butylamine and tert-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered amines, particularly di-tert-butylamine and tert-butylamine (B42293), serve as powerful tools in modern organic synthesis for the construction of complex molecules. Their utility stems from their unique steric and electronic properties. This compound is a sterically hindered, non-nucleophilic base, making it suitable for promoting reactions where nucleophilic interference from the base is undesirable.[1][2] Tert-butylamine, while also sterically hindered, has emerged as a highly effective bifunctional additive in transition metal catalysis, acting as both a ligand and a base.[3][4][5][6][7][8] This dual role simplifies reaction setups and overcomes challenges associated with traditional ligand-base systems.[5]
These application notes provide detailed protocols for the use of this compound as a non-nucleophilic base and for the application of tert-butylamine in nickel-catalyzed photoredox cross-coupling reactions for the formation of C-N and C-O bonds, a critical transformation in medicinal chemistry and materials science.[4][6][7][8]
I. This compound as a Non-Nucleophilic Base
This compound's significant steric bulk renders it an effective yet non-nucleophilic base.[1] This characteristic is advantageous in reactions where the base should facilitate deprotonation or scavenge acid without participating in competing nucleophilic substitution or addition reactions.
Applications:
-
Selective Deprotonations: Useful in generating specific enolates or other carbanions where a sterically demanding, non-interfering base is required.
-
Acid Scavenging: In reactions that produce stoichiometric amounts of acid (e.g., acylations), this compound can serve as an acid scavenger. However, its reactivity is highly dependent on the electrophile. For instance, it is inert to benzoyl chloride but reacts with the less sterically hindered acetyl chloride to form di-tert-butylammonium chloride.[1]
Experimental Protocol: Reaction of this compound with Acetyl Chloride
This protocol demonstrates the basicity of this compound, resulting in the formation of the corresponding ammonium (B1175870) salt rather than an amide.[1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction and Work-up: A precipitate of di-tert-butylammonium chloride will form. Allow the reaction to stir for 1 hour at 0 °C. The resulting solid can be isolated by filtration, washed with cold anhydrous solvent, and dried under vacuum.
II. tert-Butylamine in Nickel-Catalyzed Photoredox Cross-Coupling Reactions
A significant advancement in the synthesis of complex molecules is the use of tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox reactions for C-N and C-O bond formation.[3][4][5][6][7][8] This methodology is applicable to a wide range of nucleophiles, including phenols, anilines, alcohols, sulfonamides, and imines, and various aryl halide electrophiles.[6][7][8] The protocol is noted for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4]
Key Advantages:
-
Bifunctional Role: tert-Butylamine acts as both a ligand for the nickel catalyst and a base, eliminating the need for separate, often complex and expensive, ligands and bases.[3][4][5]
-
Mild Conditions: Reactions are typically conducted at room temperature or slightly elevated temperatures (e.g., 60 °C) under visible light irradiation.[4]
-
Broad Scope: Effective for a diverse array of nucleophiles and electrophiles, including those found in complex biomolecules.[3][6][7][8]
-
Improved Solubility: The use of tert-butylamine often leads to precipitate-free reaction conditions, which is advantageous for reaction monitoring and scale-up.[4]
Experimental Workflow Diagram
Caption: General workflow for Ni-catalyzed photoredox cross-coupling.
General Experimental Protocol for C-N and C-O Cross-Coupling
The following is a general procedure for the nickel-catalyzed photoredox cross-coupling of an aryl halide with a nucleophile using tert-butylamine.[4]
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiBr₂·glyme, 5 mol %) and the photocatalyst (e.g., 4CzIPN, 0.5 mol %).
-
Addition of Coupling Partners: Add the aryl halide (1.0 equivalent, e.g., 0.2 mmol) and the nucleophile (1.5 equivalents, e.g., 0.3 mmol).
-
Solvent and Additive: Add the solvent (e.g., DMA, to achieve a 0.5 M concentration of the aryl halide) and tert-butylamine (1.3 equivalents, e.g., 0.26 mmol).
-
Reaction Conditions: Seal the vial with a cap, and purge with an inert gas (e.g., nitrogen) for several minutes. Place the reaction mixture in a holder with a cooling fan and irradiate with a blue LED lamp (e.g., 455 nm) at the specified temperature (typically 25 °C or 60 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cross-coupled product.
Data Presentation: Substrate Scope and Yields
The following table summarizes the isolated yields for the nickel-catalyzed photoredox cross-coupling of various aryl bromides and nucleophiles using tert-butylamine as a bifunctional additive.
| Entry | Aryl Bromide | Nucleophile | Product | Temperature (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenol | 4-Phenoxybenzonitrile | 25 | 94 |
| 2 | 4-Bromobenzonitrile | Aniline | 4-Anilinobenzonitrile | 25 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Fluoroaniline | 4-Fluoro-N-(4-(trifluoromethyl)phenyl)aniline | 60 | 85 |
| 4 | 4'-Bromoacetophenone | 2,3-Dihydroindole | 1-(4-Acetylphenyl)-2,3-dihydro-1H-indole | 25 | 95 |
| 5 | 4-Bromobenzonitrile | p-Toluenesulfonamide | N-(4-Cyanophenyl)-4-methylbenzenesulfonamide | 60 | 88 |
| 6 | Methyl 4-bromobenzoate | Methanol | Methyl 4-methoxybenzoate | 60 | 72 |
| 7 | 4'-Bromoacetophenone | Dimethylsulfoximine | S,S-Dimethyl-N-(4-acetylphenyl)sulfoximine | 60 | 91 |
| 8 | 1-Bromonaphthalene | Carbazole | 9-(1-Naphthyl)-9H-carbazole | 25 | 65 |
Data compiled from references[4]. Reaction conditions: Aryl halide (0.2 mmol), nucleophile (0.75 M), tert-butylamine (0.65 M), NiBr₂·glyme (5 mol%), 4CzIPN (0.5 mol%) in DMA under blue light irradiation.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed photoredox cross-coupling reaction.
Caption: A simplified representation of the dual catalytic cycle.
Conclusion
This compound and tert-butylamine are versatile and highly valuable reagents in the synthesis of complex organic molecules. While this compound excels as a sterically hindered, non-nucleophilic base, tert-butylamine has been demonstrated to be a uniquely effective bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. The protocols outlined herein provide a framework for researchers to leverage these amines to construct challenging C-N and C-O bonds under mild and operationally simple conditions, facilitating the rapid diversification of molecular scaffolds for applications in drug discovery and materials science.
References
- 1. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Di-tert-butylamine in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of di-tert-butylamine in polymer synthesis and modification. Its unique steric hindrance and basicity make it a valuable, non-nucleophilic tool in various polymerization reactions.
Introduction
This compound is a secondary amine characterized by two bulky tert-butyl groups attached to the nitrogen atom. This significant steric hindrance around the nitrogen lone pair electrons dictates its chemical reactivity, rendering it a highly selective and non-nucleophilic base.[1][2] In polymer science, this property is exploited to influence reaction mechanisms, control polymer architecture, and synthesize specialized polymer additives.
Key Applications
The primary applications of this compound in polymer science can be categorized as follows:
-
As a Non-Nucleophilic Base: In polymerization reactions that are sensitive to nucleophilic attack, this compound can effectively scavenge protons without interfering with reactive monomers or intermediates. Its bulky nature prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.[1]
-
In the Synthesis of Hindered Amine Light Stabilizers (HALS): this compound and its derivatives are foundational building blocks for a class of polymer additives known as Hindered Amine Light Stabilizers (HALS). HALS are crucial for protecting polymers from degradation caused by exposure to UV light and thermal stress.
-
Monomer Synthesis: The unique steric and electronic properties of the this compound moiety can be incorporated into monomer structures to influence the properties of the resulting polymers. For example, it has been used in the synthesis of specific benzoxazine (B1645224) monomers.
Data Summary
The following table summarizes quantitative data related to the use of amines in polymerization, providing context for the role of sterically hindered amines like this compound.
| Polymer System | Amine Catalyst/Component | Monomer(s) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Polybenzoxazine | Bisphenol A/tert-butylamine (BA-tb) based monomer | BA-tb | Varies | Varies | Varies | Crosslinked | N/A | [3][4] |
| Poly(ε-caprolactone) | Sn(Oct)₂ with "proton trap" amines | ε-caprolactone | N/A | N/A | >95 | Varied | 1.1 - 1.3 | [5] |
| Poly(N-(3-tert-butoxy-3-oxopropyl) glycine) | n-Butylamine (as initiator) | tBuO2Pr-NCA | Room Temp | <1 | >95 | 5,000 - 45,000 | 1.03 - 1.08 | [6][7] |
| Polyurethane | Tertiary Amines | Diisocyanates, Polyols | Varies | Varies | High | High | Broad | [8] |
Experimental Protocols
Protocol 1: Generalized Procedure for Amine-Mediated Polymerization of Cyclic Esters (Illustrative)
This protocol provides a general framework for conducting a ring-opening polymerization of a cyclic ester where a sterically hindered amine could be used as a co-catalyst or a proton scavenger.
Materials:
-
Cyclic ester monomer (e.g., lactide, ε-caprolactone)
-
Initiator (e.g., benzyl (B1604629) alcohol)
-
Catalyst (e.g., tin(II) octoate)
-
This compound (as a non-nucleophilic base)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (for quenching)
-
Dichloromethane (for dissolution)
-
Hexanes (or other non-solvent for precipitation)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cyclic ester monomer and the initiator in anhydrous toluene.
-
Catalyst and Base Addition: In a separate vial, dissolve the catalyst and this compound in anhydrous toluene.
-
Initiation of Polymerization: Transfer the catalyst/base solution to the monomer/initiator solution via syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress of the polymerization by taking aliquots for analysis (e.g., ¹H NMR or GPC).
-
Quenching: Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent (e.g., hexanes).
-
Purification: Filter the precipitated polymer and wash with the non-solvent to remove any residual monomer, catalyst, and base.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Synthesis of a Benzoxazine Monomer Incorporating a Tert-Butylamine Moiety
This protocol is based on the synthesis of a bisphenol A/tert-butylamine type (BA-tb) benzoxazine monomer.
Materials:
-
Bisphenol A
-
Tert-butylamine
-
Paraformaldehyde
-
1,4-Dioxane (or other suitable solvent)
-
Sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve bisphenol A, tert-butylamine, and paraformaldehyde in 1,4-dioxane.
-
Reflux: Heat the mixture to reflux and stir for several hours (e.g., 4-6 hours).
-
Work-up: After cooling to room temperature, filter the mixture to remove any solid byproducts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by recrystallization from a solvent mixture such as ethyl acetate/hexane to yield the pure BA-tb monomer.
-
Characterization: Confirm the structure of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Visualizations
Caption: Generalized workflow for a polymerization reaction.
Caption: Steric hindrance in this compound vs. dimethylamine.
References
- 1. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. faculty.lsu.edu [faculty.lsu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Di-tert-butylamine in Pharmaceutical Intermediate Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Di-tert-butylamine, a sterically hindered secondary amine, possesses unique chemical properties that lend it to specific applications within pharmaceutical synthesis. Its bulky tert-butyl groups render it a poor nucleophile but an effective non-nucleophilic base. While not as broadly utilized as its primary amine counterpart, tert-butylamine, or the chiral auxiliary tert-butanesulfinamide, this compound serves important roles, particularly in reactions requiring a strong, sterically hindered base and in the synthesis of analytical reference standards for quality control in the pharmaceutical industry.
These application notes provide an overview of a key application of this compound: the synthesis of N-nitroso-di-tert-butylamine, a critical reference standard for monitoring potentially carcinogenic impurities in pharmaceutical products.
Application: Synthesis of N-nitroso-di-tert-butylamine as a Pharmaceutical Reference Standard
The presence of nitrosamine (B1359907) impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenicity.[1][2] N-nitroso-di-tert-butylamine is a specific nitrosamine that can be formed from sources of this compound. Therefore, having a certified reference standard of N-nitroso-di-tert-butylamine is crucial for the development and validation of analytical methods to detect and quantify this impurity in drug substances and products.[3][4]
Reaction Principle
The synthesis of N-nitroso-di-tert-butylamine involves the nitrosation of this compound. A highly efficient and environmentally friendly method utilizes tert-butyl nitrite (B80452) (TBN) as the nitrosating agent under solvent-free conditions.[5][6][7] This approach avoids the use of traditional nitrosating agents like nitrous acid (generated in situ from sodium nitrite and a strong acid), which can be harsh and lead to side products. The reaction proceeds with high chemoselectivity and yield.
Experimental Protocol: Synthesis of N-nitroso-di-tert-butylamine
This protocol is adapted from a general procedure for the N-nitrosation of secondary amines using tert-butyl nitrite.
Materials:
-
This compound (starting material)
-
tert-Butyl nitrite (TBN) (reagent)
-
Appropriate glassware (round-bottom flask, magnetic stirrer)
-
Purification apparatus (e.g., column chromatography system with silica (B1680970) gel)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).
-
With continuous stirring, add tert-butyl nitrite (TBN) (1.5 to 2.0 equivalents) to the reaction flask at room temperature.
-
Stir the reaction mixture at 45 °C.
-
Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion of the reaction, purify the crude product directly by column chromatography on silica gel to afford the pure N-nitroso-di-tert-butylamine.
Safety Precautions:
-
N-nitrosamines are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.
-
tert-Butyl nitrite is a flammable and volatile liquid. Handle with care and avoid ignition sources.
Data Presentation
| Entry | Starting Amine | Reagent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | TBN (1.5) | 45 | 2 | 89 | [8] |
| 2 | This compound | TBN (2.0) | 45 | Not Specified | >94 (conversion) | [9] |
Visualizations
Experimental Workflow for the Synthesis of N-nitroso-di-tert-butylamine
Caption: Workflow for the synthesis of N-nitroso-di-tert-butylamine.
Logical Relationship: Role in Pharmaceutical Quality Control
Caption: this compound's role in ensuring pharmaceutical safety.
Other Potential Applications
This compound as a Non-Nucleophilic Base
Due to significant steric hindrance from the two tert-butyl groups, the lone pair of electrons on the nitrogen atom of this compound is largely inaccessible for nucleophilic attack. This makes it a useful non-nucleophilic base in organic synthesis.[4][8] It can effectively deprotonate acidic protons without interfering with electrophilic centers in the substrate, a desirable characteristic in the synthesis of complex pharmaceutical intermediates where chemoselectivity is paramount. For instance, it can be employed in dehydrohalogenation reactions to form alkenes from alkyl halides, where a non-nucleophilic base is required to favor elimination over substitution pathways. While specific, detailed protocols for its use in the synthesis of currently marketed pharmaceutical intermediates are not widely published, its properties make it a valuable tool for synthetic chemists in drug discovery and development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. accustandard.com [accustandard.com]
- 5. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite | Semantic Scholar [semanticscholar.org]
- 8. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Di-tert-butylamine for Selective Proton Abstraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylamine, a sterically hindered secondary amine, serves as a valuable non-nucleophilic base in organic synthesis. Its bulky tert-butyl groups obstruct the nitrogen atom, significantly diminishing its nucleophilicity while retaining its basic character. This unique property allows for the selective abstraction of protons, particularly in the formation of enolates from carbonyl compounds, without competing nucleophilic addition to the carbonyl group. These application notes provide an overview of the utility of this compound in selective proton abstraction, with a focus on the generation of kinetic and thermodynamic enolates, and its application in conjugate addition reactions.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N | |
| Molecular Weight | 129.24 g/mol | |
| Boiling Point | 92-95 °C | |
| Density | 0.7481 g/cm³ | |
| pKa of Conjugate Acid | ~11.3 | Estimated |
Application 1: Selective Formation of Ketone Enolates
The regioselective deprotonation of unsymmetrical ketones is a fundamental transformation in organic synthesis, enabling controlled carbon-carbon bond formation at the α-position. The choice of base and reaction conditions dictates the formation of either the kinetic or the thermodynamic enolate. This compound, owing to its steric hindrance, is particularly well-suited for the selective formation of the kinetic enolate.
Kinetic vs. Thermodynamic Enolate Formation
-
Kinetic Enolate: Formed by the rapid removal of the most accessible, least sterically hindered α-proton. This process is typically favored at low temperatures with a strong, bulky, non-nucleophilic base.
-
Thermodynamic Enolate: The more stable enolate, usually the one with the more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and the presence of a proton source.
Experimental Protocol: General Procedure for Kinetic Enolate Formation using this compound
Materials:
-
Unsymmetrical ketone
-
This compound, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., alkyl halide, aldehyde)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Appropriate workup and purification solvents
Procedure:
-
Preparation of Lithium Di-tert-butylamide (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled this compound (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium di-tert-butylamide.
-
-
Enolate Formation:
-
Dissolve the unsymmetrical ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen.
-
Slowly add the ketone solution to the pre-formed lithium di-tert-butylamide solution at -78 °C via syringe or cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete and selective deprotonation to the kinetic enolate.
-
-
Reaction with Electrophile:
-
Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC). The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Ketone Substrate | Electrophile | Product | Yield (%) | Kinetic:Thermodynamic Ratio |
| 2-Methylcyclohexanone | Methyl Iodide | 2,6-Dimethylcyclohexanone | 85 | >95:5 |
| Phenylacetone | Benzyl Bromide | 1,3-Diphenyl-2-butanone | 78 | >98:2 |
| 2-Heptanone | Benzaldehyde | 1-Hydroxy-1-phenyl-3-octanone | 72 | >90:10 |
Note: The data in this table is representative and based on the expected selectivity for kinetic enolate formation with a hindered base. Actual yields and selectivities may vary depending on the specific substrates and reaction conditions.
Application 2: this compound in Conjugate Addition Reactions
This compound can also be employed as a catalyst in conjugate (Michael) addition reactions. In this role, it can deprotonate a pro-nucleophile, such as a 1,3-dicarbonyl compound, to generate a soft nucleophile that preferentially adds to the β-position of an α,β-unsaturated carbonyl compound.
Experimental Protocol: General Procedure for this compound Catalyzed Michael Addition
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
1,3-Dicarbonyl compound (Michael donor)
-
This compound (catalytic amount, e.g., 10-20 mol%)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Acidic workup solution (e.g., 1 M HCl)
-
Appropriate workup and purification solvents
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add the Michael acceptor (1.0 equivalent), the Michael donor (1.0-1.2 equivalents), and the anhydrous solvent.
-
Add this compound (0.1-0.2 equivalents) to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) to remove the amine catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
| Michael Acceptor | Michael Donor | Product | Yield (%) |
| Methyl vinyl ketone | Diethyl malonate | Diethyl 2-(3-oxobutyl)malonate | 92 |
| Cyclohexenone | Acetylacetone | 3-(1-Acetyl-2-oxopropyl)cyclohexan-1-one | 88 |
| Acrylonitrile | Nitromethane | 4-Nitrobutanenitrile | 85 |
Note: The data in this table is representative of typical Michael addition reactions and may not be specific to catalysis by this compound. Actual yields can vary.
Conclusion
This compound is a potent and selective non-nucleophilic base for proton abstraction in organic synthesis. Its significant steric hindrance makes it an excellent choice for the regioselective formation of kinetic enolates from unsymmetrical ketones. Furthermore, its basicity allows it to serve as an effective catalyst in conjugate addition reactions. The provided generalized protocols offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. It is important to note that while the principles outlined are well-established, specific experimental data for the use of this compound in these exact transformations is not extensively reported in the readily available literature, and optimization of reaction conditions for specific substrates is recommended.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Di-tert-butylamine
Welcome to the technical support center for optimizing reaction conditions with di-tert-butylamine. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. This compound's unique properties as a sterically hindered, non-nucleophilic base present specific challenges and opportunities in organic synthesis.
Troubleshooting Guide
This section addresses common problems encountered when using this compound.
Question: My reaction is showing low or no conversion. What are the primary causes when using this compound?
Answer: Low conversion when using this compound often stems from its significant steric bulk and moderate basicity. Here are the common culprits and troubleshooting steps:
-
Insufficient Basicity: this compound is a moderately strong base, but it may not be strong enough to deprotonate very weak carbon acids. Consider converting it to a stronger base, such as Lithium Di-tert-butylamide (LiDTBA), by reacting it with an organolithium reagent like n-butyllithium.
-
Steric Hindrance: The two bulky tert-butyl groups can prevent the amine's nitrogen from accessing a sterically congested proton on your substrate.[1][2] If the acidic proton is in a crowded environment, a less hindered base might be necessary, or more forcing conditions (higher temperature, longer reaction time) may be required.
-
Low Temperature: Many reactions involving hindered bases require elevated temperatures to overcome the high activation energy associated with steric hindrance.[3] If you are running the reaction at room temperature or below, try incrementally increasing the temperature.
-
Inappropriate Solvent: this compound's effectiveness can be solvent-dependent. Ensure your solvent can dissolve all reactants and is suitable for the reaction temperature. For deprotonations, aprotic solvents like THF, diethyl ether, or toluene (B28343) are typically used.
Question: I am observing significant amounts of side products. How can this compound influence side reactions?
Answer: this compound is specifically chosen to minimize certain side reactions, particularly nucleophilic attack.[4] If you are seeing unexpected byproducts, consider the following:
-
Elimination vs. Substitution: Due to its low nucleophilicity, this compound is excellent for promoting elimination (E2) reactions over substitution (SN2) reactions. If your goal is substitution and you are seeing elimination products, this compound is likely performing its intended function as a non-nucleophilic base. You may need to switch to a more nucleophilic, less hindered amine.
-
Reaction with Electrophiles: While considered non-nucleophilic, this compound can still react with very strong electrophiles. For example, it reacts with acetyl chloride to form the corresponding ammonium (B1175870) salt rather than the amide.[4] Ensure your reaction mixture does not contain highly reactive electrophiles that could be quenched by the amine.
-
Thermal Decomposition: At very high temperatures, hindered amines can undergo Hofmann-like elimination reactions.[1] While this is more common with quaternary ammonium salts or extremely hindered tertiary amines, it's a possibility under harsh thermal conditions.
Question: The reaction work-up is complicated by the presence of this compound. How can I efficiently remove it?
Answer: this compound is a base and can be removed with an acidic wash.
-
Acidic Extraction: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with Dilute Acid: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. The this compound will be protonated to form the water-soluble di-tert-butylammonium salt, which will partition into the aqueous layer.
-
Separate Layers: Separate the aqueous layer. Repeat the acidic wash if necessary.
-
Neutralize and Dry: Wash the organic layer with water and then brine to remove any remaining acid. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "non-nucleophilic base"?
A1: A non-nucleophilic base is a sterically hindered organic base that can readily accept a proton (act as a base) but is a poor nucleophile.[5] The two bulky tert-butyl groups on this compound create a crowded environment around the nitrogen's lone pair of electrons.[2] This steric shield makes it physically difficult for the nitrogen to attack an electrophilic center (like a carbonyl carbon), a process which requires closer contact than proton abstraction.[2][5] This property is highly valuable when you need to deprotonate a molecule without triggering unwanted nucleophilic side reactions.[4]
Q2: How does the basicity of this compound compare to other common bases?
A2: this compound is a moderately strong amine base, stronger than ammonia (B1221849) but generally weaker than amidine or guanidine (B92328) bases like DBU and TMG. Its primary advantage is not extreme basicity but its combination of moderate strength and low nucleophilicity. For very strong, non-nucleophilic deprotonations, it is often converted into its lithium amide salt (LiDTBA).
Table 1: Comparison of Common Organic Bases
| Base | Abbreviation | pKₐ of Conjugate Acid (in MeCN) | Steric Hindrance | Key Feature |
|---|---|---|---|---|
| Triethylamine | TEA, Et₃N | 18.46 | Low | Common, inexpensive organic base. |
| This compound | - | ~19-20 (estimated) | High | Non-nucleophilic secondary amine.[4] |
| N,N-Diisopropylethylamine | DIPEA | 10.75 (in water) | High | "Hünig's Base," common non-nucleophilic base.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 24.33 | Moderate | Strong, non-nucleophilic amidine base.[5][6] |
| Lithium Diisopropylamide | LDA | ~36 (in THF) | High | Very strong, non-nucleophilic amide base.[5] |
| Lithium Di-tert-butylamide (from this compound) | LiDTBA | > 36 (estimated) | Very High | Extremely strong and hindered base. |
Data sourced from multiple references.[5][6]
Q3: When should I choose this compound over another hindered base like LDA or DBU?
A3: The choice depends on the required basicity and the reaction conditions.
-
Use this compound (or DIPEA) when you need a mild, non-nucleophilic base to neutralize acid generated in a reaction, or for deprotonations of moderately acidic protons where a very strong base would cause side reactions.
-
Use DBU when you need a stronger, yet still non-nucleophilic, base for reactions like E2 eliminations. It is generally stronger than hindered amines.[6]
-
Use LDA (or LiDTBA) when you need to deprotonate a very weak acid, such as a C-H bond adjacent to a carbonyl group to form a kinetic enolate. These are among the strongest bases used in organic synthesis.[5]
Experimental Protocols
Protocol 1: Preparation of Lithium Di-tert-butylamide (LiDTBA) for in situ Use
This protocol describes the formation of a strong, non-nucleophilic base from this compound. This is a representative procedure and should be adapted based on specific substrate and reaction scale.
WARNING: n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled under an inert atmosphere (Argon or Nitrogen) using proper air-free techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Materials:
-
This compound, anhydrous
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles
-
Inert gas line (Ar or N₂)
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of inert gas. Equip it with a septum on one neck.
-
Reagent Addition: In the flask, dissolve this compound (1.05 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: While stirring the solution, slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change or the formation of a precipitate may be observed. The reaction is exothermic.
-
Reaction: (t-Bu)₂NH + n-BuLi → (t-Bu)₂NLi + Butane
-
-
Stirring: After the addition is complete, stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Use in Reaction: The resulting solution/slurry of LiDTBA is now ready for use. The substrate can be added directly to this pre-formed base solution at -78 °C.
-
Quenching: Once the subsequent reaction is complete, quench it carefully at low temperature by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. Traditional Strong and Hindered Bases [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with Di-tert-butylamine
Welcome to the technical support center for chemists and researchers working with di-tert-butylamine. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered when using this sterically hindered, non-nucleophilic base.
Troubleshooting Guides
Low yields in reactions involving this compound often stem from its significant steric bulk, which impedes its nucleophilicity. The following guides provide a systematic approach to diagnosing and resolving common issues.
Guide 1: Diagnosing and Addressing Low Reaction Yields
This guide will help you pinpoint the potential causes of low product yield and suggest corrective actions.
Question: My reaction with this compound is resulting in a low yield. How can I troubleshoot this?
Answer: Low yields can be attributed to several factors. Follow this diagnostic workflow to identify the root cause:
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a non-nucleophilic base?
A1: this compound has two bulky tert-butyl groups attached to the nitrogen atom. These groups create significant steric hindrance around the nitrogen's lone pair of electrons, making it difficult for the amine to act as a nucleophile and attack an electrophilic center.[1] However, it can still readily accept a proton, which is a much smaller electrophile, thus functioning as an effective base.
Q2: I am trying to use this compound for a substitution reaction, but I am only recovering my starting materials. What is the problem?
A2: Due to its significant steric hindrance, this compound is a very poor nucleophile and is generally unsuitable for most SN2 reactions, especially with sterically demanding electrophiles. For instance, it is known to be inert towards benzoyl chloride.[1] If your substrate is sterically hindered, the reaction rate will be extremely slow, leading to the recovery of starting materials. Consider using a less hindered amine if a substitution reaction is desired.
Q3: When should I choose this compound over other bases like triethylamine (B128534) or DBU?
A3: this compound is a good choice when you require a moderately strong, non-nucleophilic base and need to avoid side reactions that could occur with more nucleophilic amines like triethylamine. It is particularly useful in elimination reactions where you want to favor the formation of the Hofmann (less substituted) product. Compared to stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), this compound is less basic and may be preferred when dealing with base-sensitive functional groups.
Q4: My reaction is proceeding, but it is very slow. What can I do to increase the reaction rate?
A4: To increase the reaction rate when using this compound as a base, you can try the following:
-
Increase the temperature: This will provide more kinetic energy to overcome the activation barrier, which is often high due to steric hindrance.
-
Prolong the reaction time: Given the slow reaction rates, extending the reaction duration may be necessary to achieve a reasonable conversion.
-
Choose an appropriate solvent: A polar aprotic solvent can help to solvate the ionic intermediates and may increase the rate of deprotonation.
Q5: Are there any common side reactions to be aware of when using this compound?
A5: While this compound's low nucleophilicity minimizes many common side reactions seen with other amines, some potential side reactions include:
-
Reaction with unhindered electrophiles: It can react with small, highly reactive electrophiles such as acetyl chloride.[1]
-
Protonation of the desired product: If your product is acidic, this compound can form a salt with it, which may complicate workup and purification.
Data Presentation
Table 1: Comparison of Steric Hindrance and Nucleophilicity of Selected Amines
The steric and electronic properties of an amine significantly impact its reactivity. The following table provides a comparison of this compound with other common amines.
| Amine | Structure | pKa of Conjugate Acid | Relative Nucleophilicity | Key Characteristics |
| This compound | ((CH₃)₃C)₂NH | ~11.1 | Very Low | Highly sterically hindered, non-nucleophilic base.[1] |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 | Low | Sterically hindered primary amine, poor nucleophile. |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | Moderate | Common non-nucleophilic base, moderately hindered. |
| Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂NC₂H₅ | 10.75 | Low | "Hünig's base," highly hindered non-nucleophilic base. |
| DBU | C₉H₁₆N₂ | 13.5 | Moderate | Strong, non-nucleophilic bicyclic amidine base. |
Note: Relative nucleophilicity is a qualitative assessment and can vary depending on the reaction conditions and electrophile.
Experimental Protocols
Protocol 1: General Procedure for Deprotonation using this compound
This protocol provides a general guideline for using this compound as a base for proton abstraction.
Materials:
-
Substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substrate and the anhydrous solvent.
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Slowly add this compound to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Mandatory Visualization
Logical Relationship in Troubleshooting Low Yields
The following diagram illustrates the decision-making process when troubleshooting low yields in reactions involving this compound, emphasizing the central role of steric hindrance.
Caption: The impact of steric hindrance on reaction outcomes.
References
Technical Support Center: Purification Techniques for Products from Di-tert-butylamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of reaction products derived from di-tert-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, byproducts from side reactions, and residual solvents. Due to its basic nature and steric hindrance, this compound may not always react completely. Side products can include elimination products or compounds from reactions with solvents or other reagents.
Q2: How do I remove unreacted this compound from my reaction mixture?
A2: The method for removing unreacted this compound depends on the properties of your desired product.
-
Acidic Wash: If your product is stable to acid, an aqueous wash with dilute acid (e.g., 1M HCl) can be effective. The this compound will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Chromatography: If your product is not acid-stable, column chromatography is a good option. Due to its basicity, this compound tends to interact strongly with silica (B1680970) gel. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), can help to elute the this compound while allowing for the separation of your product.
-
Distillation: If your product has a significantly higher boiling point than this compound (b.p. 148-150 °C), distillation under reduced pressure can be an effective purification method.
Q3: My product is a sterically hindered amine, and it's an oil that is difficult to crystallize. What can I do?
A3: Crystallization of sterically hindered compounds, which are often oils at room temperature, can be challenging. Here are some strategies to try:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Seed Crystals: If you have a small amount of pure, solid product, you can use it as a seed crystal to induce crystallization in a supersaturated solution.
-
Scratching: Scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve your product in a volatile solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Salt Formation: If your product is basic, you can try to form a salt (e.g., hydrochloride, hydrobromide) which may be more crystalline than the free base.
Q4: I'm having trouble with column chromatography. My product is streaking or not eluting from the silica gel column. What's wrong?
A4: Basic compounds like many this compound derivatives can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape (streaking) and sometimes irreversible adsorption.
-
Basic Modifier: Add a small amount of a basic modifier like triethylamine or pyridine (B92270) to your eluent. This will compete with your product for the acidic sites on the silica gel, improving peak shape and recovery.
-
Deactivated Silica: Use deactivated silica gel (e.g., by treating with a silylating agent) or an alternative stationary phase like alumina.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column may be a suitable alternative.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery after column chromatography | Product is strongly adsorbed on the silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Use a more polar eluent system. Consider using a different stationary phase like alumina. |
| Product is co-eluting with a byproduct. | Optimize the eluent system by trying different solvent mixtures. Use a longer column for better separation. Consider preparative HPLC for difficult separations. | |
| Low yield after crystallization | Product is too soluble in the crystallization solvent. | Try a different solvent or a mixture of solvents. Use the minimum amount of hot solvent to dissolve the product. Cool the solution slowly to maximize crystal formation. |
| Product is an oil and does not crystallize. | Try the techniques mentioned in FAQ Q3. | |
| Low recovery after distillation | Product decomposition at high temperatures. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of leaks. |
| Incomplete transfer of viscous material. | Dissolve the residue in a suitable solvent and transfer. |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting material (this compound) | Incomplete reaction or inefficient removal. | See FAQ Q2 for removal strategies. |
| Contamination with byproducts | Side reactions during the synthesis. | Optimize reaction conditions to minimize byproduct formation. Use a more efficient purification technique (e.g., preparative HPLC). |
| Residual solvent in the final product | Inefficient drying. | Dry the product under high vacuum for an extended period. For high-boiling solvents, consider lyophilization or azeotropic distillation with a lower-boiling solvent. |
Quantitative Data on Purification Methods
The following table summarizes typical yields and purity levels for different purification techniques applied to products from this compound reactions. Note that these are general ranges, and actual results will vary depending on the specific compound and reaction.
| Purification Method | Typical Yield | Typical Purity | Notes |
| Distillation | 60-90% | >98% | Best for thermally stable, volatile compounds with significantly different boiling points from impurities. |
| Crystallization | 50-85% | >99% | Excellent for obtaining high-purity solid products. Yield can be improved by optimizing solvent and cooling conditions. |
| Column Chromatography | 70-95% | 95-99% | Versatile method for a wide range of compounds. Yield and purity depend on the separation efficiency. |
| Liquid-Liquid Extraction | >90% (crude) | 80-95% | Good for initial work-up and removal of bulk impurities. Often requires a subsequent purification step. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash to Remove this compound
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl if necessary (monitor by TLC).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Flash Column Chromatography of a Basic Product
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with 0.5% triethylamine).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the prepared eluent, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
Protocol 3: General Procedure for Crystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A decision workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for common column chromatography issues.
Technical Support Center: Temperature Control in Di-tert-butylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature control for reactions involving Di-tert-butylamine. Given the exothermic nature of many of these reactions, precise temperature management is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions involving this compound?
A1: Temperature control is paramount for several reasons:
-
Exothermic Reactions: this compound's reactions, particularly acid-base neutralizations, N-alkylations, and acylations, are often highly exothermic, releasing significant amounts of heat.[1][2] Without proper control, this heat can accumulate, leading to a rapid increase in the reaction rate.
-
Prevention of Thermal Runaway: An uncontrolled exothermic reaction can lead to a thermal runaway, a dangerous situation where the reaction accelerates uncontrollably, potentially causing a violent release of energy, pressure buildup, and even an explosion.[3][4]
-
Minimizing Side Reactions: Many reactions have temperature-dependent side reactions. For instance, in the synthesis of tert-butylamine (B42293) (a related primary amine), higher temperatures can promote the formation of diisobutylene.[1] Maintaining a specific temperature range is crucial for product purity.
-
Ensuring Reaction Selectivity: In cases where multiple reaction pathways are possible, temperature can be a deciding factor in which product is preferentially formed.
Q2: What are the immediate signs of losing temperature control in a reaction?
A2: Key indicators of a loss of temperature control include:
-
A rapid, unexpected rise in the internal reaction temperature that outpaces the cooling system's capacity.
-
A sudden increase in the reaction vessel's pressure.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
The release of fumes or gases from the reaction vessel.
Q3: How can I anticipate the exothermicity of my this compound reaction?
A3: While precise prediction requires calorimetric studies, you can make general assessments:
-
Reaction Type: Acid-base neutralizations with strong acids are highly exothermic.[5][6][7] Acylations with reactive reagents like acid chlorides and alkylations with reactive alkyl halides are also typically exothermic.
-
Literature Review: Search for similar reactions in chemical literature to find reported observations on exothermicity.
-
Calorimetry: For scaling up reactions, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to precisely measure the heat of reaction and the rate of heat generation.
Q4: What is a thermal runaway, and what are the primary strategies to prevent it?
A4: A thermal runaway is a process where an exothermic reaction goes out of control due to a positive feedback loop between temperature and reaction rate.[3] To prevent this:
-
Adequate Cooling: Ensure the cooling capacity of your reactor is sufficient to handle the total heat output of the reaction.
-
Controlled Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.
-
Proper Agitation: Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture and facilitate heat transfer to the cooling surface.
-
Dilution: Using an appropriate solvent helps to absorb the heat generated and provides a larger thermal mass to buffer temperature changes.
-
Emergency Planning: Have a contingency plan, which may include an emergency cooling system or the ability to quench the reaction with a suitable agent.
Troubleshooting Guide
Problem: The reaction temperature is rising too quickly, and my cooling system can't keep up.
-
Potential Causes:
-
The rate of addition of a reactant is too fast.
-
The concentration of reactants is too high.
-
The cooling system is inefficient or has failed (e.g., low coolant flow).
-
Inadequate stirring is causing localized hot spots.
-
-
Solutions:
-
Immediately stop the addition of any reagents.
-
Increase the efficiency of the cooling system (e.g., lower the coolant temperature, increase flow rate).
-
If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.
-
Ensure the stirrer is functioning correctly and at an appropriate speed.
-
For future experiments, reduce the rate of addition and/or use more dilute solutions.
-
Problem: My reaction is proceeding very slowly or not at all.
-
Potential Causes:
-
The reaction temperature is too low.
-
Poor quality or incorrect reagents.
-
The presence of an inhibitor.
-
-
Solutions:
-
Slowly and carefully increase the reaction temperature in small increments, monitoring for any signs of an exothermic event.
-
Verify the purity and identity of your starting materials.
-
Ensure the reaction is being performed under the correct atmospheric conditions (e.g., inert atmosphere if required).
-
Problem: I'm observing a significant amount of unexpected byproducts.
-
Potential Causes:
-
The reaction temperature is too high, enabling side reactions.
-
Incorrect stoichiometry of reactants.
-
Air or moisture contamination.
-
-
Solutions:
-
Lower the reaction temperature. Consider performing the reaction at a reduced temperature (e.g., 0 °C or below) with a longer reaction time.
-
Carefully re-check the molar ratios of your reactants.
-
If the reaction is sensitive to air or moisture, ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data on Reaction Exothermicity
The heat released in this compound reactions can vary significantly based on the reactants, solvent, and reaction conditions. The following table provides estimated or typical values for common reaction types. For critical applications or scale-up, experimental determination of the heat of reaction is strongly recommended.
| Reaction Type | Reagents | Typical Enthalpy of Reaction (ΔH) | Notes |
| Neutralization | Strong Acid (e.g., HCl) | -55 to -60 kJ/mol | Highly exothermic. The heat of neutralization for strong acids and bases is a well-established benchmark.[5][6][7] |
| Weak Acid (e.g., Acetic Acid) | -50 to -55 kJ/mol | Less exothermic than with strong acids, as some energy is used for the dissociation of the weak acid.[7][8] | |
| N-Alkylation | Reactive Alkyl Halide (e.g., Benzyl Bromide) | -80 to -120 kJ/mol (estimated) | Can be highly exothermic, especially with reactive alkylating agents. Dependent on solvent and substrate. |
| Acylation | Acid Chloride (e.g., Acetyl Chloride) | -100 to -150 kJ/mol (estimated) | Generally very exothermic and rapid. Requires careful temperature control. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound.
-
Materials: this compound, Benzyl Bromide, Potassium Carbonate (anhydrous), Acetonitrile (B52724) (anhydrous).
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq.) to the flask.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Dissolve Benzyl Bromide (1.05 eq.) in anhydrous acetonitrile and add it to the dropping funnel.
-
Add the Benzyl Bromide solution dropwise to the cooled amine suspension over a period of 30-60 minutes. Temperature Control Note: Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC/MS).
-
Once the reaction is complete, allow the mixture to slowly warm to room temperature.
-
Proceed with standard aqueous workup and purification.
-
Protocol 2: Acylation of this compound with Acetyl Chloride
This protocol outlines a method for the acylation of this compound, which is a highly exothermic reaction.
-
Materials: this compound, Acetyl Chloride, Triethylamine, Dichloromethane (anhydrous).
-
Procedure:
-
In a dry, three-necked round-bottom flask fitted with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and Triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add Acetyl Chloride (1.05 eq.) to the dropping funnel.
-
Add the Acetyl Chloride dropwise to the cooled solution over 30-60 minutes.
-
Temperature Control Note: It is critical to maintain the internal temperature at or below 5 °C during the addition. A rapid temperature increase indicates that the addition is too fast.
-
After the addition is complete, let the reaction mixture stir at 0 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion by TLC or GC/MS.
-
Proceed with a standard workup, typically involving washing with dilute acid, water, and brine, followed by drying and purification.
-
Visual Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for a temperature-controlled this compound reaction.
Caption: Troubleshooting decision tree for temperature-related issues in this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Using Amines and Alkanes as Thermal-Runaway Retardants for Lithium-Ion Battery [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. graphviz.org [graphviz.org]
- 5. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Enthalpy data trends: Enthalpies of Neutralisation, of Hydride formation, of oxide Formation, Enthalpy of Hydrogenation and evidence for benzene structure, aromaticity Doc Brown's chemistry revision notes [docbrown.info]
stability of Di-tert-butylamine under prolonged reaction times
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of di-tert-butylamine, particularly during experiments with prolonged reaction times. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in prolonged reactions?
A1: this compound is a secondary amine characterized by two bulky tert-butyl groups attached to the nitrogen atom. This structure makes it a sterically hindered, non-nucleophilic base.[1] Its stability is a concern because, like other amines, it can be susceptible to degradation under certain conditions such as elevated temperatures and the presence of oxidizing agents.[2][3] Over long reaction periods, this degradation can lead to the formation of impurities, reduction in yield, and potential side reactions, impacting the overall success and reproducibility of the synthesis.
Q2: How does the steric hindrance of this compound affect its stability and reactivity?
A2: The significant steric hindrance from the two tert-butyl groups physically blocks access to the nitrogen atom's lone pair of electrons. This has two major consequences:
-
Reactivity: It renders the amine non-nucleophilic, meaning it is a poor nucleophile in substitution reactions. For instance, it is inert to benzoyl chloride and reacts with acetyl chloride to form an ammonium (B1175870) salt rather than the corresponding amide.[1]
-
Stability: The steric bulk can enhance stability by protecting the nitrogen atom from certain reactions. Sterically hindered amines are generally noted for having a reduced susceptibility to degradation compared to less hindered amines.[4][5] In drug development, incorporating sterically hindered amine motifs can increase the metabolic stability of drug candidates.[6]
Q3: What are the primary factors that can cause this compound to degrade during a prolonged reaction?
A3: The main factors that can compromise the stability of this compound over extended reaction times are:
-
High Temperatures: Thermal stress can lead to decomposition. The thermal decomposition of related amines involves the cleavage of C-N or C-C bonds.[7][8]
-
Oxidizing Conditions: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.[2] Potential products include N-oxides or compounds resulting from C-N bond cleavage.[3]
-
Presence of Catalysts: Certain metals can catalyze degradation reactions in amine solvents.[2]
-
Photo-oxidation: Exposure to light in the presence of photosensitizers or radicals (like atmospheric OH radicals) can initiate degradation, primarily through hydrogen abstraction from the N-H bond.[4][9]
Q4: What are the likely degradation products if this compound decomposes?
A4: Depending on the conditions, several degradation products can be formed:
-
Under Thermal Stress: Decomposition can potentially lead to the formation of isobutylene (B52900) and tert-butylamine (B42293) through a dealkylation process.[3]
-
Under Oxidative Stress: Mild oxidation may yield the corresponding N-nitroso or N-chloro derivatives, or potentially an N-oxide.[1][3] Stronger oxidation can cause fragmentation, cleaving the C-N bonds to form smaller amines and carbonyl compounds.[3] In the presence of NOx, nitramines could be a potential product.[4]
Q5: How stable is this compound under strongly acidic or basic conditions?
A5: this compound exhibits different behaviors in acidic and basic environments:
-
Acidic Conditions (pH < 7): As a base, it will react exothermically with acids to form the corresponding di-tert-butylammonium salt.[10] In this protonated form, the ammonium salt is generally stable.
-
Basic Conditions (pH > 8): In its free base form, this compound is stable and is often used as a non-nucleophilic base in reactions that require basic conditions.
Troubleshooting Guides
Problem: Low yield or formation of unexpected impurities in a reaction running for over 12 hours.
This guide helps you diagnose the potential cause of poor outcomes in prolonged reactions involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
-
If Oxidative Degradation is Suspected:
-
Solution: Repeat the experiment using degassed solvents.
-
Action: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction duration.
-
-
If Thermal Degradation is Suspected:
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Action: Monitor the internal reaction temperature closely. Use a well-controlled heating system like an oil bath or heating mantle to avoid localized overheating.
-
-
If Salt Formation is the Issue:
-
Solution: If this compound is intended to act as a base, ensure that the moles of amine exceed the moles of any acid present or generated in situ.
-
Action: Consider using an alternative, non-nucleophilic base if acidic conditions cannot be avoided.
-
-
If Incorrect Reactivity is Suspected:
-
Solution: this compound is not an effective nucleophile.[1] If your desired transformation requires a nucleophilic amine, a less hindered amine (e.g., dibutylamine, n-butylamine) should be used.
-
Action: Re-evaluate the chemical literature for precedents using hindered bases in your specific reaction class.
-
Data Presentation
The following table summarizes the stability of this compound under various stress conditions and lists potential degradation products.
| Stress Condition | Relative Stability | Potential Degradation Products | Key Influencing Factors |
| Thermal (>120°C) | Moderate to Low | Isobutylene, tert-butylamine | Temperature, presence of catalysts[2][3] |
| Mild Oxidation (e.g., air) | Moderate | This compound N-oxide | Oxygen concentration, presence of light[3] |
| Strong Oxidation | Low | Smaller amines (tert-butylamine), Butanal, other fragmentation products | Type and concentration of oxidizing agent[3] |
| Strong Acid (pH < 2) | High (as salt) | Stable as di-tert-butylammonium salt | pH of the medium[3] |
| Basic (pH > 8) | High | None expected | pH of the medium |
Experimental Protocols
Protocol 1: General Method for Monitoring this compound Stability by GC-MS
This protocol outlines a general method for taking time-point samples from a reaction to monitor the consumption of this compound and the formation of potential degradation products.
-
Sample Preparation: At designated time intervals (e.g., 0, 2, 6, 12, 24 hours), carefully extract a small aliquot (approx. 50-100 µL) of the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a small amount of a drying agent like sodium sulfate (B86663). If the reaction is in an acidic medium, add a saturated sodium bicarbonate solution to neutralize and extract the free amine.
-
Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) to the quenched sample to allow for quantitative analysis.
-
GC-MS Analysis:
-
Apparatus: Use a gas chromatograph equipped with a Flame-Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column suitable for amines (e.g., a DB-5ms or a specialized amine column) is recommended.[11]
-
Method: Develop a temperature gradient method that effectively separates the starting material, the desired product, and potential lower-boiling point degradation products (like tert-butylamine) and higher-boiling point products.
-
Injection: Inject 1 µL of the prepared sample.
-
-
Data Analysis: Monitor the peak area of this compound relative to the internal standard over time. A decrease in this ratio without a corresponding increase in the product peak may indicate degradation. Analyze any new peaks appearing in the chromatogram using the mass spectrometer to identify potential degradation products.
Visualizations
The diagram below illustrates potential degradation pathways for this compound under common laboratory stress conditions.
Caption: Potential degradation pathways for this compound.
References
- 1. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. osti.gov [osti.gov]
- 6. Sterically Hindered Amines - Enamine [enamine.net]
- 7. osti.gov [osti.gov]
- 8. The thermal decomposition of tert.-butylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. TERT-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
improving the selectivity of Di-tert-butylamine-mediated reactions
Welcome to the Technical Support Center for improving the selectivity of di-tert-butylamine-mediated reactions. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic reactions?
This compound, ((CH₃)₃C)₂NH, is a sterically hindered secondary amine. Due to the significant bulk of the two tert-butyl groups surrounding the nitrogen atom, it functions primarily as a non-nucleophilic base.[1][2] Its main role is to deprotonate acidic protons without participating in nucleophilic attack on electrophilic centers in the reaction mixture.
Q2: When should I choose this compound over other bases like triethylamine (B128534) or LDA?
This compound is a good choice when you need a moderately strong, non-nucleophilic base to prevent side reactions.
-
Versus Triethylamine (TEA): this compound is significantly more sterically hindered than TEA. This makes it a better choice when you want to avoid N-alkylation or other nucleophilic side reactions that can occur with less hindered amines.
-
Versus Lithium Diisopropylamide (LDA): LDA is a much stronger base (pKa of diisopropylamine (B44863) is ~36) and is typically used for irreversible and quantitative deprotonation of very weak acids, such as ketones, at low temperatures.[3] this compound is a weaker base (pKa of its conjugate acid is around 11-12) and is suitable for reactions where a milder, yet still hindered, base is required. It is less likely to cause decomposition of sensitive functional groups compared to LDA.
Q3: What are the most common selectivity issues in reactions mediated by this compound?
The most common selectivity issues are related to its function as a base:
-
Regioselectivity in Deprotonation: In the deprotonation of unsymmetrical ketones, the ratio of kinetic to thermodynamic enolates can be difficult to control.
-
Chemoselectivity: In molecules with multiple acidic protons, this compound may not always selectively deprotonate the desired site, leading to a mixture of products.
-
E/Z Selectivity in Eliminations: In dehydrohalogenation reactions, the ratio of E/Z isomers of the resulting alkene can be influenced by the reaction conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Deprotonation of Unsymmetrical Ketones (Kinetic vs. Thermodynamic Enolate)
Problem: My reaction is producing a mixture of alkylated products at both α-carbons of my unsymmetrical ketone, indicating poor control over enolate formation. I want to favor the kinetic product (alkylation at the less substituted α-carbon).
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| High Reaction Temperature | Higher temperatures can allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.[4] | Maintain a low reaction temperature, typically -78 °C (dry ice/acetone bath), during the deprotonation step. |
| Slow Addition of Electrophile | If the electrophile is added too slowly, the kinetic enolate may have time to isomerize. | Add the electrophile rapidly to the pre-formed enolate solution at low temperature. |
| Inappropriate Solvent | Protic solvents can facilitate proton exchange and equilibration of the enolates. | Use an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. |
| Base Strength | While hindered, this compound is not as strong as LDA, which could lead to reversible deprotonation and equilibration. | For reactions requiring near-complete kinetic control, consider using a stronger, hindered base like LDA. |
Data Presentation: Effect of Base and Temperature on Enolate Formation
| Ketone | Base | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| 2-Methylcyclohexanone (B44802) | This compound (expected) | -78 | >90 | <10 |
| 2-Methylcyclohexanone | This compound (expected) | 25 | Mixture | Mixture |
| 2-Methylcyclohexanone | LDA | -78 | >99 | <1 |
| 2-Methylcyclohexanone | NaOEt | 25 | <10 | >90 |
Note: Data for this compound is extrapolated based on principles of sterically hindered bases. Actual ratios may vary and require optimization.
Issue 2: Competing E2 Elimination and Sₙ2 Substitution in Reactions with Alkyl Halides
Problem: I am trying to perform an E2 elimination reaction using this compound, but I am observing a significant amount of the Sₙ2 substitution product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Unhindered Substrate | Primary alkyl halides are more susceptible to Sₙ2 reactions. | Use a more sterically hindered substrate if possible (secondary or tertiary alkyl halide). For primary halides, use of a bulkier base is crucial. |
| Reaction Temperature | Higher temperatures generally favor elimination over substitution. | Increase the reaction temperature. Refluxing in a suitable solvent is common for E2 reactions. |
| Solvent Choice | Polar aprotic solvents can favor Sₙ2 reactions. | Use a less polar solvent, or a solvent that promotes elimination. |
Data Presentation: Regioselectivity in E2 Elimination of 2-Bromobutane
| Base | Solvent | Temperature (°C) | 1-Butene (Hofmann Product, %) | 2-Butene (Zaitsev Product, %) |
| This compound (expected) | THF | 25 | High (>70) | Low (<30) |
| Potassium tert-butoxide | tert-Butanol | 25 | 72 | 28 |
| Sodium ethoxide | Ethanol | 25 | 29 | 71 |
Note: Data for this compound is extrapolated based on its steric bulk, favoring the Hofmann product.[5] Actual ratios may vary.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation of an Unsymmetrical Ketone
This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone using this compound followed by alkylation with methyl iodide.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methylcyclohexanone
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Preparation of Lithium Di-tert-butylamide:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.1 equivalents) to the cold THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.
-
-
Enolate Formation:
-
Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF (10 mL) to the lithium di-tert-butylamide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete formation of the kinetic enolate.
-
-
Alkylation:
-
Add methyl iodide (1.2 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 2,6-dimethylcyclohexanone.
-
Visualizations
Caption: Control of regioselectivity in ketone deprotonation.
Caption: Workflow for kinetic alkylation of a ketone.
References
- 1. fiveable.me [fiveable.me]
- 2. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
common pitfalls in handling anhydrous Di-tert-butylamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous di-tert-butylamine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of anhydrous this compound in experimental settings.
Q1: My reaction is proceeding much slower than expected when using this compound as a base. What could be the cause?
A1: The most likely reason is the inherent nature of this compound as a sterically hindered, non-nucleophilic base.[1] Due to the bulky tert-butyl groups, the nitrogen atom's lone pair of electrons is sterically shielded, which can make it a slow proton acceptor for certain sterically demanding substrates.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance.
-
Prolong Reaction Time: Monitor the reaction over a longer period to allow for complete deprotonation.
-
Solvent Choice: Ensure you are using an appropriate solvent that can facilitate the reaction. A more polar aprotic solvent might be beneficial.
-
Alternative Base: If the reaction rate is still too slow, consider using a less sterically hindered non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's Base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
-
Q2: I am observing no reaction or the formation of unexpected byproducts. Why is this compound not acting as a nucleophile in my reaction?
A2: this compound is designed to be a non-nucleophilic base.[1] Its steric bulk prevents it from participating in nucleophilic attack on electrophilic centers, such as alkyl halides or carbonyls. For instance, it is known to be inert to benzoyl chloride and reacts with acetyl chloride to form the ammonium (B1175870) salt rather than the corresponding amide.[1]
-
Troubleshooting Steps:
-
Verify Reaction Type: Confirm that your desired transformation requires a non-nucleophilic base for proton abstraction and not a nucleophilic amine for addition or substitution.
-
Check for Competing Reactions: The formation of byproducts could be due to side reactions of your substrate or other reagents that are favored under the reaction conditions.
-
Consider a Nucleophilic Amine: If your synthesis requires a nucleophilic amine, you will need to choose a different, less sterically hindered amine.
-
Q3: How do I ensure my this compound is anhydrous, and what are the consequences of moisture contamination?
-
Reaction with Reagents: Water can react with sensitive reagents in your reaction mixture, such as organometallics or acid chlorides.
-
Reduced Basicity: The presence of water can lead to the formation of the corresponding ammonium hydroxide (B78521), potentially altering the basicity and reactivity of the amine.
-
Side Reactions: Water can act as a nucleophile or a proton source, leading to unwanted side reactions.
-
Ensuring Anhydrous Conditions:
-
Proper Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Drying: If moisture contamination is suspected, this compound can be dried by distillation from a suitable drying agent, such as potassium hydroxide or calcium hydride. Always consult safety protocols before distilling reactive compounds.
-
Q4: What are the key safety precautions I should take when handling this compound?
A4: While a specific safety data sheet for this compound is not widely available, the following precautions, based on the properties of similar amines like tert-butylamine, should be followed:[3][4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin and eyes as it is likely to be corrosive and irritating.[3]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.[3][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid halides.[8]
Data Presentation
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N | [9] |
| Molecular Weight | 129.24 g/mol | [9] |
| Boiling Point | 92-95 °C | [9] |
| Density | 0.7481 g/cm³ | [9] |
| pKa (Predicted) | 10.76 ± 0.48 | [9] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Rotatable Bond Count | 2 | [10] |
Experimental Protocols
Synthesis of this compound
An improved method for the synthesis of this compound has been reported from 2-methyl-2-nitropropane (B1294617).[1]
-
Reaction Overview: This method involves the reaction of 2-methyl-2-nitropropane with sodium, followed by reduction to yield this compound.[11]
-
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-2-nitropropane in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.
-
Addition of Sodium: Carefully add metallic sodium in small portions to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reduction Step: After the initial reaction with sodium is complete, the intermediate is reduced. This can be achieved through various reduction methods, such as catalytic hydrogenation or with a chemical reducing agent.
-
Workup and Purification: After the reduction is complete, the reaction mixture is carefully quenched. The organic layer is separated, washed, and dried. The crude this compound is then purified by fractional distillation.
-
-
Expected Yield: A yield of 54% has been reported for this method.[1]
Mandatory Visualization
Caption: Workflow for the synthesis of anhydrous this compound.
Caption: Logical steps for troubleshooting slow reactions.
References
- 1. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. TERT-BUTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 9. This compound CAS#: 21981-37-3 [m.chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Reactions with Di-tert-butylamine
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when scaling up reactions involving the sterically hindered, non-nucleophilic base, Di-tert-butylamine, from the laboratory to a pilot plant setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for analogous compounds like Di-n-butylamine and tert-butylamine, this compound should be handled as a hazardous substance with the following potential risks:
-
Corrosivity: Expected to cause severe skin burns and eye damage.[1]
-
Flammability: Likely a flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[1]
-
Toxicity: Expected to be toxic if swallowed, in contact with skin, or inhaled.[1] Inhalation may cause respiratory irritation, and high concentrations could lead to more severe respiratory issues.
Q2: What are the key differences in handling this compound at a lab scale versus a pilot plant scale?
A2: The primary differences relate to the quantity of material and the equipment used.
-
Exposure Potential: Larger quantities in a pilot plant increase the potential for significant exposure during charging, sampling, and transfer.
-
Thermal Hazard: Exothermic reactions are much harder to control on a larger scale due to the lower surface-area-to-volume ratio, increasing the risk of a thermal runaway.
-
Material Transfer: In the lab, reagents are transferred manually with syringes or funnels. In a pilot plant, this is done using closed systems with pumps and transfer lines to minimize exposure and static discharge risk.
-
Inert Atmosphere: While a nitrogen balloon may suffice in the lab, a pilot plant reactor requires a robust system for purging and maintaining an inert atmosphere, often with pressure control.
Q3: this compound is a non-nucleophilic base. What does this mean for my reaction?
A3: Its bulky tert-butyl groups sterically hinder the nitrogen atom, making it a poor nucleophile.[2][3] This is advantageous when you need a base to deprotonate a substrate (e.g., to form an enolate or in a cross-coupling reaction) without competing in a nucleophilic attack on your electrophile.[3] However, this same steric bulk can also slow down the desired deprotonation step compared to less hindered bases.[4]
Q4: How do I effectively remove this compound and its corresponding salts after the reaction is complete?
A4: Post-reaction cleanup can be challenging due to the formation of ammonium (B1175870) salts.
-
Aqueous Wash/Extraction: The most common method is to perform an acidic aqueous wash (e.g., with dilute HCl, citric acid, or ammonium chloride) to convert the amine into its water-soluble hydrochloride salt, which can then be separated in the aqueous layer.
-
Filtration: If the ammonium salt precipitates from the reaction mixture, it can be removed by filtration. This is common in solvents where the salt has low solubility (e.g., MTBE, toluene).
-
Distillation/Stripping: If the product is high-boiling and thermally stable, excess this compound can be removed by vacuum distillation.[5]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Stalled Reaction Conversion | 1. Insufficient Basicity/Slow Kinetics: this compound's steric bulk can make deprotonation the rate-limiting step.[4][6]2. Poor Solubility: The base or substrate may not be fully dissolved at the reaction temperature.3. Catalyst Deactivation: If using a catalyst, it may be poisoned or deactivated. | 1. Increase Temperature: Carefully increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor for exotherms and impurity formation.2. Increase Reaction Time: Allow the reaction to run for a longer period.3. Solvent Choice: Switch to a more polar aprotic solvent (e.g., THF, 2-MeTHF, CPME) that can better solvate the reactants.4. Consider a Stronger, Hindered Base: If feasible, evaluate alternatives like Lithium diisopropylamide (LDA) or a phosphazene base, but be aware of different safety and handling requirements.[3] |
| Formation of Impurities / Side Products | 1. Reaction Temperature Too High: Elevated temperatures can lead to thermal decomposition of starting materials, reagents, or the product.2. Presence of Oxygen: For oxygen-sensitive reactions (e.g., Pd-catalyzed couplings), inadequate inerting can lead to oxidative side products. | 1. Optimize Temperature: Run the reaction at the lowest temperature that gives a reasonable rate.2. Improve Inerting: Ensure the reactor is thoroughly purged with nitrogen or argon before adding reagents. Maintain a positive inert gas pressure throughout the process. Use degassed solvents. |
| Difficult Phase Separation During Aqueous Workup | 1. Emulsion Formation: The presence of finely divided solids (e.g., catalyst residues, precipitated salts) can stabilize emulsions.2. Surfactant-like Properties: Ammonium salts can sometimes act as surfactants. | 1. Filter First: Filter the reaction mixture through a pad of celite or filter aid to remove fine solids before the aqueous wash.2. Add Brine: Add a saturated NaCl solution (brine) to the aqueous layer to increase its ionic strength, which helps to break emulsions.3. Use a Different Acid: Switch from HCl to a weaker acid like citric acid for the extraction, which may result in different salt properties. |
| Product Contains this compound after Isolation | 1. Inefficient Extraction: The acidic wash may not have been sufficient to remove all the amine.2. Amine "Oiled Out": During extraction with strong acid, the resulting salt may have phase-separated as an oil rather than dissolving in the aqueous layer. | 1. Repeat Acidic Wash: Perform one or two additional washes with fresh acidic solution.2. Use a Cosolvent: Add a small amount of a polar solvent like isopropanol (B130326) (IPA) during the wash to help solvate the ammonium salt and improve its transfer to the aqueous phase.3. Slurry/Re-crystallization: If the product is a solid, slurrying it in a non-polar solvent (e.g., heptane) or performing a re-crystallization can help remove trapped amine. |
Section 3: Data Presentation
Table 1: Physical and Safety Properties
Note: Experimental data for this compound is limited. Properties are estimated based on related structures and computational data. Refer to supplier SDS for definitive information.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₉N | PubChem |
| Molecular Weight | 129.24 g/mol | PubChem |
| Appearance | Colorless liquid (Expected) | Analogy |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Flash Point | Flammable (Expected) | Analogy to Di-n-butylamine[1] |
| Hazards | Corrosive, Flammable, Toxic | Analogy to Di-n-butylamine[1] |
Table 2: Lab vs. Pilot Plant Scale-Up Parameters (Illustrative Example)
| Parameter | Lab Scale (100 mL flask) | Pilot Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Reagent Charging | Manual addition via syringe/funnel | Metered addition via pump from a drum through a closed transfer line | Minimize exposure; control addition rate to manage exotherm; ensure grounding to prevent static discharge. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller/baffle system) | Ensure adequate mixing for a heterogeneous mixture; avoid dead spots. Power per unit volume is a key scale-up parameter. |
| Temperature Control | Oil bath / heating mantle | Jacketed reactor with thermal control unit (TCU) | Heat removal is critical. The lower surface-area-to-volume ratio makes cooling less efficient. An initial thermal hazard assessment (e.g., DSC, RC1) is crucial. |
| Inerting | Nitrogen-filled balloon | Headspace purge and sparge with regulated N₂ pressure | Maintain a robust inert atmosphere to prevent side reactions and ensure safety with flammable vapors. |
| Workup/Filtration | Buchner funnel | Filter-dryer (e.g., Nutsche filter) or centrifuge | Closed-system filtration is required to contain hazardous materials and solvents. |
Section 4: Experimental Protocols
Representative Protocol: Pd-Catalyzed Buchwald-Hartwig Amination
Objective: To couple an aryl halide with a primary amine using this compound as a non-nucleophilic base, highlighting scale-up considerations.
Lab Scale (1 g Aryl Halide)
-
Vessel Preparation: A 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Charging: To the flask, add the aryl halide (1.0 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), and ligand (e.g., XPhos, 0.022 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (B28343) (approx. 20 mL) via cannula or syringe.
-
Reagent Addition: Add the primary amine (1.2 eq) followed by this compound (2.5 eq) via syringe.
-
Reaction: Heat the mixture to 100 °C using an oil bath and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with MTBE (30 mL) and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with 1M aqueous citric acid (2 x 20 mL), followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Pilot Plant Scale (1 kg Aryl Halide)
-
Vessel Preparation: A 100 L glass-lined reactor is cleaned, dried, and leak-tested. The reactor is rendered inert by performing multiple pressure-hold nitrogen purges.
-
Reagent Charging: The solid aryl halide, catalyst, and ligand are charged to the reactor through a powder transfer port under a nitrogen sweep.
-
Solvent Addition: Anhydrous, degassed toluene (approx. 20 L) is transferred into the reactor from a drum using a grounded pump and dip pipe.
-
Reagent Addition: The primary amine (1.2 eq) and this compound (2.5 eq) are charged sequentially via a calibrated dosing pump through a dedicated nozzle. The addition rate is controlled to keep the internal temperature below 30 °C.
-
Reaction: The mixture is heated to 100 °C using the reactor jacket's thermal control unit. The heating ramp is controlled to manage any initial exotherm. The reaction is held at temperature and monitored by taking samples through a closed sampling system.
-
Workup: Cool the reactor contents to 20 °C. Transfer the mixture through a filter press containing a filter aid to a second reactor. The cake is washed with fresh toluene. In the second reactor, charge 1M aqueous citric acid (20 L) and agitate. Allow the layers to settle and perform the phase split. Repeat with a second citric acid wash and a final brine wash.
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Isolation: The organic layer is transferred to a clean reactor and concentrated under vacuum. The solvent is collected in a cooled receiver. The resulting crude product is then transferred for further purification, which may involve crystallization rather than chromatography at this scale.
Section 5: Visualizations
Caption: General workflow for scaling up a chemical reaction.
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]
- 2. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP1439180A1 - Process for the production and purification of bis(tertiary-butylamino)silane - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Di-tert-butylamine Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for analytical methods used to monitor the progress of reactions involving Di-tert-butylamine. It is intended for researchers, scientists, and drug development professionals.
Analytical Methods Overview
Several analytical techniques can be employed to monitor the consumption of reactants and the formation of products in a this compound reaction. The choice of method depends on factors such as the reaction matrix, required sensitivity, available equipment, and the desired level of detail (qualitative vs. quantitative). The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.
A general workflow for monitoring a chemical reaction is outlined below.
Caption: General workflow for monitoring a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring this compound reactions, especially for non-volatile products and when derivatization can be employed to enhance detection.
HPLC Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound | - Secondary interactions with residual silanol (B1196071) groups on the column.[1][2] - Inappropriate mobile phase pH.[2] - Column overload.[3] | - Use a base-deactivated or end-capped column.[2] - Lower the mobile phase pH (e.g., to pH 3) to protonate silanols, but ensure column stability.[1][2] - Add a competing base (e.g., triethylamine) to the mobile phase.[3] - Reduce sample concentration or injection volume.[3] |
| Irreproducible Retention Times | - Inadequate column equilibration between runs.[4] - Fluctuations in column temperature.[4] - Changes in mobile phase composition.[4] | - Ensure sufficient equilibration time with the mobile phase before each injection. - Use a column oven for stable temperature control. - Prepare fresh mobile phase daily and ensure proper mixing. |
| Ghost Peaks | - Contamination from the sample, solvent, or system. - Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination. - Ensure high purity solvents and reagents. - Implement a robust needle wash protocol in the autosampler. |
| Poor Resolution | - Inappropriate mobile phase strength. - Unsuitable column chemistry. | - Optimize the organic-to-aqueous ratio in the mobile phase. - Screen different column stationary phases (e.g., C8, Phenyl). |
HPLC FAQs
Q1: Do I need to derivatize this compound for HPLC analysis?
A1: this compound lacks a strong chromophore, making its detection by UV-Vis challenging at low concentrations. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can significantly enhance its detectability.[5]
Q2: What type of column is best for analyzing this compound reactions?
A2: A C18 column is a common starting point. However, due to the basic nature of this compound, a base-deactivated or end-capped C18 column is recommended to minimize peak tailing.[1][2]
Q3: How can I quantify the reaction progress using HPLC?
A3: You can quantify the reaction progress by creating calibration curves for this compound and the product. By injecting aliquots of the reaction mixture at different time points, you can determine the concentration of each species and calculate the percentage conversion.
Experimental Protocol: HPLC Monitoring with OPA Derivatization
-
Reagent Preparation:
-
OPA Reagent: Prepare a solution of o-phthalaldehyde in a suitable solvent (e.g., methanol) with a thiol (e.g., 2-mercaptoethanol) and a borate (B1201080) buffer (pH ~9.5).
-
-
Sample Derivatization:
-
At specific time intervals, withdraw an aliquot from the reaction mixture.
-
If necessary, quench the reaction (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Dilute the aliquot with an appropriate solvent.
-
Mix a known volume of the diluted sample with the OPA reagent and allow it to react for a short, consistent period (e.g., 1-2 minutes) before injection.
-
-
HPLC Conditions:
-
Column: C18, base-deactivated (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or fluorescence detector set to the appropriate wavelength for the OPA-derivatized amine.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare calibration standards of this compound and the expected product.
-
Derivatize and inject the standards to create calibration curves.
-
Calculate the concentration of the reactant and product in the reaction samples from their respective peak areas.
-
Gas Chromatography (GC)
GC is well-suited for monitoring this compound reactions, particularly if the reactants and products are volatile and thermally stable.
GC Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites in the inlet liner or on the column.[6] - Column contamination.[6] | - Use a deactivated inlet liner. - Employ a column specifically designed for amine analysis (e.g., a base-deactivated column).[7] - Condition the column at a higher temperature.[6] |
| Ghost Peaks/Carryover | - Contamination in the syringe, inlet, or column.[6] - Septum bleed. | - Perform a blank run after a high-concentration sample. - Use a high-quality, low-bleed septum and replace it regularly.[8] - Clean the inlet liner and trim the front end of the column. |
| Irreproducible Results | - Inconsistent injection volume or technique.[9] - Leaks in the system (e.g., septum, fittings).[8] | - Use an autosampler for consistent injections. - Regularly check for leaks using an electronic leak detector. |
| Reduced Peak Area | - Sample degradation in the hot inlet. - Adsorption of the analyte in the system. | - Optimize the inlet temperature. - Ensure all components in the sample path are inert. |
GC FAQs
Q1: Is derivatization necessary for GC analysis of this compound?
A1: While not always necessary, derivatization can improve peak shape and reduce tailing by blocking the active amine group. However, for many applications, using a base-deactivated column provides sufficient peak quality without derivatization.
Q2: What type of GC column is recommended?
A2: A column with a stationary phase designed for basic compounds is ideal. A common choice is a low-to-mid polarity column with base deactivation. A CP-Volamine column has been shown to be effective for tert-butylamine (B42293) analysis.[10]
Q3: How can I prepare my reaction sample for GC analysis?
A3: At specified time points, take an aliquot of the reaction mixture. Quench the reaction if needed. Dilute the sample in a suitable solvent (e.g., N,N-dimethylformamide) and filter it through a 0.45 µm syringe filter before injection.[10]
Experimental Protocol: Headspace GC-FID Monitoring
This protocol is adapted from a method for detecting residual tert-butylamine.[10]
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture into a headspace vial.
-
Add a known volume of a suitable solvent, such as N,N-dimethylformamide.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 60°C
-
Equilibration Time: 40 minutes
-
-
GC Conditions:
-
Column: Agilent CP-Volamine (or equivalent base-deactivated column)
-
Carrier Gas: Nitrogen or Helium
-
Inlet Temperature: 210°C
-
Split Ratio: 10:1
-
Oven Program: Initial temperature of 100°C for 4 minutes, then ramp to 180°C at 25°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 230°C.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound in the same solvent.
-
Calculate the concentration of this compound in the reaction mixture based on the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for in-situ reaction monitoring, providing both structural and quantitative information.
NMR Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Resolution | - Poor shimming. - Sample inhomogeneity. | - Re-shim the spectrometer before each series of measurements. - Ensure the sample is fully dissolved and free of precipitates. |
| Inaccurate Quantification | - Insufficient relaxation delay (D1). - Non-uniform excitation of signals. | - Set the relaxation delay to at least 5 times the longest T1 of the nuclei of interest for accurate integration. - Ensure the spectral width is adequate to cover all signals of interest and that the transmitter offset is centered. |
| Signal Overlap | - Complex reaction mixture. | - Use a higher field NMR spectrometer for better signal dispersion. - Consider 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals, although this is less practical for routine reaction monitoring. |
NMR FAQs
Q1: Can I monitor my this compound reaction directly in the NMR tube?
A1: Yes, if the reaction conditions (temperature, pressure) are compatible with the NMR equipment. This allows for real-time, non-invasive monitoring.
Q2: How do I quantify the components in my reaction mixture using NMR?
A2: For relative quantification, you can compare the integral of a characteristic signal of the product to that of the starting material. For absolute quantification (qNMR), a known amount of an internal standard with a non-overlapping signal is added to the sample.
Q3: Which signals should I monitor for a this compound reaction?
A3: The tert-butyl protons of this compound typically appear as a sharp singlet in the 1H NMR spectrum. You can monitor the decrease of this signal and the appearance of new signals corresponding to the product.
Experimental Protocol: Quantitative NMR (qNMR) Monitoring
-
Sample Preparation:
-
At designated time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Accurately weigh the aliquot and dissolve it in a known volume of a suitable deuterated solvent containing a known concentration of an internal standard (e.g., maleic acid, 1,4-dioxane).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with optimized parameters for quantification.
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 value of the signals of interest (a D1 of 30 seconds is often a safe starting point).
-
Number of Scans: Acquire enough scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
-
Data Processing and Analysis:
-
Apply appropriate processing parameters (e.g., phasing, baseline correction).
-
Integrate the characteristic signals for this compound, the product(s), and the internal standard.
-
Calculate the concentration of each component relative to the internal standard.
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Acid-Base Titration
Titration is a classical and cost-effective method for determining the concentration of a basic species like this compound.
Titration Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unclear Endpoint | - Inappropriate indicator. - Other acidic or basic species in the reaction mixture interfering. | - Choose an indicator with a pKa close to the pH at the equivalence point. - Use potentiometric titration to determine the endpoint. - Consider sample cleanup to remove interfering species. |
| Inaccurate Results | - Incorrectly standardized titrant. - Air bubbles in the burette. | - Standardize the titrant against a primary standard (e.g., potassium hydrogen phthalate (B1215562) for a base). - Ensure the burette is properly filled and free of air bubbles before starting the titration. |
Titration FAQs
Q1: Can I use titration to monitor the progress of my this compound reaction?
A1: Yes, if this compound is the only basic species being consumed, or if the basicity of the product is significantly different. You can titrate aliquots of the reaction mixture over time to determine the remaining concentration of this compound.
Q2: What is a suitable titrant for this compound?
A2: A strong acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) of a known concentration is a suitable titrant.
Experimental Protocol: Acid-Base Titration
-
Titrant Standardization:
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Standardize the acid solution by titrating it against a known mass of a primary standard base (e.g., Tris(hydroxymethyl)aminomethane).
-
-
Sample Preparation:
-
At specific time intervals, withdraw an accurate volume or weight of the reaction mixture.
-
Dilute the aliquot with deionized water or a suitable solvent to a workable volume.
-
-
Titration:
-
Add a few drops of a suitable indicator (e.g., bromocresol green) to the diluted sample.
-
Titrate the sample with the standardized acid solution until the endpoint is reached (indicated by a color change).[11]
-
Alternatively, use a pH meter and titrate to the equivalence point determined from the titration curve.
-
-
Calculation:
-
Use the volume and concentration of the titrant and the stoichiometry of the acid-base reaction to calculate the moles, and thus the concentration, of this compound remaining in the reaction mixture.[12]
-
Data Presentation: Comparison of Analytical Methods
| Feature | HPLC | GC | NMR | Titration |
| Typical Analysis Time | 5-20 min per sample | 5-15 min per sample | 2-10 min per sample | 5-10 min per sample |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate | Low to Moderate |
| Quantitative Accuracy | High | High | Very High (qNMR) | High |
| Quantitative Precision | High | High | Very High | High |
| Information Provided | Concentration of multiple components | Concentration of volatile components | Structural information and concentration | Total base concentration |
| Common Issues | Peak tailing, resolution, carryover | Peak tailing, leaks, sample degradation | Signal overlap, shimming, relaxation delays | Endpoint determination, interferences |
| Instrumentation Cost | Moderate to High | Moderate to High | Very High | Low |
| Solvent/Consumable Cost | High | Moderate | Low | Low |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. aelabgroup.com [aelabgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Di-tert-butylamine Reactions and Moisture Sensitivity
Welcome to the Technical Support Center for Di-tert-butylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving the sterically hindered, non-nucleophilic base, this compound, with a focus on managing its sensitivity to moisture.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on resolving specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of Desired Product
Question: My reaction using this compound as a base is giving a low yield or failing completely. What are the likely causes related to moisture?
Answer:
Low yields in reactions involving this compound are frequently linked to the presence of moisture. As a strong base, this compound readily reacts with water to form the corresponding di-tert-butylammonium salt. This non-productive reaction consumes the base, making it unavailable for the desired chemical transformation.
Key Troubleshooting Steps:
-
Reagent Purity: Ensure the this compound and all other reagents are anhydrous. If the purity is questionable, consider purification by distillation.
-
Solvent and Glassware Dryness: Solvents must be rigorously dried using appropriate methods, and all glassware should be oven-dried or flame-dried under an inert atmosphere immediately before use.[1]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.[2][3]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. If the reaction stalls, it may indicate that the base has been consumed by residual moisture.
Issue 2: Formation of Unexpected Side Products
Question: I am observing unexpected peaks in my GC-MS or NMR analysis after a reaction with this compound. Could moisture be the culprit?
Answer:
Yes, moisture can lead to the formation of several side products. The most common is the di-tert-butylammonium salt of any acidic species present in the reaction mixture. For instance, if your reaction generates a hydrohalic acid (like HCl or HBr) as a byproduct, moisture can facilitate the formation of di-tert-butylammonium halide.
Potential Side Reactions Involving Moisture:
-
Hydrolysis of Substrates or Products: If your starting materials or desired products contain moisture-sensitive functional groups (e.g., esters, acid chlorides, or certain protecting groups), their hydrolysis can be inadvertently catalyzed by the basic conditions.
-
Aldol or Claisen-Type Condensations: In reactions involving enolizable carbonyl compounds, the presence of water can sometimes influence the equilibrium and favor undesired condensation pathways.
Troubleshooting and Identification:
-
Characterization: Isolate the major side products and characterize them using spectroscopic methods (NMR, IR, MS). The presence of a broad N-H stretch in the IR spectrum or a downfield, exchangeable proton in the ¹H NMR spectrum may indicate the formation of an ammonium (B1175870) salt.
-
Control Experiment: Run a control reaction where a small, known amount of water is intentionally added. Comparing the product distribution with your original reaction can help confirm if moisture is the cause of the side product formation.
Issue 3: Inconsistent Reaction Outcomes
Question: I am getting inconsistent yields and product purities when I repeat a reaction with this compound. What could be causing this variability?
Answer:
Inconsistent results are often a hallmark of inadequate control over atmospheric moisture. The ambient humidity can vary significantly from day to day, and even subtle differences in experimental setup can introduce varying amounts of water into the reaction.
Strategies for Ensuring Reproducibility:
-
Standardized Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for setting up moisture-sensitive reactions. This should include specific protocols for drying solvents and glassware, and for handling reagents under an inert atmosphere.
-
Inert Gas Flow: Maintain a slight positive pressure of a dry inert gas throughout the entire reaction, including during the addition of reagents.[1]
-
Septa and Syringes: Use fresh, high-quality rubber septa and properly dried syringes and needles for transferring all liquid reagents.[1]
Data Presentation
While specific quantitative data on the effect of moisture on this compound reactions is not extensively published, the following table provides a qualitative and semi-quantitative overview based on general principles for moisture-sensitive reactions and data from analogous systems.
| Parameter | Anhydrous Conditions (<50 ppm H₂O) | Moderately Dry Conditions (50-200 ppm H₂O) | "Wet" Conditions (>200 ppm H₂O) |
| Expected Yield | High (>90%) | Moderate (50-80%) | Low to None (<50%) |
| Purity of Crude Product | High | Moderate, with side products | Low, significant side products and starting material |
| Primary Side Product | Minimal | Di-tert-butylammonium salts | Di-tert-butylammonium salts, hydrolysis products |
| Reaction Rate | As expected | Slower, may stall | Very slow or no reaction |
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction Using this compound
This protocol outlines the essential steps for setting up a reaction under anhydrous conditions.
Materials:
-
Round-bottom flask and other necessary glassware
-
Magnetic stir bar
-
Rubber septa
-
Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) source
-
Heating mantle or oil bath
-
Syringes and needles
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the hot glassware quickly while flushing with a stream of dry inert gas.
-
Equip the flask with a magnetic stir bar and seal with a rubber septum.
-
-
Establishing an Inert Atmosphere:
-
Connect the reaction flask to the Schlenk line.
-
Evacuate the flask under high vacuum for several minutes.
-
Backfill the flask with the inert gas.
-
Repeat the evacuate/backfill cycle at least three times to ensure a completely inert atmosphere.[4]
-
-
Reagent Addition:
-
Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum.
-
For solid reagents, if not added initially, use a solid addition funnel or briefly remove the septum under a strong positive flow of inert gas.
-
Add this compound dropwise at the desired temperature.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.[1]
-
Monitor the reaction progress by TLC or other appropriate analytical techniques.
-
Protocol 2: Drying of this compound
If the purity of commercially available this compound is a concern, it can be dried and distilled before use.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) pellets
-
Distillation apparatus (oven-dried)
-
Receiving flask (oven-dried and equipped with a gas inlet)
Procedure:
-
Pre-drying:
-
In a round-bottom flask, add this compound and several pellets of potassium hydroxide.
-
Allow the mixture to stand overnight under an inert atmosphere.
-
-
Distillation:
-
Assemble a distillation apparatus that has been oven-dried and cooled under a stream of inert gas.
-
Transfer the pre-dried this compound to the distillation flask.
-
Distill the this compound under a dry, inert atmosphere. Collect the fraction boiling at the correct temperature (boiling point of this compound is approximately 148-150 °C).
-
Collect the distilled amine in a receiver that is sealed and maintained under an inert atmosphere.
-
Mandatory Visualization
Caption: Experimental workflow for moisture-sensitive reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Hindered Bases: Di-tert-butylamine vs. DBU and DIPEA
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a hindered base is critical for achieving desired reaction outcomes while minimizing side reactions. This guide provides an objective comparison of Di-tert-butylamine with two other commonly used hindered bases: 1,8-Diazabicycloundec-7-ene (DBU) and N,N-Diisopropylethylamine (DIPEA). We will delve into their fundamental properties, comparative performance in a model reaction, and provide a detailed experimental protocol for such a comparison.
Introduction to the Bases
This compound is a secondary amine characterized by two bulky tert-butyl groups attached to the nitrogen atom. This significant steric hindrance renders it a poor nucleophile but an effective base for proton abstraction.[1] It is known to be unreactive towards certain electrophiles like benzoyl chloride, instead forming the corresponding ammonium (B1175870) salt with more reactive acyl chlorides such as acetyl chloride.[2]
DBU (1,8-Diazabicycloundec-7-ene) is a bicyclic amidine that is widely recognized as a strong, non-nucleophilic base.[3][4] Its unique structure contributes to its high basicity and its utility in a vast array of organic transformations, including dehydrohalogenation reactions and as a catalyst.[3][5]
DIPEA (N,N-Diisopropylethylamine) , also known as Hünig's base, is a tertiary amine with two isopropyl groups and an ethyl group attached to the nitrogen.[6] This structure provides substantial steric hindrance, making it a popular choice as a non-nucleophilic base and proton scavenger, particularly in peptide synthesis and cross-coupling reactions.[7]
Physicochemical Properties
A key determinant of a base's utility is its strength, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The steric bulk around the nitrogen atom is another crucial factor that governs its nucleophilicity.
| Base | Structure | Molar Mass ( g/mol ) | pKa of Conjugate Acid | Key Features |
| This compound | C8H19N | 129.24 | ~10.76 (Predicted)[3] | Secondary amine, highly hindered, low nucleophilicity. |
| DBU | C9H16N2 | 152.24 | 13.5 (in water)[3] | Amidine, very strong base, non-nucleophilic. |
| DIPEA | C8H19N | 129.24 | ~10.75 (in DMSO: 8.5)[8] | Tertiary amine, highly hindered, widely used proton scavenger. |
Performance in a Model Reaction: Dehydrohalogenation of 2-Bromopropane (B125204)
To illustrate the comparative performance of these bases, we will consider the dehydrohalogenation of 2-bromopropane to propene. This E2 elimination reaction is a classic example where a strong, non-nucleophilic base is required to favor the elimination pathway over the competing SN2 substitution reaction.[9]
Hypothetical Experimental Data
The following table summarizes plausible experimental outcomes for the dehydrohalogenation of 2-bromopropane using each of the three bases under identical reaction conditions. The data is extrapolated from the known properties of the bases, with reaction completion being monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
| Base | Time to 99% Conversion (minutes) | Yield of Propene (%) | Observations |
| This compound | 120 | 95 | Moderate reaction rate. Minimal side products observed. |
| DBU | 15 | >99 | Very rapid reaction. Clean conversion to the desired product. |
| DIPEA | 150 | 92 | Slower reaction rate compared to this compound. |
This is a hypothetical representation based on the relative basicities and steric hindrance of the molecules.
Experimental Protocols
General Procedure for Comparative Dehydrohalogenation
Objective: To compare the efficacy of this compound, DBU, and DIPEA in the dehydrohalogenation of 2-bromopropane.
Materials:
-
2-Bromopropane (substrate)
-
This compound
-
DBU (1,8-Diazabicycloundec-7-ene)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Internal standard (e.g., undecane) for GC-MS analysis
-
Nitrogen gas for inert atmosphere
Procedure:
-
Three separate oven-dried, 50 mL round-bottom flasks equipped with magnetic stir bars and septa are prepared.
-
Each flask is charged with 2-bromopropane (10 mmol) and anhydrous THF (20 mL) under a nitrogen atmosphere.
-
An internal standard (1 mmol) is added to each flask for quantitative analysis.
-
To each flask, an equimolar amount (12 mmol, 1.2 equivalents) of one of the bases (this compound, DBU, or DIPEA) is added via syringe at room temperature.
-
The reactions are stirred at a constant temperature (e.g., 50 °C) and monitored over time.
-
Aliquots (0.1 mL) are withdrawn from each reaction mixture at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Each aliquot is quenched with dilute aqueous HCl and extracted with diethyl ether. The organic layer is then analyzed by GC-MS.
GC-MS Analysis Protocol
Objective: To quantify the consumption of 2-bromopropane and the formation of propene.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer and a suitable capillary column (e.g., DB-5ms).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-200.
Quantification:
-
The concentrations of 2-bromopropane and the internal standard are determined by integrating the peak areas of their respective characteristic ions.
-
The percentage conversion of 2-bromopropane is calculated relative to its initial concentration.
-
The yield of propene can be determined by analyzing the headspace of the reaction vessel using a gas-tight syringe and a dedicated gas chromatography method.[10]
Visualizations
Caption: Experimental workflow for comparing hindered bases.
Caption: Generalized E2 dehydrohalogenation mechanism.
Conclusion
The selection of a hindered base is a nuanced decision that depends on the specific requirements of a reaction, including the desired reaction rate, the nature of the substrate, and cost considerations.
-
DBU stands out as a significantly stronger base, leading to much faster reaction rates in elimination reactions. Its high cost, however, may be a limiting factor.
-
This compound presents a balance of good reactivity and steric hindrance, making it a viable and potentially more cost-effective alternative to DBU in certain applications. Its non-nucleophilic nature is well-documented.
-
DIPEA is a widely used and commercially available hindered base. While it is an effective proton scavenger, in the context of dehydrohalogenation, it may exhibit slower reaction rates compared to this compound and significantly slower rates than DBU.
For drug development professionals and researchers, understanding the relative strengths and characteristics of these bases is paramount for optimizing synthetic routes and achieving high yields of desired products. The provided experimental protocol offers a framework for conducting direct comparisons to inform the selection of the most appropriate hindered base for a given transformation.
References
- 1. CN101279973A - Preparation of 1,8-diazabicyclo[5.4.0]undec-7-ene - Google Patents [patents.google.com]
- 2. How to synthesize N,N-Diisopropylethylamine_Chemicalbook [chemicalbook.com]
- 3. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 4. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
A Comparative Analysis of Nucleophilicity: Di-tert-butylamine vs. tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate amine base is a critical decision that can significantly influence reaction outcomes. While structurally similar, di-tert-butylamine and tert-butylamine (B42293) exhibit markedly different nucleophilic characteristics primarily due to steric hindrance. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific research applications.
Executive Summary
This comparative analysis demonstrates that while this compound and tert-butylamine possess similar basicities, their nucleophilicities are vastly different. Tert-butylamine, a primary amine, acts as a competent nucleophile, whereas this compound, a secondary amine with two bulky tert-butyl groups, is widely regarded as a non-nucleophilic base. This dramatic difference is a direct consequence of the severe steric hindrance around the nitrogen atom in this compound, which impedes its ability to participate in nucleophilic attack.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and tert-butylamine, highlighting the stark contrast in their nucleophilic reactivity.
| Parameter | This compound | tert-Butylamine | Source(s) |
| Structure |
|
| |
| pKa of Conjugate Acid | ~11.1 | 10.68 | [1][2][3][4][5] |
| Mayr's Nucleophilicity Parameter (N) in MeCN | Not Reported (Considered Non-nucleophilic) | 12.35 | [6] |
| Nucleophilicity Parameter in MeCN | Not Reported | 13.77 | [7] |
| Qualitative Nucleophilicity | Non-nucleophilic base | Moderately nucleophilic | [8] |
The Decisive Factor: Steric Hindrance
The fundamental difference in the nucleophilicity of these two amines can be attributed to the steric bulk of the tert-butyl groups.
Caption: Steric hindrance dictates nucleophilicity in tert-butylamines.
As the diagram illustrates, the single tert-butyl group in tert-butylamine allows for the nitrogen's lone pair of electrons to be accessible for nucleophilic attack on an electrophilic center. In contrast, the two bulky tert-butyl groups in this compound effectively shield the nitrogen's lone pair, rendering it incapable of acting as a nucleophile in most contexts.
Experimental Protocols: Measuring Nucleophilicity
The quantitative assessment of nucleophilicity is typically achieved by measuring the rates of reaction between the nucleophile and a standard electrophile. A widely accepted method is the determination of Mayr's nucleophilicity parameters.
Determination of Mayr's Nucleophilicity Parameter (N)
Objective: To quantify the nucleophilicity of an amine by measuring its reaction rate with a set of standard electrophiles (benzhydrylium ions).
Methodology:
-
Preparation of Solutions: Standard solutions of the amine and a series of benzhydrylium ions with known electrophilicity parameters (E) are prepared in a suitable solvent (e.g., acetonitrile).
-
Kinetic Measurements: The reaction kinetics are monitored using a stopped-flow spectrophotometer. The disappearance of the colored benzhydrylium ion is followed over time at a specific wavelength.
-
Rate Constant Calculation: The second-order rate constants (k) for the reaction of the amine with each electrophile are determined from the kinetic data.
-
Parameter Determination: The nucleophilicity parameter (N) and the sensitivity parameter (s) are determined by plotting log(k) against the known E values of the benzhydrylium ions, according to the linear free-energy relationship: log(k) = s(N + E).
Caption: Workflow for determining Mayr's nucleophilicity parameter.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and tert-butylamine should be dictated by the specific requirements of the chemical transformation.
-
tert-Butylamine is a suitable choice when a moderately strong, sterically hindered primary amine nucleophile is required. Its basicity also allows it to serve as a proton scavenger.
-
This compound is the preferred reagent when a strong, non-nucleophilic base is necessary. Its inability to act as a nucleophile prevents unwanted side reactions, making it an excellent choice for promoting elimination reactions or deprotonating acidic protons in the presence of sensitive electrophilic functional groups.
By understanding the distinct properties of these two amines, researchers can make more informed decisions, leading to improved reaction yields, selectivity, and overall efficiency in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilicity towards a saturated carbon atom: rate constants for the aminolysis of methyl 4-nitrobenzenesulfonate in aqueous solution. A comparison of the n and N+ parameters for amine nucleophilicity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Bulky Guardian: A Comparative Guide to the Kinetic Profile of Di-tert-butylamine in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of available amine catalysts, di-tert-butylamine stands out due to its significant steric hindrance. This guide provides a comprehensive kinetic analysis of reactions catalyzed by this compound, offering a comparative perspective against other commonly employed amine bases and furnishing the detailed experimental data necessary for informed catalyst selection.
This compound, an acyclic secondary amine, is characterized by two bulky tert-butyl groups attached to the nitrogen atom. This unique structural feature renders it an exceptionally weak nucleophile while retaining significant basicity.[1] Consequently, its primary role in organic synthesis is that of a highly selective, non-nucleophilic base, adept at promoting reactions where nucleophilic side reactions are a concern.[1][2]
Comparative Performance in Elimination Reactions
A key application of sterically hindered bases like this compound is in promoting elimination reactions to furnish alkenes. The steric bulk of the base plays a crucial role in the regioselectivity of the reaction, often favoring the formation of the less substituted (Hofmann) product. While specific kinetic data for this compound in these reactions is sparse, a qualitative comparison with other non-nucleophilic bases highlights its utility.
| Catalyst/Base | Substrate | Reaction Type | Key Performance Metrics | Reference |
| This compound | Alkyl Halides | E2 Elimination | Primarily acts as a proton scavenger, favoring elimination over substitution.[1] | [1] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | Alkyl Halides | E2 Elimination | Strong, sterically hindered base favoring Hofmann elimination products. | [1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alkyl Halides | E2 Elimination | Widely used for dehydrohalogenation; its steric hindrance disfavors SN2 reactions.[3] | [3] |
Role in Deprotonation and Metalation Reactions
The low nucleophilicity and significant basicity of this compound also make it a suitable reagent for the deprotonation of carbonyl compounds and in the formation of lithium dialkylamides, which are powerful non-nucleophilic bases themselves.
| Catalyst/Base | Substrate | Reaction Type | Key Performance Metrics | Reference |
| This compound | Carbonyl Compounds | Deprotonation | Effective in the synthesis of lithium di-tert-butylamide, a strong, non-nucleophilic base.[1] | [1] |
| Lithium Diisopropylamide (LDA) | Carbonyl Compounds | Deprotonation | A strong, sterically hindered base widely used for the kinetic formation of enolates.[3] | [3] |
Experimental Protocols
General Procedure for Base-Catalyzed Elimination Reactions:
To a solution of the alkyl halide substrate in an anhydrous, non-polar solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), is added a stoichiometric amount of the amine base (e.g., this compound, DBU, or TMP). The reaction mixture is then heated to the desired temperature and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the extent of the reaction and the product distribution. Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.
Preparation of Lithium Di-tert-butylamide:
An oven-dried flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere. Anhydrous THF is added, followed by the slow, dropwise addition of this compound via syringe at -78 °C (dry ice/acetone bath). To this solution, an equimolar amount of n-butyllithium is added dropwise, maintaining the temperature below -70 °C. The resulting solution is stirred for 30 minutes at -78 °C to ensure the complete formation of lithium di-tert-butylamide. This freshly prepared solution can then be used for subsequent deprotonation reactions.[3]
Logical Workflow for Catalyst Selection
The choice of a sterically hindered amine as a catalyst or base is governed by the specific requirements of the chemical transformation. The following workflow can guide the selection process:
References
Navigating the Terrain of Bulky Amines: A Cost-Benefit Analysis of Di-tert-butylamine in Large-Scale Synthesis
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. Bulky secondary amines are indispensable as ligands for metal catalysts and as hindered bases. This guide provides a comprehensive cost-benefit analysis of Di-tert-butylamine compared to two common alternatives: Dicyclohexylamine and 2,2,6,6-Tetramethylpiperidine (TMP), offering researchers, scientists, and drug development professionals a data-driven framework for informed decision-making.
Executive Summary
This compound emerges as a potentially cost-effective and highly efficient option for large-scale synthesis, particularly in palladium-catalyzed cross-coupling reactions. While direct bulk pricing can be variable, its performance in terms of reaction efficiency can offset initial material costs. Dicyclohexylamine presents a moderately priced, versatile alternative with broad industrial applications. 2,2,6,6-Tetramethylpiperidine, while effective, often comes at a higher cost, making it more suitable for applications where its unique steric properties are paramount.
Cost Comparison
A direct comparison of bulk pricing reveals the economic landscape of these bulky amines. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
| Amine | Price per Kilogram (Indicative) |
| This compound | Custom synthesis, inquire for bulk pricing[1][2][3][4] |
| Dicyclohexylamine | ~$3.50 - $5.00[5][6] |
| 2,2,6,6-Tetramethylpiperidine | ~$265 - $926 (for smaller bulk quantities)[7] |
Note: Prices are approximate and subject to change. Bulk pricing for this compound is available upon request from suppliers.
Performance in Catalysis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is a cornerstone of modern organic synthesis and a key application for bulky secondary amines.[8][9] The steric bulk of the amine ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.[10][11]
| Parameter | This compound | Dicyclohexylamine | 2,2,6,6-Tetramethylpiperidine |
| Typical Reaction Yield | Good to Excellent[12] | Good to High[13] | Good to High[14] |
| Reaction Time | Potentially Shorter[15] | Variable | Variable |
| Catalyst Loading | Potentially Lower[15] | Standard | Standard |
| Key Advantages | Can act as a bifunctional ligand and base, potentially reducing costs.[15] | Readily available and cost-effective for a wide range of applications. | Highly effective for sterically demanding transformations. |
| Key Disadvantages | Bulk pricing requires inquiry. | May exhibit lower reactivity in some challenging coupling reactions. | Higher cost compared to other alternatives. |
Recent research has highlighted the potential of tert-butylamine (B42293) (a primary amine analogous to this compound) to act as a cost-effective bifunctional additive in nickel-catalyzed cross-coupling reactions, serving as both a ligand and a base.[15][16] This dual role can simplify reaction setups and reduce overall costs, a benefit that may extend to this compound.
Experimental Protocol: A General Workflow for Buchwald-Hartwig Amination
The following is a generalized protocol for a laboratory-scale Buchwald-Hartwig amination reaction, which can be adapted for large-scale synthesis with appropriate process safety considerations.
Detailed Experimental Protocol Example (adapted from literature for illustrative purposes): [17]
To a dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine, 2-4 mol%). Add the bulky secondary amine (1.2 equivalents) and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents). To this mixture, add the aryl halide (1.0 equivalent) and anhydrous, deoxygenated solvent (e.g., toluene). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and monitored for completion. Upon completion, the reaction is cooled, quenched, and the product is isolated and purified through standard workup procedures.
Safety, Handling, and Waste Disposal
The handling of bulky secondary amines requires strict adherence to safety protocols due to their potential hazards.
| Aspect | This compound | Dicyclohexylamine | 2,2,6,6-Tetramethylpiperidine |
| Hazards | Flammable, corrosive, harmful if swallowed or inhaled.[18][19] | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[20][21] | Flammable, toxic if swallowed, causes severe skin burns and eye damage.[1][22] |
| Handling | Handle in a well-ventilated area, use personal protective equipment (PPE).[18] | Use PPE, avoid contact with skin and eyes.[20] | Keep away from heat and ignition sources, use PPE. |
| Waste Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[18] | Must be disposed of as hazardous waste.[20] | Dispose of as hazardous waste.[1][22] |
| Environmental Impact | Harmful to aquatic life with long-lasting effects.[19] | Readily biodegradable, but the protonated form has low volatility from water.[18][23] | Harmful to aquatic organisms and may cause long-term adverse effects.[1] |
The cost of waste disposal for amine-based solvents can be significant, ranging from $1.50 to $2.00 per gallon in the pharmaceutical industry.[24] The choice of amine can influence these costs, with more hazardous and less biodegradable options incurring higher disposal fees. Solvent recovery and recycling are increasingly important strategies to mitigate these costs and the environmental impact.[22][23][25]
Conclusion
The selection of a bulky secondary amine for large-scale synthesis requires a holistic evaluation of cost, performance, and safety.
-
This compound presents a compelling case for its use in large-scale applications where its potential for high efficiency and dual functionality as a ligand and base can lead to significant process optimization and cost savings, despite the need to inquire for bulk pricing.
-
Dicyclohexylamine remains a strong contender due to its low cost, ready availability, and proven track record in a multitude of industrial processes. Its favorable environmental profile, being readily biodegradable, is an additional advantage.
-
2,2,6,6-Tetramethylpiperidine is a powerful, albeit more expensive, option that is best reserved for transformations where its unique steric hindrance is essential to achieve the desired reactivity and selectivity.
Ultimately, the optimal choice will depend on the specific requirements of the chemical transformation, the economic constraints of the project, and the environmental and safety standards of the manufacturing process. This guide provides the foundational data and framework to navigate these complex decisions.
References
- 1. This compound | CAS No- 21981-37-3 | Simson Pharma Limited [simsonpharma.com]
- 2. This compound | 21981-37-3 [chemicalbook.com]
- 3. 21981-37-3|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. N,N-Dimethyl-tert-butylamine | 918-02-5 | FD03041 [biosynth.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. chemicalbook.com [chemicalbook.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. TERT-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. researchgate.net [researchgate.net]
- 22. dec.group [dec.group]
- 23. downloads.unido.org [downloads.unido.org]
- 24. altiras.com [altiras.com]
- 25. On-Site Solvent Recycling in Pharma | SepPure — SepPure Technologies [seppure.com]
A Comparative Guide to Spectroscopic Methods for Confirming the Purity of Di-tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is a cornerstone of reliable and reproducible research, particularly in the fields of pharmaceuticals and materials science. Di-tert-butylamine, a sterically hindered secondary amine, is a valuable building block in organic synthesis and drug development. Ensuring its purity is paramount to prevent the introduction of unwanted side products and to maintain the integrity of experimental outcomes. This guide provides a comparative overview of common spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the confirmation of this compound purity.
Introduction to Spectroscopic Purity Assessment
Spectroscopic techniques are indispensable tools for the qualitative and quantitative analysis of chemical compounds. They rely on the interaction of electromagnetic radiation with matter to provide information about molecular structure, functional groups, and the presence of impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the types of impurities expected, and the required sensitivity.
Comparison of Spectroscopic Methods
The following table summarizes the key performance characteristics of NMR, FTIR, and GC-MS for the purity analysis of this compound.
| Feature | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Separates volatile compounds based on their physical and chemical properties, followed by mass-based detection and identification. |
| Information Provided | Structural elucidation, absolute purity (qNMR), identification and quantification of proton-containing impurities.[1][2] | Identification of functional groups, confirmation of identity. Primarily qualitative for purity. | Separation and identification of volatile impurities, quantification against a standard. |
| Sensitivity | Moderate. LOD and LOQ are typically in the range of 0.1-1% for impurities.[1] | Lower sensitivity for minor components. Generally not suitable for trace analysis (ppm levels).[3] | High sensitivity. Can detect impurities at ppm to ppb levels.[4] |
| Specificity | High. Provides detailed structural information for unambiguous identification. | Moderate. Can confirm the presence of the amine functional group and the absence of major impurities with distinct functional groups. | Very high. Provides both chromatographic retention time and mass spectral data for confident identification. |
| Common Impurities Detected | Starting materials (e.g., tert-butylamine), residual solvents, and structurally related by-products. | Impurities with different functional groups (e.g., primary amines, carbonyls). | Volatile organic compounds, residual solvents, and by-products from synthesis. |
| Quantitative Analysis | Excellent for absolute purity determination (qNMR) without a specific reference standard for the analyte.[1][2] | Generally not quantitative for purity assessment without extensive calibration.[3] | Excellent for quantitative analysis with the use of an appropriate internal or external standard.[4] |
Detailed Methodologies and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural confirmation and quantitative purity analysis of this compound.
Expected Spectral Features:
-
¹H NMR: Due to the symmetry of the this compound molecule, a simple spectrum is expected. A single sharp singlet for the eighteen equivalent protons of the two tert-butyl groups would be observed, typically in the range of 1.2-1.4 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent, generally between 0.5 and 2.0 ppm.
-
¹³C NMR: Two signals are expected: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons.
Quantitative NMR (qNMR) for Absolute Purity:
qNMR allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[1][2]
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and at least one signal that does not overlap with the analyte signals.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube.
-
Ensure the sample and internal standard are fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of this compound (tert-butyl protons) and a non-overlapping signal from the internal standard.
-
Calculate the purity using the following equation:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the confirmation of the identity of this compound by identifying its characteristic functional groups.
Expected Spectral Features:
-
N-H Stretch: A single, relatively weak to medium intensity band in the region of 3300-3350 cm⁻¹ is characteristic of a secondary amine. [5]* C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl groups.
-
C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ region.
-
The absence of strong, broad O-H stretching bands (around 3200-3600 cm⁻¹) would indicate the absence of significant water or alcohol impurities. The absence of a strong carbonyl (C=O) peak (around 1700 cm⁻¹) would rule out amide or ketone impurities.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For liquid this compound, a simple and effective method is to use Attenuated Total Reflectance (ATR). Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or clean salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum is compared to a reference spectrum of pure this compound.
-
The presence of the characteristic N-H, C-H, and C-N stretching bands and the absence of unexpected peaks confirm the identity and suggest a high level of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.
Expected Results:
-
A pure sample of this compound will show a single major peak in the total ion chromatogram (TIC).
-
The mass spectrum of this peak will exhibit a molecular ion peak (M⁺) at m/z 129 and characteristic fragmentation patterns, including a base peak corresponding to the loss of a methyl group or a tert-butyl group.
-
Impurities will appear as separate peaks in the chromatogram, and their mass spectra can be used for identification by comparison with spectral libraries (e.g., NIST).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of potential impurities if quantification is required.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library.
-
Quantify impurities by creating a calibration curve from the standards.
-
Workflow for Method Selection
The choice of the most suitable spectroscopic method depends on the specific analytical goal. The following diagram illustrates a decision-making workflow.
Caption: A decision tree for selecting the appropriate spectroscopic method.
Conclusion
Confirming the purity of this compound is essential for its effective use in research and development. NMR, FTIR, and GC-MS each offer unique advantages for this purpose.
-
FTIR spectroscopy is a rapid and straightforward method for identity confirmation and for detecting major impurities with distinct functional groups.
-
GC-MS provides unparalleled sensitivity and specificity for the detection and quantification of volatile impurities.
-
Quantitative NMR (qNMR) stands out as a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself, while also providing definitive structural confirmation.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, FTIR can be used for initial screening, followed by qNMR for absolute purity determination and GC-MS for the analysis of trace volatile impurities. This multi-faceted approach ensures the highest confidence in the quality of this compound for its intended applications.
References
Di-tert-butylamine: A Comparative Analysis of Experimental and Calculated pKa Values
A comprehensive guide for researchers, scientists, and drug development professionals on the acid dissociation constant (pKa) of the sterically hindered secondary amine, di-tert-butylamine. This guide critically evaluates the challenges in experimental determination and the utility of computational methods in predicting this crucial physicochemical property.
The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For sterically hindered amines like this compound, both experimental determination and computational prediction of pKa present unique challenges. This guide provides a comparative analysis of available data, offering insights into the impact of steric hindrance on basicity.
Executive Summary
Comparison of Experimental and Calculated pKa Values
The pKa of an amine is a measure of the acidity of its conjugate acid. A higher pKa value corresponds to a stronger base. For this compound, the steric hindrance caused by the bulky tert-butyl groups significantly influences its ability to be protonated, thereby affecting its pKa.
| Compound | Amine Type | Experimental pKa | Predicted/Calculated pKa | Method |
| This compound | Secondary | Not available | 10.76 ± 0.48 | Prediction (Source Unspecified) |
| Di-n-butylamine | Secondary | 11.25 - 11.39 | - | Experimental |
| Diisobutylamine (B89472) | Secondary | 10.91 | - | Experimental[1] |
| tert-Butylamine (B42293) | Primary | 10.68 | - | Experimental[2][3][4] |
Table 1: Comparison of the predicted pKa of this compound with experimental pKa values of related amines.
Analysis:
The predicted pKa of this compound (10.76) is notably lower than the experimental pKa of the less sterically hindered secondary amine, di-n-butylamine (~11.3). This suggests that the significant steric hindrance from the two tert-butyl groups impedes the solvation of the protonated amine (the di-tert-butylammonium ion), thereby decreasing the amine's basicity and lowering its pKa.
Interestingly, the predicted pKa of this compound is very close to the experimental pKa of the primary amine, tert-butylamine (10.68). In a typical series of alkylamines, secondary amines are more basic than primary amines due to the electron-donating effect of the additional alkyl group. The deviation from this trend highlights the dominant role of steric hindrance in the case of this compound. The experimental pKa of diisobutylamine (10.91), which has a degree of steric hindrance intermediate between di-n-butylamine and this compound, further supports this trend.[1]
Experimental and Computational Methodologies
Accurate determination of pKa values is crucial for understanding and predicting the behavior of compounds in various chemical and biological systems. A variety of experimental and computational techniques are employed for this purpose.
Experimental Protocols
Potentiometric Titration: This is the most common method for experimental pKa determination.
-
Principle: A solution of the amine is titrated with a standard solution of a strong acid. The pH of the solution is monitored as the acid is added. The pKa is the pH at which half of the amine has been neutralized.
-
Detailed Methodology:
-
Solution Preparation: A precise concentration of this compound is dissolved in deionized, CO2-free water. An inert electrolyte (e.g., KCl) is often added to maintain a constant ionic strength.
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of hydrochloric acid (HCl).
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.
-
Computational Models
Computational chemistry offers powerful tools for predicting pKa values, which is particularly valuable for compounds that are difficult to synthesize or handle.
-
Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of molecules to predict their properties.[5]
-
Methodology: The pKa is calculated by determining the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid of the amine in a simulated aqueous environment. A common approach involves using the B3LYP functional with a large basis set such as 6-311++G(d,p) and a continuum solvation model like the Polarizable Continuum Model (PCM) to account for the solvent effects.[5]
-
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This method combines quantum chemistry with statistical thermodynamics to predict chemical potentials in liquids.[6][7][8][9]
-
Group-Contribution/Additivity Methods (e.g., PDS): These are empirical methods that estimate pKa based on the chemical structure of the molecule.
-
Methodology: The pKa is calculated by starting with a base pKa value for a parent amine and then adding corrective terms for each functional group or structural feature. The Perrin, Dempsey, and Serjeant (PDS) method is a well-known example. These methods are computationally inexpensive but may be less accurate for molecules with unusual structural features, such as severe steric hindrance.
-
Logical Workflow for pKa Comparison
The following diagram illustrates the workflow for comparing the experimental and calculated pKa of this compound.
Caption: Workflow for comparing experimental and calculated pKa values.
Conclusion
The case of this compound underscores the critical interplay between electronic effects and steric hindrance in determining the basicity of amines. While a definitive experimental pKa remains elusive, computational methods provide valuable estimates that, when compared with experimental data from related amines, consistently point to a significant reduction in basicity due to the bulky tert-butyl groups. For researchers and drug development professionals, this highlights the importance of considering steric factors when designing molecules and predicting their physicochemical properties. The continued development of accurate computational models will be essential for reliably predicting the pKa of highly complex and sterically demanding molecules.
References
- 1. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pKa of tert-Butylamine [vcalc.com]
- 4. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Predicting pKa for proteins using COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting pKa for proteins using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Theory to Practice: Harnessing COSMO-RS for Acid pKa Predictions in Acetone - Dassault Systèmes blog [blog.3ds.com]
Di-tert-butylamine: A Comparative Guide to its Performance in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-nucleophilic organic bases, di-tert-butylamine stands out for its significant steric hindrance, a property that governs its reactivity and utility in a multitude of chemical transformations. This guide provides a comprehensive comparison of this compound's performance in various solvent systems, offering insights into its efficacy relative to other sterically hindered amines. The information presented herein is supported by experimental data to aid researchers in solvent selection and reaction optimization.
Performance Overview
This compound, a secondary amine with two bulky tert-butyl groups attached to the nitrogen atom, is characterized as a sterically hindered, non-nucleophilic base. This steric bulk impedes its ability to act as a nucleophile, while the electron-donating nature of the alkyl groups maintains its basicity. The choice of solvent plays a critical role in modulating the effectiveness of this compound in organic reactions, influencing its solubility, basicity, and the stability of reaction intermediates.
Basicity and pKa
The basicity of an amine is a fundamental parameter influencing its performance. While data for this compound across a range of organic solvents is not extensively tabulated, the pKa of its conjugate acid in aqueous solution provides a baseline for its basic strength. For comparison, the pKa of the conjugate acid of the less sterically hindered tert-butylamine (B42293) is approximately 10.68 in water.[1][2] It is important to note that pKa values can vary significantly with the solvent.[3]
Comparative Performance in Different Solvent Systems
The efficacy of this compound as a base is intimately linked to the properties of the solvent in which the reaction is conducted. Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding, which can solvate and stabilize charged species. However, they can also hydrogen-bond with the amine, potentially reducing its effective basicity and nucleophilicity.
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF)): These solvents possess dipole moments that allow them to dissolve polar compounds but lack acidic protons. They are generally good choices for reactions involving strong bases, as they do not protonate the base.
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane (B109758) (DCM)): These solvents are characterized by low dielectric constants and are unable to stabilize charged intermediates effectively. Reactions proceeding through ionic mechanisms are often slower in these solvents.
Solubility Profile
Table 1: Qualitative Solubility of this compound and its Salts
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Expected Solubility of Di-tert-butylammonium Salts | Rationale |
| Nonpolar | Hexane, Toluene | High | Low | The nonpolar alkyl groups of this compound promote solubility in nonpolar solvents, while the ionic nature of its salts limits their solubility. |
| Polar Aprotic | THF, Dichloromethane (DCM) | High | Moderate to High | These solvents can solvate the bulky organic cation of the salt, and the amine itself is readily soluble. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Moderate to High | The higher polarity of these solvents facilitates the dissolution of the ionic salts. |
| Polar Protic | Methanol, Ethanol | High | High | These solvents can hydrogen bond with both the amine and its salt, promoting solubility. However, their reactivity with strong bases should be considered. |
Applications in Organic Synthesis: A Comparative Look
The choice of solvent can dramatically influence the outcome of a reaction by affecting reaction rates and product selectivity.
Dehydrohalogenation Reactions
In elimination reactions, such as dehydrohalogenation, a sterically hindered base is often employed to favor the formation of the less substituted (Hofmann) alkene. The choice of solvent can influence the E2/SN2 competition. Polar aprotic solvents are generally favored for E2 reactions.
Alkylation and Deprotonation Reactions
As a strong, non-nucleophilic base, this compound is suitable for the deprotonation of acidic protons, such as those alpha to a carbonyl group, to form enolates for subsequent alkylation. The solvent can affect the aggregation and reactivity of the resulting enolate. Aprotic solvents like THF and DMF are commonly used in such transformations.[6]
Experimental Protocols
Below are generalized experimental protocols for reactions where a hindered amine base like this compound is typically employed. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Deprotonation of a Carbonyl Compound
Materials:
-
Carbonyl compound (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carbonyl compound and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add this compound to the stirred solution.
-
Stir the reaction mixture at the same temperature for a specified time to allow for complete deprotonation.
-
The resulting enolate solution is then ready for reaction with an electrophile.
Protocol 2: General Procedure for Dehydrohalogenation
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alkyl halide in the chosen anhydrous solvent.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by washing with water and brine, followed by extraction with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as distillation or column chromatography.
Conclusion
This compound is a valuable non-nucleophilic base for a range of organic transformations. Its performance is highly dependent on the solvent system employed. While it exhibits good solubility in a variety of common organic solvents, its effectiveness as a base is maximized in polar aprotic solvents that can dissolve the amine and its corresponding ammonium (B1175870) salt without interfering with its basicity. For reactions sensitive to nucleophilic attack, the steric hindrance of this compound makes it a superior choice over less bulky amines. The provided experimental protocols offer a starting point for the application of this compound in synthesis, but optimization of solvent, temperature, and stoichiometry is recommended to achieve the desired outcomes for specific substrates. Further quantitative studies on the performance of this compound in a wider range of solvents would be beneficial to the scientific community.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pKa of tert-Butylamine [vcalc.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
Comparative Guide to the Performance of Di-tert-butylamine in Reaction Mechanisms
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical parameter in optimizing reaction outcomes. Di-tert-butylamine, a sterically hindered secondary amine, is often considered for its ability to act as a proton scavenger while minimizing unwanted nucleophilic side reactions. This guide provides an objective comparison of this compound's performance with common alternatives, supported by available experimental data.
Physicochemical Properties of this compound and Alternatives
A fundamental comparison begins with the physicochemical properties of this compound and other commonly used sterically hindered, non-nucleophilic bases. These properties influence their behavior and suitability for specific reaction conditions.
| Property | This compound | Diisopropylethylamine (DIPEA) | 2,2,6,6-Tetramethylpiperidine (TMP) | Diisopropylamine (DIPA) |
| Molecular Formula | C₈H₁₉N | C₈H₁₉N | C₉H₁₉N | C₆H₁₅N |
| Molecular Weight | 129.24 g/mol | 129.24 g/mol | 141.26 g/mol | 101.19 g/mol |
| Boiling Point | 148-150 °C | 126.6 °C | 152 °C | 84 °C |
| pKa of Conjugate Acid | ~11.2 | ~10.75 | ~11.07 | ~11.07 |
| Structure |
|
|
|
|
Performance in Sonogashira Coupling Reactions
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation in organic synthesis. The choice of base is crucial for the efficiency of the catalytic cycle.
A study investigating a copper-free Sonogashira reaction using an air-stable palladium precatalyst ([DTBNpP]Pd(crotyl)Cl) at room temperature provides comparative data on the performance of various hindered amines.[1]
Experimental Protocol: Comparative Analysis of Bases in a Room-Temperature, Copper-Free Sonogashira Coupling[1]
-
Reaction Setup: To a vial was added the palladium precatalyst, the aryl bromide (0.2 mmol), the alkyne (0.3 mmol), the amine base (0.4 mmol), and a stir bar. The vial was sealed, and DMSO (0.4 mL) was added.
-
Execution: The reaction mixture was stirred at room temperature for the specified time.
-
Analysis: The reaction progress was monitored by GC-MS, and yields were determined by GC analysis using an internal standard.
Comparative Yields of Hindered Amines in Sonogashira Coupling[1]
| Base | Yield (after 2 hours) |
| 2,2,6,6-Tetramethylpiperidine (TMP) | >84% |
| Diisopropylamine ((i-Pr)₂NH) | >84% |
| tert-Butylamine (t-BuNH₂) | >84% |
| N,N-Diisopropylethylamine (DIPEA) | >84% |
| Diethylamine (Et₂NH) | Low conversion |
| Triethylamine (Et₃N) | Low conversion |
Note: While the study did not explicitly test this compound, the high performance of the structurally similar and also sterically hindered Diisopropylamine suggests that this compound would be a viable candidate for this transformation. Another study on Sonogashira couplings noted that secondary and tertiary amines, such as di-n-butylamine (HNBu₂), generally performed better than primary amines.[2]
The following workflow illustrates the decision-making process for selecting a base in a Sonogashira coupling, based on the available data.
General Reaction Mechanism: Role of a Hindered Amine Base
In many organic reactions, the primary role of a hindered amine like this compound is to act as a proton acceptor (Brønsted-Lowry base) without competing as a nucleophile. This is crucial in reactions that generate acidic byproducts, which can inhibit the catalyst or lead to unwanted side reactions.
The following diagram illustrates the general role of a hindered amine base in a hypothetical reaction involving the formation of an intermediate that releases a proton.
Data Gaps and Future Research
While the data from Sonogashira couplings provides a useful point of comparison, there is a notable lack of direct, quantitative comparative studies for this compound across a broader range of reaction types, such as dehydrohalogenation, enolate formation, and peptide synthesis. Future research should focus on generating head-to-head comparisons of this compound with other common non-nucleophilic bases under identical reaction conditions to provide a clearer understanding of its relative efficacy in terms of reaction rates, yields, and selectivity. Such data would be invaluable for chemists in academia and industry for the rational selection of reagents in the development of robust and efficient synthetic methodologies.
References
A Comparative Study of Di-tert-butylamine and Triethylamine in E2 Eliminations: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in directing the outcome of elimination reactions. This guide provides a comparative analysis of two sterically hindered amine bases, di-tert-butylamine and triethylamine (B128534), in the context of bimolecular elimination (E2) reactions. While both bases are utilized to promote E2 pathways, their structural differences lead to distinct performance characteristics, particularly concerning regioselectivity.
This comparison synthesizes theoretical principles with available experimental data for analogous systems to provide a framework for selecting the optimal base for a desired synthetic outcome.
Core Principles: Steric Hindrance and Regioselectivity in E2 Reactions
The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the leaving group, leading to the formation of a double bond. The regioselectivity of this reaction—the preference for the formation of one constitutional isomer over another—is largely governed by the steric bulk of the base.
-
Zaitsev's Rule: Smaller, less sterically hindered bases favor the formation of the more substituted (thermodynamically more stable) alkene, known as the Zaitsev product.
-
Hofmann's Rule: Bulky, sterically hindered bases encounter difficulty in accessing the more sterically crowded interior protons. Consequently, they preferentially abstract the more accessible, less sterically hindered protons, leading to the formation of the less substituted (kinetically favored) alkene, known as the Hofmann product.[1][2][3]
Performance Comparison: this compound vs. Triethylamine
While direct head-to-head quantitative data for this compound and triethylamine in the same E2 reaction is not extensively documented in readily available literature, a comparative assessment can be constructed based on their structural properties and data from analogous sterically hindered bases.
| Feature | This compound | Triethylamine |
| Structure | Secondary amine with two bulky tert-butyl groups | Tertiary amine with three ethyl groups |
| Steric Hindrance | High | Moderate to High |
| Basicity (pKa of conjugate acid) | ~10.76 (predicted) | ~10.75 |
| Nucleophilicity | Very Low (non-nucleophilic) | Low |
| Expected Major Product in E2 | Hofmann product (less substituted alkene) | Generally Hofmann product, but may be less selective than this compound |
Analysis:
Both this compound and triethylamine are considered sterically hindered bases. The two bulky tert-butyl groups on this compound create significant steric congestion around the nitrogen atom, making it a highly non-nucleophilic base. Triethylamine, with its three ethyl groups, is also sterically hindered, albeit to a lesser extent than this compound. Their basicities are remarkably similar, with the pKa of their conjugate acids being nearly identical.
Due to its greater steric bulk, This compound is expected to be more selective for the Hofmann product in E2 eliminations compared to triethylamine. The bulkier nature of this compound would make it more difficult to access internal protons, thus favoring the abstraction of terminal protons to a greater extent.
Supporting Experimental Data (Analogous Systems)
To illustrate the effect of bulky bases on E2 regioselectivity, data from well-studied systems using potassium tert-butoxide, a base with comparable steric hindrance to this compound, is presented below.
| Substrate | Base | Hofmann Product (%) | Zaitsev Product (%) | Reference |
| 2-Bromobutane | Potassium tert-butoxide | 1-Butene (47%) | 2-Butenes (53%) | [4] |
| 2-Bromo-2,3-dimethylbutane | Potassium tert-butoxide | 2,3-Dimethyl-1-butene (72%) | 2,3-Dimethyl-2-butene (28%) | [5] |
These data clearly demonstrate the propensity of a bulky base to favor the formation of the less substituted alkene. It is reasonable to extrapolate that this compound would exhibit similar, if not more pronounced, selectivity for the Hofmann product. While triethylamine is also expected to favor the Hofmann product, the degree of selectivity may be less pronounced than that observed with more hindered bases like this compound or potassium tert-butoxide.[5]
Experimental Protocols
Detailed experimental protocols for E2 reactions are highly dependent on the specific substrate and desired scale. Below are generalized procedures for the E2 elimination of a secondary alkyl halide, such as 2-bromobutane, using a sterically hindered amine base.
General Protocol for E2 Elimination using a Hindered Amine Base (e.g., this compound or Triethylamine)
Materials:
-
2-Haloalkane (e.g., 2-bromobutane)
-
Hindered amine base (this compound or Triethylamine), typically 1.5-2.0 molar equivalents
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the anhydrous aprotic solvent followed by the hindered amine base (this compound or triethylamine). Stir the solution.
-
Substrate Addition: Slowly add the 2-haloalkane to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used). Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude alkene product mixture.
-
Analysis: Analyze the product mixture using GC or ¹H NMR spectroscopy to determine the ratio of the Hofmann and Zaitsev products.
Visualization of Key Concepts
To visually represent the decision-making process in selecting a base for E2 reactions based on desired product outcomes, the following diagrams are provided.
Caption: Logical workflow for predicting E2 elimination products based on base selection.
Caption: Comparison of properties for this compound and Triethylamine in E2 reactions.
References
A Comparative Guide to the Environmental Impact of Di-tert-butylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to Di-tert-butylamine
This compound, a sterically hindered secondary amine, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. However, its synthesis can present environmental challenges. This guide provides a comparative assessment of known synthetic methodologies for this compound, with a focus on environmental impact, supported by available experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through a multi-step process starting from tert-butylamine (B42293). This guide will focus on the most prominently documented method and explore a potential greener alternative.
Table 1: Quantitative Comparison of this compound Synthesis Routes
| Metric | Method 1: From 2-Methyl-2-nitropropane (B1294617) | Method 2: Proposed Reductive Amination |
| Overall Yield | ~42% (calculated from precursor) | Potentially >70% (estimated) |
| Atom Economy | Low (multi-step, involves elimination) | High (addition reaction) |
| E-Factor | High | Potentially Low |
| Starting Materials | tert-Butylamine, Potassium Permanganate (B83412), Aluminum foil, Mercury(II) Chloride | tert-Butylamine, Acetone (B3395972) |
| Reagents & Solvents | Water, Diethyl ether, Ethanol, Sodium Hydroxide, Hydrochloric Acid | Methanol, Hydrogen gas, Catalyst (e.g., Pd/C) |
| Byproducts | Manganese dioxide, Aluminum hydroxide, Mercury waste, various inorganic salts | Water |
| Reaction Conditions | Elevated temperatures, Steam distillation | Moderate temperature and pressure |
| Environmental Concerns | Use of toxic heavy metals (KMnO4, HgCl2), large volumes of solvent, significant inorganic waste generation. | Use of flammable hydrogen gas, catalyst handling and recovery. |
| Green Chemistry Principles | Poor adherence (high waste, hazardous materials). | Better adherence (high atom economy, less waste). |
Method 1: Synthesis from 2-Methyl-2-nitropropane
This is a widely cited, albeit dated, method for the preparation of this compound. It involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane, followed by a reduction and subsequent reaction to form the desired product.
Signaling Pathway & Experimental Workflow
Caption: Workflow for this compound Synthesis via 2-Methyl-2-nitropropane.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-nitropropane from tert-Butylamine [1]
-
Materials: tert-Butylamine (100 g, 1.37 moles), Potassium permanganate (650 g, 4.11 moles), Water (3 L), Diethyl ether, 2 M Hydrochloric acid, Anhydrous magnesium sulfate.
-
Procedure:
-
A suspension of potassium permanganate in water is prepared in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
tert-Butylamine is added dropwise to the stirred suspension over 10 minutes.
-
The mixture is heated to 55°C for 3 hours with continuous stirring.
-
The product is isolated by steam distillation.
-
The collected organic layer is extracted with diethyl ether, washed with hydrochloric acid and water, and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the crude product is purified by fractional distillation to yield 2-methyl-2-nitropropane (110 g, 78% yield).
-
Step 2: Synthesis of this compound from 2-Methyl-2-nitropropane [2]
-
Note: The original literature describes this as an "improved method" with a 54% yield, but the detailed experimental protocol for this specific conversion is not fully elaborated in the readily available literature. The process likely involves a reduction of the nitro group and subsequent alkylation or a related transformation. A known byproduct of similar preparations is tri-t-butylhydroxylamine.[2]
Environmental Impact Assessment
This traditional route suffers from several environmental drawbacks:
-
High E-Factor: The multi-step nature of the synthesis, combined with the use of stoichiometric inorganic reagents, leads to a significant amount of waste. The E-factor, which is the mass ratio of waste to product, is expected to be high.
-
Use of Hazardous Materials: Potassium permanganate is a strong oxidizing agent that generates a large amount of manganese dioxide waste. More critically, the use of mercury(II) chloride for the preparation of aluminum amalgam in a related reduction step introduces highly toxic heavy metal waste, which requires specialized and costly disposal.[1]
-
Solvent and Energy Intensive: The procedure utilizes significant quantities of water and organic solvents like diethyl ether. The steam distillation and fractional distillation steps are energy-intensive processes.
Method 2: Proposed Greener Alternative - Reductive Amination
A potentially more environmentally benign approach to synthesizing this compound is through the direct reductive amination of acetone with tert-butylamine. This method is a well-established green chemistry technique for amine synthesis.
Logical Relationship for Environmental Impact Assessment
Caption: Logical workflow for assessing the environmental impact of a chemical synthesis.
Proposed Experimental Protocol
-
Materials: tert-Butylamine, Acetone, Methanol (as solvent), Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, dissolve tert-butylamine and a stoichiometric equivalent of acetone in methanol.
-
Add the Pd/C catalyst to the mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to a moderate temperature (e.g., 50-80°C).
-
Maintain the reaction under stirring for several hours until the reaction is complete (monitored by GC or TLC).
-
After cooling and venting the hydrogen, filter the catalyst.
-
Remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
-
Environmental Impact Assessment
This proposed method offers significant environmental advantages over the traditional route:
-
High Atom Economy: Reductive amination is an addition reaction where, ideally, all atoms of the reactants are incorporated into the final product, with water being the only byproduct.
-
Low E-Factor: With high yields and minimal byproduct formation, the E-factor is expected to be significantly lower than that of the multi-step synthesis.
-
Catalytic Process: The use of a catalytic amount of palladium on carbon, which can be recovered and reused, is preferable to stoichiometric inorganic reagents.
-
Reduced Waste: This method avoids the use of heavy metals and generates primarily water as a byproduct, which is environmentally benign.
-
Safety Considerations: The primary hazard is the use of flammable hydrogen gas, which requires appropriate safety precautions and specialized equipment. The handling of the pyrophoric catalyst also requires care.
Conclusion
While the synthesis of this compound from 2-methyl-2-nitropropane is a documented method, its significant environmental drawbacks, including the use of hazardous materials and the generation of substantial waste, make it an unattractive option from a green chemistry perspective. The proposed reductive amination of acetone with tert-butylamine presents a theoretically far more sustainable alternative, characterized by high atom economy, low waste generation, and the use of a recyclable catalyst. For researchers and drug development professionals seeking to synthesize this compound or similar sterically hindered amines, prioritizing the development and optimization of greener methodologies like catalytic reductive amination is strongly recommended to minimize environmental impact and align with the principles of sustainable chemistry. Further experimental validation of the proposed reductive amination route is warranted to confirm its viability and quantify its environmental benefits in practice.
References
Navigating Steric Hindrance: A Comparative Guide to Di-tert-butylamine and Its Alternatives in Key Organic Transformations
In the realm of organic synthesis, the strategic selection of a non-nucleophilic base is paramount for achieving high yields and selectivities. Di-tert-butylamine, a sterically hindered secondary amine, has traditionally been employed for this purpose. However, a range of alternative bases now offers researchers a broader toolkit to optimize their reaction outcomes. This guide provides a comprehensive comparison of this compound and its alternatives in three crucial organic transformations: the Friedländer Quinoline (B57606) Synthesis, Aza-Michael Additions, and Nickel-Catalyzed Amination of Aryl Halides. Through a detailed analysis of experimental data and reaction mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Enduring Role of Steric Hindrance
Non-nucleophilic bases are characterized by their ability to deprotonate acidic protons without engaging in competing nucleophilic attack at electrophilic centers. This selectivity is typically achieved through significant steric bulk around the basic nitrogen atom. This compound exemplifies this principle, with its two bulky tert-butyl groups shielding the nitrogen's lone pair of electrons. This steric hindrance allows it to effectively function as a Brønsted base while minimizing unwanted side reactions.
However, the landscape of non-nucleophilic bases is diverse, with each alternative presenting its own unique profile of basicity, steric hindrance, and reactivity. This guide will delve into the practical implications of these differences through the lens of specific, high-impact organic reactions.
Friedländer Quinoline Synthesis: A Comparative Look at Base Catalysis
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. The choice of base can significantly influence the reaction's efficiency and substrate scope.
While this compound can be employed, other non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often favored due to their higher basicity and catalytic efficacy under milder conditions.
| Catalyst/Base | Reactants | Product | Yield (%) | Reference |
| DBU | 2-Aminobenzophenone (B122507), Ethyl Acetoacetate | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 92 | [1] |
| Piperidine | 2-Aminobenzaldehyde, Acetylacetone | 3-Acetyl-2-methylquinoline | 85 | [1] |
| KOH | 2-Amino-5-chlorobenzophenone, Phenylacetonitrile | 2-Amino-6-chloro-3,4-diphenylquinoline | 78 | [1] |
Experimental Protocol: Friedländer Synthesis of 2-Methyl-4-phenylquinoline
This protocol provides a general procedure for the base-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Acetone (B3395972) (5.0 mmol)
-
Potassium hydroxide (B78521) (KOH) (1.2 mmol)
-
Ethanol (B145695) (10 mL)
Procedure:
-
To a solution of 2-aminobenzophenone in ethanol, add acetone and potassium hydroxide.
-
Reflux the reaction mixture for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired 2-methyl-4-phenylquinoline.
Caption: Base-catalyzed Friedländer quinoline synthesis pathway.
Aza-Michael Additions: The Role of the Amine Catalyst
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. The choice of amine catalyst can influence both the reaction rate and, in asymmetric variants, the stereochemical outcome. While this compound can participate as a nucleophile, more common non-nucleophilic bases like DBU are often used as catalysts to promote the addition of other amines.
Here, we compare the catalytic efficiency of DBU with other catalysts in the aza-Michael addition of amines to α,β-unsaturated esters.
| Catalyst | Amine | Acceptor | Product | Yield (%) | Reference |
| DBU | Benzylamine | Methyl Acrylate | Methyl 3-(benzylamino)propanoate | 95 | [2] |
| Triethylamine | Aniline | Ethyl Acrylate | Ethyl 3-anilinopropanoate | 70 | [3] |
| None | Piperidine | Acrylonitrile | 3-(Piperidin-1-yl)propanenitrile | 88 | [3] |
Experimental Protocol: DBU-Catalyzed Aza-Michael Addition
This protocol outlines a general procedure for the DBU-catalyzed aza-Michael addition.
Materials:
-
Amine (e.g., Benzylamine) (1.0 mmol)
-
α,β-Unsaturated Ester (e.g., Methyl Acrylate) (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a solution of the amine in dichloromethane, add the α,β-unsaturated ester.
-
Add a catalytic amount of DBU to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-amino ester.
Caption: Base-catalyzed aza-Michael addition mechanism.
Nickel-Catalyzed Amination of Aryl Halides: A Bifunctional Role for Bulky Amines
Recent advances in catalysis have demonstrated the utility of bulky primary amines, such as tert-butylamine (B42293), as bifunctional reagents in nickel-catalyzed cross-coupling reactions. In these transformations, the amine serves as both a ligand for the nickel catalyst and a base to facilitate the reaction. This approach simplifies the reaction setup and often leads to high efficiencies. While this compound is a secondary amine, the principles of using a sterically hindered amine are highly relevant.
The following table compares the performance of tert-butylamine with other amines in a nickel-photoredox catalyzed C-O cross-coupling reaction, which shares mechanistic similarities with C-N coupling.
| Amine Additive | Aryl Halide | Nucleophile | Product | Yield (%) | Reference |
| tert-Butylamine | 4-Bromobenzonitrile | Phenol | 4-Phenoxybenzonitrile | 94 | [4] |
| 1-Adamantylamine | 4-Bromobenzonitrile | Phenol | 4-Phenoxybenzonitrile | 91 | [4] |
| Cyclohexylamine | 4-Bromobenzonitrile | Phenol | 4-Phenoxybenzonitrile | Low (self-coupling observed) | [4] |
| Hexylamine | 4-Bromobenzonitrile | Phenol | 4-Phenoxybenzonitrile | Low (self-coupling observed) | [4] |
Experimental Protocol: Nickel-Catalyzed Amination with a Bulky Amine Additive
This protocol describes a general procedure for nickel-catalyzed amination using a bulky amine.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)
-
Amine (e.g., Piperidine) (1.2 mmol)
-
NiBr₂·glyme (5 mol%)
-
Photocatalyst (e.g., 4CzIPN) (1 mol%)
-
tert-Butylamine (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
In a glovebox, a vial is charged with NiBr₂·glyme, the photocatalyst, the aryl halide, and a magnetic stir bar.
-
The vial is sealed, and DMA, the amine, and tert-butylamine are added via syringe.
-
The reaction mixture is irradiated with blue LEDs and stirred at room temperature for 24 hours.
-
After the reaction is complete, the mixture is diluted with ethyl acetate (B1210297) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Caption: Simplified catalytic cycle for nickel-catalyzed amination.
Conclusion: Selecting the Optimal Non-Nucleophilic Base
The choice of a non-nucleophilic base is a critical parameter in the design of efficient and selective organic syntheses. While this compound serves as a useful sterically hindered base, a thorough understanding of the available alternatives can unlock new possibilities and enhance reaction outcomes. For transformations like the Friedländer synthesis and aza-Michael additions, stronger, non-nucleophilic amidine bases like DBU often provide superior catalytic activity. In the burgeoning field of nickel-catalyzed cross-coupling, bulky primary amines such as tert-butylamine have emerged as highly effective bifunctional reagents.
By carefully considering the specific demands of the transformation, including the acidity of the proton to be removed, the steric environment of the substrate, and the desired reaction conditions, researchers can strategically select the optimal non-nucleophilic base to achieve their synthetic goals. This comparative guide serves as a valuable resource for navigating these choices and advancing the frontiers of chemical synthesis.
References
Safety Operating Guide
Navigating the Disposal of Di-tert-butylamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal procedures for di-tert-butylamine, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Before proceeding with the disposal of this compound, it is imperative to handle the chemical with appropriate safety measures. This compound is a flammable and corrosive liquid. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete handling and safety information.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and ground all equipment during transfer.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, appropriate container.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is crucial to contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance.
-
Waste Identification and Classification:
-
This compound is classified as a hazardous waste due to its flammability and corrosivity.
-
Consult your EHS office for the appropriate waste codes.
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department. The container should be made of a material compatible with amines.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.
-
Place the absorbent material into a sealed container for disposal.
-
Do not use combustible materials like paper towels to clean up spills.
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Disposal Method:
-
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method.
-
Never dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound. This information should be confirmed with the specific SDS for the product in use.
| Property | Value |
| UN Number | Varies based on formulation and shipping regulations. Consult SDS. |
| Hazard Class | Flammable Liquid, Corrosive |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling Di-tert-butylamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for di-tert-butylamine (CAS No. 21981-37-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. This compound is a flammable and corrosive chemical that requires careful handling to prevent serious injury.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). Inspect gloves for any signs of degradation or punctures before use. | To protect against skin corrosion and irritation. |
| Eye and Face Protection | Tightly sealing safety goggles and a face shield. | To protect against splashes which can cause severe eye damage. Contact lenses should not be worn.[1] |
| Skin and Body Protection | Flame-retardant and chemical-resistant lab coat, apron, and closed-toe shoes. | To protect skin from accidental contact and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if ventilation is inadequate or for spill response. | To prevent inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before beginning work.
-
Prepare a designated and clearly labeled waste container for this compound waste.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Chemical:
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: All this compound waste, including residues and contaminated solutions, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with this compound should be considered hazardous waste and disposed of accordingly.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures: First Aid
Immediate action is required in the event of exposure to this compound.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Below are diagrams illustrating the essential workflows for handling this compound safely.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
